molecular formula C10H12N2O2 B139978 4-(4-Aminophenyl)morpholin-3-one CAS No. 438056-69-0

4-(4-Aminophenyl)morpholin-3-one

カタログ番号: B139978
CAS番号: 438056-69-0
分子量: 192.21 g/mol
InChIキー: MHCRLDZZHOVFEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Aminophenyl)morpholin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCRLDZZHOVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458314
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438056-69-0
Record name 4-(4-Aminophenyl)morpholin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-3-morpholinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)-3-MORPHOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(4-Aminophenyl)morpholin-3-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Aminophenyl)morpholin-3-one

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and primary applications of this compound. This compound, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, is of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] This document consolidates critical data into a structured format, including detailed experimental methodologies and visual diagrams to elucidate reaction pathways and logical relationships.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[4] Its core structure consists of a morpholin-3-one (B89469) ring attached to an aminophenyl group.[3] The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[5][6]
CAS Number 438056-69-0[2][5][7]
Molecular Formula C₁₀H₁₂N₂O₂[2][5][7]
Molecular Weight 192.21 g/mol [2][5][7]
Appearance White to Off-White Crystalline Solid/Powder[3][4][7][8]
Melting Point 165–175 °C[4][8][9]
Boiling Point 502.3 ± 45.0 °C (Predicted)[4][10]
Density 1.268 - 1.3 g/cm³[3][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[11] Slightly soluble in Methanol (B129727) and water.[3][4][8][3][4][8][11]
pKa 4.85 ± 0.10 (Predicted)[4]
InChI Key MHCRLDZZHOVFEE-UHFFFAOYSA-N[5][6]
Canonical SMILES C1COCC(=O)N1C2=CC=C(C=C2)N[5][]

Spectral Information

Comprehensive spectral data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton NMR data is available for structure confirmation.[10][13] Predicted ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 7.07 (d, J = 8.8 Hz, 2H), 6.69 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H), 4.00 (t, J = 4.8 Hz, 2H), 3.72 (bs, 2H), and 3.69 (t, J = 4.8 Hz, 2H).[10]

  • ¹³C NMR: Carbon NMR data is available from various suppliers and databases for structural analysis.[7]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded using both KBr and ATR techniques on instruments such as the Bruker Tensor 27 FT-IR.[5] These spectra are available in public databases for comparison.[5][14]

  • Raman Spectroscopy: Raman spectra have been acquired using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[5]

  • Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[13]

Experimental Protocols

The synthesis of this compound is a critical step in the industrial production of Rivaroxaban.[15] Several synthetic routes have been developed, with a common strategy involving the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Synthesis via Catalytic Hydrogenation

A widely employed and efficient method is the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. This process is favored for its high yield and purity under relatively mild conditions.[16]

Objective: To synthesize this compound by the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on activated charcoal (5% Pd/C)

  • Solvent (e.g., Ethanol (B145695), Water, or a mixture thereof)[16][17][18]

  • Hydrogen gas (H₂)

  • Autoclave or Parr pressure apparatus

  • Filtration apparatus (e.g., Hyflow bed)

  • Rotary evaporator

Procedure:

  • Charging the Reactor: Suspend 4-(4-nitrophenyl)morpholin-3-one (e.g., 6.7 g) and 5% palladium on charcoal (e.g., 340 mg) in the chosen solvent (e.g., 60 g of water) within a pressure-resistant reactor (autoclave).[17][18]

  • Inerting the Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and then replace the atmosphere with hydrogen gas. Repeat the hydrogen purge three times to ensure all air is removed.[18]

  • Reaction Conditions: Heat the mixture with stirring to a temperature between 60-90°C.[17][18] Apply hydrogen pressure, typically ranging from 1 to 8 bar.[15][17]

  • Monitoring the Reaction: Monitor the progress of the reaction through techniques like TLC or HPLC to confirm the consumption of the starting nitro compound. The reaction is typically complete within 1.5 to 3 hours.[17][18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the reactor.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite or hyflow to remove the palladium catalyst.[15][19] The catalyst can be washed with additional solvent (e.g., a mixture of methanol and dichloromethane) to recover any adsorbed product.[19]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.[16][19]

  • Crystallization/Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound as a crystalline solid.[15][18] The final product is then filtered, washed with a small amount of cold solvent, and dried.[19]

Applications and Significance

The primary and most significant application of this compound is its role as a key starting material and intermediate in the synthesis of Rivaroxaban.[1][2][3][20] Rivaroxaban is a potent, orally active direct Factor Xa inhibitor, widely prescribed as an anticoagulant for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][3][19] The efficiency and cost-effectiveness of Rivaroxaban production are heavily dependent on the successful synthesis of this crucial intermediate.[15]

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[5][21][22]

  • Causes serious eye irritation (H319).[5][21][22]

  • May cause respiratory irritation (H335).[5][22]

Precautionary Measures:

  • Handling should be performed in a well-ventilated area.[23]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and lab coats.[21][22][23]

  • Avoid breathing dust.[22] Use a local exhaust system if dust generation is likely.[23]

  • Wash hands thoroughly after handling.[21][23]

First Aid:

  • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[21][23]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[21][23]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[23]

Storage:

  • Store in a cool, dry, and dark place in a tightly sealed container.[4][23]

  • Keep under an inert atmosphere as the material can be air-sensitive.[23]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a pharmaceutical intermediate.

Synthesis_Workflow NPA 4-Nitroaniline Intermediate1 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide NPA->Intermediate1 Condensation CCA 2-(2-Chloroethoxy) acetic acid CCA->Intermediate1 Intermediate2 4-(4-Nitrophenyl) morpholin-3-one Intermediate1->Intermediate2 Cyclization (Base, Catalyst) FinalProduct 4-(4-Aminophenyl) morpholin-3-one Intermediate2->FinalProduct Reduction (e.g., H₂/Pd-C)

Caption: Synthesis workflow for this compound.

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_application Pharmaceutical Application KeyIntermediate 4-(4-Aminophenyl) morpholin-3-one API Rivaroxaban (Active Pharmaceutical Ingredient) KeyIntermediate->API is a key intermediate for FinalDrug Anticoagulant Drug (e.g., Xarelto) API->FinalDrug is the active ingredient in

Caption: Role as a key intermediate in drug manufacturing.

References

A Comprehensive Technical Guide on 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of pharmaceuticals, most notably the anticoagulant Rivaroxaban. It covers the compound's physicochemical properties, experimental protocols for its synthesis, and its primary applications. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Introduction

This compound (CAS No: 438056-69-0) is a ketone-containing organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its molecular structure, featuring a morpholine (B109124) ring attached to an aminophenyl group, provides the necessary reactivity for its role in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The primary and most well-documented application of this compound is as a pivotal intermediate in the production of Rivaroxaban, a direct factor Xa inhibitor used for preventing and treating various thromboembolic diseases.[2][3][4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₂[3][5][6][7][8]
Molecular Weight 192.21 g/mol [5][6][7][8][9]
Exact Mass 192.089877630 Da[5][9]
IUPAC Name This compound[5]
CAS Number 438056-69-0[3][7][8]
Appearance White to Off-White Crystalline Powder[3][6][7]
Melting Point 165–175 °C[2][6][7]
Boiling Point 502.3±45.0°C at 760 mmHg[]
Purity ≥95% - ≥99%[3][6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Partially soluble in Methanol.[6][][11]
Storage Conditions Store at 2–8 °C in a cool, dark, and airtight container, under an inert gas.[6][12][13]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, with several reported routes. A common and efficient method involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Protocol: Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one

This protocol describes a common method for the synthesis of this compound via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on activated charcoal (5% Pd/C)

  • Water or Ethanol (B145695)

  • Ethyl acetate

  • Hydrogen gas

  • Parr pressure apparatus or similar autoclave

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent such as water, ethanol, or aqueous acetic acid in a pressure vessel.[14][15][16]

  • Add a catalytic amount of 5% palladium on activated charcoal to the suspension.[14]

  • Seal the pressure apparatus and purge it with hydrogen gas to replace the air.[16]

  • Pressurize the vessel with hydrogen to a pressure of 1 to 8 bar.[14][15]

  • Heat the mixture to a temperature ranging from 60°C to 90°C while stirring.[14][16]

  • Monitor the reaction progress. The reaction is typically complete within 1.5 to 3 hours.[14][16]

  • Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the apparatus.[14]

  • Filter the mixture to remove the palladium on carbon catalyst.[15][16]

  • If water was used as the solvent, the product can be extracted with ethyl acetate.[14]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[16]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.[16]

G General Synthesis Workflow A Start: 4-(4-nitrophenyl)morpholin-3-one B Solvent Addition (e.g., Water, Ethanol) A->B C Catalyst Addition (5% Pd/C) B->C D Hydrogenation Reaction (1-8 bar H₂, 60-90°C) C->D E Reaction Monitoring D->E F Catalyst Filtration E->F G Solvent Evaporation / Extraction F->G H Recrystallization G->H I End: Pure this compound H->I G Role in Rivaroxaban Synthesis cluster_0 Synthesis Pathway cluster_1 Final Product & Application A This compound C Multi-Step Synthesis A->C B Other Reagents B->C D Rivaroxaban (API) C->D E Anticoagulant Drug D->E F Inhibition of Factor Xa E->F G Treatment of Thromboembolic Disorders F->G

References

IUPAC Name: 4-(4-aminophenyl)morpholin-3-one

[1][2]

This document provides a comprehensive overview of this compound, a pivotal intermediate in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and role in pharmaceutical manufacturing.

Core Data Presentation

Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 438056-69-0[5][6][7]
Molecular Formula C₁₀H₁₂N₂O₂[4][1][6]
Molecular Weight 192.21 g/mol [4][6][7]
Appearance White to off-white solid/crystalline powder[1][6]
Melting Point 165–175 °C[6][7][8]
Boiling Point 502.3±45.0 °C (Predicted)[8]
Purity (by HPLC) ≥ 95% - 99.12%[5][6]
Solubility Soluble in DMSO, partially soluble in Methanol.[6][8]
Storage Condition Store at 2–8 °C in an airtight container.[5][6]

Rivaroxaban Synthesis Pathway

The following diagram illustrates the synthetic route to Rivaroxaban, highlighting the critical position of this compound as a key intermediate.

Rivaroxaban_Synthesiscluster_0Synthesis of 4-(4-nitrophenyl)morpholin-3-onecluster_1Formation of Key Intermediatecluster_2Final Assembly of Rivaroxabanp-nitroanilinep-nitroaniline4-nitrophenyl_morpholine4-nitrophenyl_morpholinep-nitroaniline->4-nitrophenyl_morpholineCyclizationdichloroethyl_etherdichloroethyl_etherdichloroethyl_ether->4-nitrophenyl_morpholineoxidationOxidation4-nitrophenyl_morpholine->oxidation4-nitrophenyl_morpholin-3-one4-nitrophenyl_morpholin-3-oneoxidation->4-nitrophenyl_morpholin-3-one4-nitrophenyl_morpholin-3-one_24-(4-nitrophenyl)morpholin-3-onereductionReduction (e.g., Pd/C, H2)4-nitrophenyl_morpholin-3-one_2->reductionAPMPThis compoundreduction->APMPAPMP_2This compoundintermediate_XOxazolidinone IntermediateAPMP_2->intermediate_XRing Opening & Cyclizationreagent_A2-((S)-oxiran-2-ylmethyl)isoindoline-1,3-dionereagent_A->intermediate_XRivaroxabanRivaroxabanintermediate_X->RivaroxabanAcylationreagent_B5-chlorothiophene-2-carbonyl chloridereagent_B->Rivaroxaban

Caption: Synthetic pathway of Rivaroxaban.

Experimental Protocols

Multiple synthetic routes for this compound have been reported. Below is a detailed protocol for a common two-step synthesis involving the formation and subsequent reduction of a nitro-intermediate.

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This step involves the cyclization of p-nitroaniline with a suitable reagent like dichloroethyl ether, followed by oxidation.

  • Reaction Setup: In a suitable reaction vessel, add 13.8g (0.1 mol) of p-nitroaniline and 17.7g (0.12 mol) of dichloroethyl ether.[9]

  • Cyclization: Heat the mixture to reflux and maintain the reaction for 2.5 hours.[9]

  • Work-up and Isolation: After the reaction, wash the resulting solid with acetone (B3395972) and dry it to obtain 4-(4-nitrophenyl)-morpholine. The reported yield is approximately 82%.[9]

  • Oxidation: Add 20.8g (0.1 mol) of the obtained 4-(4-nitrophenyl)-morpholine, 22.5g (0.25 mol) of tert-butyl hydroperoxide, and a catalytic amount of ethyl acetoacetate (B1235776) manganese salt to a reaction kettle with an appropriate amount of tetrahydrofuran.[9]

  • Reaction and Purification: Heat the mixture to reflux and react for 4.5 hours. After completion, the mixture is purified through filtration and column chromatography to yield 4-(4-nitrophenyl)-morpholin-3-one.[9]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the previously synthesized intermediate.

  • Reaction Setup: Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water and add 340 mg of a 5% palladium on activated charcoal catalyst.[10]

  • Hydrogenation: Heat the mixture in a Parr pressure apparatus with stirring to 90 °C under a hydrogen pressure of 8 bar.[10]

  • Reaction Monitoring and Work-up: Monitor the reaction progress. Once complete (typically after 1.5 to 2 hours), cool the mixture to room temperature and depressurize the apparatus.[10]

  • Isolation: Mix the resulting suspension with 100 ml of ethyl acetate. The final product, 4-(4-aminophenyl)-morpholin-3-one, can then be isolated.[10]

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Synthesis_Workflowcluster_synthesisSynthesiscluster_purificationPurification & AnalysisstartStarting Materials(p-nitroaniline, etc.)reactionChemical Reaction(Cyclization/Oxidation/Reduction)start->reactionmonitoringReaction Monitoring(TLC, HPLC)reaction->monitoringworkupWork-up(Quenching, Extraction)monitoring->workupReaction CompletepurificationPurification(Crystallization/Chromatography)workup->purificationanalysisFinal Product Analysis(NMR, MS, HPLC Purity)purification->analysisfinal_productThis compoundanalysis->final_product

Caption: General workflow for synthesis and purification.

Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the production of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Executive Summary

The synthesis of this compound is predominantly achieved through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987). This transformation is a critical step, and various methods have been developed to optimize yield, purity, and process safety, particularly for industrial-scale production. The primary approaches involve catalytic hydrogenation and chemical reduction, each with distinct advantages and procedural nuances. This guide will focus on the most commonly cited and effective methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 438056-69-0[1]
Molecular Formula C10H12N2O2[5]
Molecular Weight 192.21 g/mol [3][6]
Appearance Off-White Solid[1][3]
Melting Point 170-175 °C[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Slightly soluble in Methanol (with heating) and DMSO.[1][5]
pKa 4.85 ± 0.10 (Predicted)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthetic Pathways

The most prevalent and economically viable route to this compound is a two-step process. The first step involves the synthesis of the intermediate 4-(4-nitrophenyl)morpholin-3-one, which is then reduced in the second step to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one cluster_step2 Step 2: Reduction to this compound A Starting Materials (e.g., 4-nitroaniline (B120555), 2-(2-chloroethoxy)acetyl chloride) B Reaction (e.g., Acylation followed by cyclization) A->B Reagents & Conditions C 4-(4-Nitrophenyl)morpholin-3-one B->C Purification D 4-(4-Nitrophenyl)morpholin-3-one E Reduction Reaction (e.g., Catalytic Hydrogenation or Chemical Reduction) D->E Reducing Agents & Catalysts F This compound E->F Work-up & Isolation

Synthetic Workflow for this compound
Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Several methods exist for the preparation of the key intermediate, 4-(4-nitrophenyl)morpholin-3-one.[2] One common approach involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization.[7] Another method describes the condensation of 3-morpholinone with 1-fluoro-4-nitrobenzene.[2] A more recent and efficient process involves the oxidation of 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite.[2][8]

Step 2: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

This is the final and crucial step in the synthesis. The reduction of the nitro group to an amine is typically achieved through one of the following methods:

  • Catalytic Hydrogenation: This is a widely used method on an industrial scale. It involves the use of a catalyst, typically palladium on activated carbon (Pd/C), and a source of hydrogen.[7][9][10] The reaction can be carried out in various solvents, including water, aliphatic alcohols like ethanol (B145695), or aqueous acetic acid.[7][9][10]

  • Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A notable example is the use of hydrazine (B178648) hydrate (B1144303) in the presence of an iron(III) catalyst.[2][8]

The choice of reduction method often depends on factors such as scale, cost, safety considerations, and desired purity of the final product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Protocol 1: Catalytic Hydrogenation in Water

This protocol is adapted from a patented process and is noted for its use of an environmentally benign solvent.[9]

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • 5% Palladium on activated charcoal

  • Water

  • Ethyl acetate

Procedure:

  • Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.[9]

  • Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.[9]

  • Heat the mixture with stirring to 90 °C.[9]

  • Apply a hydrogen pressure of 8 bar.[9]

  • Monitor the reaction progress (typically complete in 1.5 to 2 hours).[9]

  • After completion, cool the mixture to room temperature and depressurize the apparatus.[9]

  • Add 100 ml of ethyl acetate to the resulting suspension.[9]

  • Isolate the product, which can be further purified if necessary.

Protocol 2: Catalytic Hydrogenation in Ethanol

This method utilizes an aliphatic alcohol as the reaction solvent.[10]

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • 5% Palladium on activated carbon

  • Ethanol

  • Water

Procedure:

  • Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.[10]

  • Add 3 g of 5% palladium on activated carbon.[10]

  • Heat the mixture to 80 °C under a hydrogen pressure of 5 bar for one hour.[10]

  • After the hydrogenation is complete, add 80 g of ethanol and 270 g of water to the suspension and heat to 40 °C.[10]

  • Filter off the catalyst.[10]

  • Concentrate the solution under reduced pressure.[10]

  • Dry the remaining solid at 50 °C under reduced pressure to a constant weight.[10]

Protocol 3: Iron(III)-Catalyzed Reduction with Hydrazine Hydrate

This protocol presents a non-hydrogenation-based reduction method.[2]

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Ethanol

  • Anhydrous ferric chloride

  • Activated carbon

  • 80% aqueous hydrazine hydrate solution

Procedure:

  • To a solution of 11.1 g (0.05 mol) of 4-(4-nitrophenyl)morpholin-3-one in 150 mL of ethanol, add 1.215 g (7.5 mmol) of anhydrous ferric chloride and 5 g of activated carbon.[2]

  • Heat the reaction mixture to reflux.[2]

  • Add 15.6 g of 80% aqueous hydrazine hydrate solution (0.25 mol) dropwise over 1 hour.[2]

  • After the addition is complete, continue refluxing and monitor the reaction until completion.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.

  • Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound using different methods.

MethodStarting MaterialReducing Agent/CatalystSolventYieldReference
Catalytic Hydrogenation4-(4-nitrophenyl)morpholin-3-oneH₂ / 5% Pd on activated charcoalWater94%[9]
Catalytic Hydrogenation4-(4-nitrophenyl)morpholin-3-oneH₂ / 5% Pd on activated carbonEthanol93%[10]
Iron(III)-Catalyzed Reduction4-(4-nitrophenyl)morpholin-3-oneHydrazine hydrate / Ferric chlorideEthanolNot explicitly stated, but described as part of a facile and economically efficient process.[2]
Catalytic Hydrogenation4-(4-nitrophenyl)-3-morpholinoneH₂ / Palladium on carbonAbsolute ethanol97.8%[11]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the primary synthetic route.

Logical_Relationship Start 4-Nitroaniline & 2-(2-Chloroethoxy)acetyl Chloride Intermediate 4-(4-Nitrophenyl)morpholin-3-one Start->Intermediate Acylation & Cyclization Product This compound Intermediate->Product Reduction

References

An In-depth Technical Guide to the Starting Materials for 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] The following sections detail various synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Synthetic Strategies Overview

The synthesis of this compound predominantly involves the formation of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group. Several distinct pathways to the nitro intermediate have been developed, each with its own set of starting materials and reaction conditions.

A logical workflow for the synthesis is outlined below:

synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product start1 p-Nitroaniline intermediate 4-(4-Nitrophenyl)morpholin-3-one start1->intermediate Acylation & Cyclization start2 4-Nitrofluorobenzene start2->intermediate Nucleophilic Substitution start3 N-(2-Hydroxyethyl)aniline start3->intermediate Acylation & Nitration start4 4-Chloronitrobenzene start4->intermediate Condensation & Oxidation final_product This compound intermediate->final_product Nitro Group Reduction

Caption: General workflow for the synthesis of this compound.

Route 1: From p-Nitroaniline and 2-(2-Chloroethoxy)acetyl Chloride

This common route involves the acylation of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate, which then undergoes intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one.

route1_pathway p_nitroaniline p-Nitroaniline amide_intermediate 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide p_nitroaniline->amide_intermediate Acylation chloroethoxy_acetyl_chloride 2-(2-Chloroethoxy)acetyl Chloride chloroethoxy_acetyl_chloride->amide_intermediate nitro_morpholinone 4-(4-Nitrophenyl)morpholin-3-one amide_intermediate->nitro_morpholinone Intramolecular Cyclization (Base) final_product This compound nitro_morpholinone->final_product Reduction

Caption: Synthetic pathway starting from p-nitroaniline.

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
  • Acylation: p-Nitroaniline is reacted with 2-(2-chloroethoxy)acetyl chloride in a suitable solvent such as toluene.[3]

  • Cyclization: The resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is treated with a base, for instance, potassium carbonate in acetonitrile, to facilitate the ring closure to 4-(4-nitrophenyl)morpholin-3-one.[3] In some procedures, this is performed as a "one-pot" reaction.[3]

Quantitative Data
StepReactantsReagents/CatalystsSolventTemperatureYieldReference
Acylation & Cyclizationp-Nitroaniline, 2-(2-chloroethoxy)acetic acidPhenylboronic acid--68% (overall)[3]
Cyclization2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamidePotassium carbonateAcetonitrileBoiling92%[3]

Route 2: From 4-Nitrofluorobenzene and Morpholin-3-one (B89469)

This approach utilizes a nucleophilic aromatic substitution reaction where morpholin-3-one displaces the fluorine atom of 4-nitrofluorobenzene.

route2_pathway nitrofluorobenzene 4-Nitrofluorobenzene nitro_morpholinone 4-(4-Nitrophenyl)morpholin-3-one nitrofluorobenzene->nitro_morpholinone Nucleophilic Aromatic Substitution (NaH) morpholinone Morpholin-3-one morpholinone->nitro_morpholinone final_product This compound nitro_morpholinone->final_product Reduction

Caption: Synthetic pathway starting from 4-nitrofluorobenzene.

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
  • Morpholin-3-one is deprotonated using a strong base like sodium hydride (NaH) in a solvent such as N-methyl-pyrrolidone (NMP).[3]

  • The resulting anion then reacts with 4-nitrofluorobenzene to produce 4-(4-nitrophenyl)morpholin-3-one.[3]

Quantitative Data
StepReactantsReagents/CatalystsSolventTemperatureYieldReference
Coupling & Reduction4-Nitrofluorobenzene, Morpholin-3-oneNaH, Pd/C, H₂NMP, THF70°C (reduction)< 7% (overall)[3]
Condensation4-Fluoronitrobenzene, 3-MorpholinoneNaH--17.6%[4]

Route 3: From N-(2-Hydroxyethyl)aniline

This synthetic route involves the acylation of N-(2-hydroxyethyl)aniline with chloroacetyl chloride, followed by nitration of the resulting 4-phenylmorpholin-3-one (B154935).

route3_pathway hydroxyethylaniline N-(2-Hydroxyethyl)aniline phenylmorpholinone 4-Phenylmorpholin-3-one hydroxyethylaniline->phenylmorpholinone Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->phenylmorpholinone nitro_morpholinone 4-(4-Nitrophenyl)morpholin-3-one phenylmorpholinone->nitro_morpholinone Nitration final_product This compound nitro_morpholinone->final_product Reduction

Caption: Synthetic pathway starting from N-(2-hydroxyethyl)aniline.

Experimental Protocol
  • Acylation: N-(2-Hydroxyethyl)aniline is reacted with chloroacetyl chloride to form 4-phenylmorpholin-3-one.[3]

  • Nitration: The 4-phenylmorpholin-3-one is then nitrated to introduce the nitro group at the para position of the phenyl ring, yielding 4-(4-nitrophenyl)morpholin-3-one.[3]

Quantitative Data
StepReactantsReagents/CatalystsSolventTemperatureYieldReference
Overall ProcessN-(2-Hydroxyethyl)aniline--80°C (reduction)52%[3]

Route 4: From p-Nitroaniline and 1,4-Dioxane-2-one

A newer approach involves the acylation of a protected p-aminoaniline with 1,4-dioxane-2-one, followed by modification of the hydroxyl group and subsequent cyclization.

route4_pathway p_nitroaniline p-Nitroaniline protected_nitroaniline p-Acyl-substituted aminonitrobenzene p_nitroaniline->protected_nitroaniline acyl_reagent Acylation Reagent acyl_reagent->protected_nitroaniline protected_aminoaniline p-Acyl-substituted aminoaniline protected_nitroaniline->protected_aminoaniline Catalytic Hydrogenation hydroxy_intermediate N-(2-hydroxyethyloxyacetyl) p-acyl substituted aminoaniline protected_aminoaniline->hydroxy_intermediate Amidation dioxanone 1,4-Dioxane-2-one dioxanone->hydroxy_intermediate leaving_group_intermediate N-(2-substituted ethyloxyacetyl) p-acyl substituted aminoaniline hydroxy_intermediate->leaving_group_intermediate Halogenation or Sulfonylation protected_morpholinone 4-(4-substituted acylaminophenyl) morpholin-3-one leaving_group_intermediate->protected_morpholinone Condensation Cyclization (Base) final_product This compound protected_morpholinone->final_product Deprotection

Caption: Multi-step synthesis starting from p-nitroaniline and 1,4-dioxane-2-one.

Experimental Protocol
  • Protection and Reduction: p-Nitroaniline is first acylated, and then the nitro group is reduced.[5]

  • Amidation: The resulting p-acyl-substituted aminoaniline is reacted with 1,4-dioxane-2-one.[5]

  • Hydroxyl Group Activation: The hydroxyl group of the intermediate is converted to a better leaving group via halogenation or sulfonylation.[5]

  • Cyclization and Deprotection: The molecule undergoes a base-mediated condensation cyclization, followed by the removal of the acyl protecting group to yield the final product.[5]

Quantitative Data
StepDescriptionYieldReference
Overall ProcessFour-step reaction sequenceup to 85.3%[5]

Final Step: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The reduction of the nitro group is a critical final step in most synthetic routes. Various methods have been reported, with catalytic hydrogenation being the most prevalent.

Experimental Protocols for Reduction
  • Catalytic Hydrogenation with Pd/C:

    • In Ethanol (B145695): 4-(4-nitrophenyl)morpholin-3-one is suspended in ethanol with a 5% Palladium on carbon catalyst and subjected to hydrogen pressure (5 bar) at 80°C.[6]

    • In Aqueous Acetic Acid: The nitro compound is dissolved in aqueous acetic acid and hydrogenated at 1-5 bar hydrogen pressure with a Pd/C catalyst at 20-30°C.[3]

    • In Water: The reaction is carried out in water with a 5% Pd on activated charcoal catalyst under hydrogen pressure (8 bar) at 90°C.[7]

  • Chemical Reduction:

    • With Tin(II) Chloride: The reduction of the nitro group can be achieved using tin(II) chloride.[7]

    • With Hydrazine (B178648) Hydrate: An iron(III)-catalyzed reduction using aqueous hydrazine has also been reported as an economically efficient method.[2][8]

Quantitative Data for Reduction
Reducing Agent/CatalystSolventTemperaturePressureYieldReference
H₂ / Pd on carbon (5%)Ethanol80°C5 bar93%[6]
H₂ / Pd on carbonTetrahydrofuran70°C--[3]
H₂ / Pd on carbon (5%)Aqueous Acetic Acid (50%)20-30°C1-5 bar-[3]
H₂ / Pd on activated carbon (5%)Water90°C8 bar94%[7]
H₂ / Pd on carbonEthanol60°C0.4 MPa97.8%[9]
Iron(III) chloride / Hydrazine----[2][8]

Conclusion

The synthesis of this compound can be achieved through various synthetic pathways, each with its advantages and disadvantages concerning yield, cost of starting materials, safety, and scalability. The choice of a particular route will depend on the specific requirements of the research or manufacturing process. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field to make informed decisions and optimize the synthesis of this crucial pharmaceutical intermediate.

References

The Pivotal Role of 4-(4-Aminophenyl)morpholin-3-one Derivatives in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-aminophenyl)morpholin-3-one and its derivatives represent a significant scaffold in modern medicinal chemistry. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this versatile chemical class, with a primary focus on its crucial role as a key intermediate in the synthesis of prominent pharmaceuticals.

Core Synthesis and Chemical Properties

This compound is a well-characterized organic compound with the chemical formula C10H12N2O2. It presents as a white crystalline powder and is recognized for its stability and reactivity, making it a valuable building block in pharmaceutical synthesis. The molecular weight of this compound is 192.21 g/mol .

Several synthetic routes for this compound have been developed, often starting from 4-(4-nitrophenyl)morpholin-3-one (B139987). A common method involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium on activated charcoal catalyst. This reaction can be carried out in various solvents, including water, aliphatic alcohols like ethanol, or a mixture of a water-miscible solvent and water. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Rivaroxaban: The Primary Application

The most prominent application of this compound is as a key intermediate in the synthesis of Rivaroxaban.[1][2][] Rivaroxaban, marketed under the trade name Xarelto, is a potent, orally active direct factor Xa (FXa) inhibitor.[1] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots.

Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic disorders, including:

  • Deep vein thrombosis (DVT)[1][2]

  • Pulmonary embolism (PE)[1][2]

  • Stroke in patients with non-valvular atrial fibrillation[2]

  • Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery.

The synthesis of Rivaroxaban involves the coupling of this compound with other chemical moieties to construct the final complex molecule. The purity and quality of the this compound intermediate are therefore critical for the efficacy and safety of the final drug product.

Exploring Broader Biological Activities

While the role of this compound as a Rivaroxaban intermediate is well-established, research has also explored the biological activities of other derivatives of the broader morpholine (B109124) class. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4]

Derivatives of morpholine have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Various sulfonamide derivatives of this compound have been synthesized and screened for their antimicrobial activity against both bacteria and fungi.[5] These compounds act as competitive inhibitors of the dihydropteroate (B1496061) synthase enzyme in bacteria.[5] Similarly, Schiff base derivatives have also demonstrated antimicrobial potential.[6]

  • Anticancer Activity : The morpholine scaffold is present in several anticancer agents.[4]

  • Anti-inflammatory Activity : Certain morpholine derivatives have shown anti-inflammatory properties.[4]

  • Antiviral Activity : The structural motif has been incorporated into antiviral drug candidates.[4]

It is important to note that while the broader class of morpholine derivatives exhibits diverse biological activities, specific and detailed pharmacological data for derivatives of this compound, beyond its use in anticoagulants, is an area of ongoing research.

Experimental Protocols: A Focus on Synthesis

Detailed experimental protocols for the synthesis of this compound are available in the scientific and patent literature. A general procedure for the reduction of 4-(4-nitrophenyl)morpholin-3-one is as follows:

Synthesis of this compound via Catalytic Hydrogenation

  • Materials : 4-(4-nitrophenyl)morpholin-3-one, 5% Palladium on activated charcoal, Hydrogen gas, Solvent (e.g., water, ethanol).

  • Procedure :

    • Suspend 4-(4-nitrophenyl)morpholin-3-one in the chosen solvent in a pressure-resistant reaction vessel.

    • Add a catalytic amount of 5% palladium on activated charcoal.

    • Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas.

    • The reaction mixture is typically heated and stirred. Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

    • The filtrate is then concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent.

Signaling Pathways and Logical Relationships

The primary and well-understood mechanism of action for the most significant downstream product of this compound, Rivaroxaban, is the direct inhibition of Factor Xa in the blood coagulation cascade.

Below is a simplified representation of the logical relationship in the synthesis and application of Rivaroxaban.

Synthesis_and_Application A 4-(4-Nitrophenyl)morpholin-3-one B Reduction (e.g., H2, Pd/C) A->B Reactant C This compound B->C Product D Multi-step Synthesis C->D Intermediate E Rivaroxaban D->E Final Product F Factor Xa Inhibition E->F Mechanism of Action G Anticoagulant Effect F->G Biological Outcome

Figure 1: Synthesis Pathway and Mechanism of Action.

Future Directions

The proven success of the this compound scaffold in the development of Rivaroxaban underscores its importance in medicinal chemistry. Future research may focus on leveraging this core structure to develop novel therapeutic agents. Areas of potential interest include the synthesis and evaluation of new derivatives for a broader range of biological targets, including but not limited to, other enzymes, receptors, and ion channels. The exploration of this chemical space could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

The Pivotal Role of 4-(4-Aminophenyl)morpholin-3-one in Anticoagulant Therapy: A Technical Overview of its Contribution to Rivaroxaban's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the significance of 4-(4-Aminophenyl)morpholin-3-one as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, and the downstream mechanism of action of this widely used anticoagulant.

Introduction: The Unseen Contributor to Anticoagulation

This compound is a critical chemical intermediate, primarily recognized for its indispensable role in the synthesis of Rivaroxaban, a leading oral anticoagulant. While not a therapeutic agent in itself, its molecular framework is foundational to the structure and function of Rivaroxaban. This technical guide, therefore, elucidates the mechanism of action of Rivaroxaban, the end-product to which this compound is a vital precursor. Understanding the biological activity of Rivaroxaban is paramount for researchers engaged in the development of novel anticoagulants and for those studying the chemical space of morpholine (B109124) derivatives in medicinal chemistry.

Core Mechanism of Action: The Inhibition of Factor Xa by Rivaroxaban

Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a pivotal enzyme in the coagulation cascade.[1][2] By binding to both free and prothrombinase-bound FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin.[3] This action interrupts the final common pathway of the coagulation cascade, thereby inhibiting fibrin (B1330869) clot formation.[1][3]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa VIIIa X X IXa->X Tissue_Factor Tissue_Factor VIIa VIIa Tissue_Factor->VIIa Tissue Damage VIIa->X Xa Xa X->Xa Va Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Figure 1: Simplified Coagulation Cascade and the Site of Rivaroxaban Action.

Quantitative Data: Efficacy and Pharmacokinetics of Rivaroxaban

The inhibitory potency and pharmacokinetic profile of Rivaroxaban have been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Rivaroxaban

ParameterValueSpeciesComments
IC50 (Factor Xa) 0.7 nMHumanCell-free assay.[1]
Ki (Factor Xa) 0.4 nMHumanCompetitive inhibition.[1][2]
IC50 (Prothrombinase) 2.1 nMHumanInhibition of the prothrombinase complex.[2][3][4]
IC50 (Clot-associated FXa) 75 nMHumanDemonstrates activity against FXa within a clot.[2][4]
IC50 (Endogenous FXa) 21 nMHuman Plasma[4]
Selectivity >10,000-foldHumanGreater selectivity for Factor Xa over other serine proteases.[1][2]

Table 2: Pharmacokinetic Properties of Rivaroxaban in Healthy Adults

ParameterValueConditions
Bioavailability 80-100% (10 mg dose)With or without food.[4][5]
~66% (20 mg dose)Fasting, increases with food.[5]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[4][5]
Plasma Protein Binding 92-95%Primarily to albumin.[5][6]
Terminal Half-life (t1/2) 5-9 hours (young adults)[6][7]
11-13 hours (elderly)[5][6][7]
Metabolism ~2/3 metabolized by the liver[6]
Excretion ~1/3 excreted unchanged in urine[6]

Experimental Protocols: Measuring the Anticoagulant Effect of Rivaroxaban

The anticoagulant effect of Rivaroxaban can be assessed using various in vitro and ex vivo assays. While routine monitoring is generally not required due to its predictable pharmacokinetics, these assays are crucial in research and specific clinical situations.[8][9]

Anti-Factor Xa Chromogenic Assay

This is the most specific and reliable method for quantifying Rivaroxaban plasma concentrations.[10]

Principle: The assay measures the residual activity of a known amount of added FXa after inhibition by Rivaroxaban in the patient's plasma. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the Rivaroxaban concentration.[11]

Methodology:

  • Patient's citrated platelet-poor plasma is incubated with a known excess of Factor Xa.

  • A chromogenic substrate specific for Factor Xa is added.

  • The rate of substrate cleavage is measured spectrophotometrically.

  • The concentration of Rivaroxaban is determined by comparing the result to a standard curve prepared with known concentrations of Rivaroxaban.[11]

Anti_FXa_Assay cluster_workflow Anti-Factor Xa Chromogenic Assay Workflow Plasma Patient Plasma (contains Rivaroxaban) FXa_reagent Add excess Factor Xa Reagent Incubation Incubation (Rivaroxaban inhibits FXa) FXa_reagent->Incubation Substrate Add Chromogenic Substrate Incubation->Substrate Measurement Measure Color Change (Spectrophotometry) Substrate->Measurement Calculation Calculate Rivaroxaban Concentration (vs. Standard Curve) Measurement->Calculation

Figure 2: Workflow for the Anti-Factor Xa Chromogenic Assay.
Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. Rivaroxaban prolongs the PT in a concentration-dependent manner, but the results can vary depending on the reagent used.[10] It is less specific than the anti-FXa assay.

Methodology:

  • Patient's citrated platelet-poor plasma is pre-warmed.

  • A thromboplastin (B12709170) reagent (containing tissue factor and calcium) is added to initiate clotting.

  • The time to fibrin clot formation is measured.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Rivaroxaban can also prolong the aPTT, but this test is less sensitive than the PT for monitoring its effect.[12]

Methodology:

  • Patient's citrated platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids.

  • Calcium is added to initiate clotting.

  • The time to clot formation is measured.

Broader Implications and Future Directions

While this compound's primary role is cemented in the synthesis of Rivaroxaban, the morpholine scaffold it contains is a privileged structure in medicinal chemistry. Research into derivatives of morpholine-containing compounds continues to explore their potential in various therapeutic areas, including as antimicrobial and anti-cancer agents. This highlights the ongoing importance of understanding the synthesis and biological context of such foundational molecules in the quest for new and improved therapeutics.

Conclusion

This compound is a cornerstone in the production of Rivaroxaban, a potent and specific direct Factor Xa inhibitor. The therapeutic efficacy of Rivaroxaban in preventing and treating thromboembolic disorders is a direct consequence of the molecular architecture enabled by this key intermediate. For researchers and drug development professionals, a thorough understanding of the downstream biological effects of such precursor molecules is essential for innovation in anticoagulant therapy and the broader field of medicinal chemistry. The data and protocols presented herein provide a comprehensive overview of the well-established mechanism of action of Rivaroxaban, the ultimate product of the synthetic pathway involving this compound.

References

4-(4-Aminophenyl)morpholin-3-one literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(4-Aminophenyl)morpholin-3-one

Introduction

This compound, with CAS Number 438056-69-0, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a central precursor for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa (FXa) inhibitor.[1][3][4] Marketed under the trade name Xarelto, Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3] The efficiency of Rivaroxaban's industrial production is highly dependent on the optimized synthesis of this key intermediate.[5] This document provides a comprehensive review of the synthesis, properties, and application of this compound.

Physicochemical Properties

This compound is typically a white to off-white solid powder.[4][6] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 438056-69-0[1][2]
Molecular Formula C₁₀H₁₂N₂O₂[1][2][4]
Molecular Weight 192.21 g/mol [2][7]
IUPAC Name This compound[2]
Synonyms 4-(3-Oxomorpholino)aniline, 4-(4-Aminophenyl)-3-morpholinone[8][]
Appearance White to off-white solid (powder or crystalline)[4][6]
Melting Point 171.0 to 175.0 °C / 220°C[4][10]
Solubility Soluble in DMSO, ethanol (B145695); slightly soluble in water[4]

Chemical Synthesis

The synthesis of this compound is a multi-step process, with various routes developed to improve yield, safety, and commercial viability. Most synthetic pathways involve the initial preparation of an intermediate, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group to the final amine.

Synthetic Pathway Overview

The general logic for the synthesis involves the formation of the nitrophenyl morpholinone structure, which is then reduced. The diagram below illustrates this common two-stage approach.

G cluster_0 Stage 1: Formation of Nitro Intermediate cluster_1 Stage 2: Reduction Start Starting Materials (e.g., p-halonitrobenzene, morpholin-3-one (B89469), etc.) Reaction1 Coupling / Cyclization / Oxidation Reaction Start->Reaction1 Intermediate 4-(4-Nitrophenyl)morpholin-3-one Reaction1->Intermediate Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Reduction Key Intermediate Product This compound Reduction->Product

Caption: General two-stage synthetic workflow for this compound.

Key Synthetic Routes and Experimental Protocols

Several distinct methods for synthesizing the 4-(4-nitrophenyl)morpholin-3-one precursor have been reported.

Route 1: From Morpholin-3-one and 4-Fluoronitrobenzene

This early method involves the reaction of morpholin-3-one with 4-fluoronitrobenzene using a strong base like sodium hydride (NaH).[1] However, this process is often limited by low yields, reported to be as low as 17.6%.[11]

G cluster_reagents A Morpholin-3-one C 4-(4-Nitrophenyl)morpholin-3-one A->C B 4-Fluoronitrobenzene B->C reagents + NaH

Caption: Route 1: Synthesis from morpholin-3-one.

  • Experimental Protocol: Morpholin-3-one is deprotonated with sodium hydride (NaH) and subsequently reacted with 4-fluoronitrobenzene in a suitable solvent like tetrahydrofuran (B95107) (THF).[1] The resulting 4-(4-nitrophenyl)-morpholin-3-one is then isolated.

Route 2: From 4-Chloro Nitrobenzene (B124822) and Morpholine (B109124)

This route involves a condensation reaction followed by an oxidation step. It is considered economically efficient as it avoids the use of the more costly morpholin-3-one starting material.[12]

G A 4-Chloro Nitrobenzene C 4-(4-Nitrophenyl)morpholine A->C Condensation B Morpholine B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D Oxidation (e.g., Sodium Chlorite)

Caption: Route 2: Synthesis via condensation and oxidation.

  • Experimental Protocol: 4-chloro nitrobenzene is condensed with morpholine under neat conditions to yield 4-(4-nitrophenyl)morpholine. This intermediate is then oxidized using an inexpensive oxidant like sodium chlorite (B76162) in a mixture of acetonitrile (B52724) and acetic acid to produce 4-(4-nitrophenyl)morpholin-3-one.[12]

Route 3: From 2-(2-Chloroethoxy) Acetic Acid and 4-Nitroaniline

This process involves condensation to form an acetamide (B32628), which is then cyclized.[1]

G A 2-(2-Chloroethoxy) Acetic Acid C 2-(2-Chloroethoxy)-N-(4-nitrophenyl) acetamide A->C Condensation B 4-Nitroaniline B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D Cyclization (Base + Catalyst)

Caption: Route 3: Synthesis via acetamide formation and cyclization.

  • Experimental Protocol: 2-(2-chloroethoxy) acetic acid is condensed with 4-nitro aniline (B41778) in a solvent with an inorganic acid to produce 2-(2-chloroethoxy)-N-(4-nitrophenyl) acetamide. This acetamide is subsequently cyclized in the presence of a base and a catalyst to yield 4-(4-nitrophenyl) morpholine-3-one.[1]

Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The final step in all major synthetic routes is the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method.

  • Experimental Protocol (Catalytic Hydrogenation): 4-(4-nitrophenyl)morpholin-3-one (1.57 g) and palladium on carbon (0.37 g) are added to an autoclave with absolute ethanol (20 mL).[13] The vessel is purged with hydrogen, and the reaction proceeds under hydrogen pressure (0.4 MPa) at 60°C for 3 hours. After the reaction, the palladium catalyst is removed by filtration, and the filtrate is concentrated. Recrystallization from ethanol gives the final product, 4-(4-aminophenyl)-3-morpholinone.[13]

  • Alternative Protocol (Iron-Catalyzed Reduction): To a solution of 4-(4-nitrophenyl)morpholin-3-one (11.1 g) in ethanol (150 mL), anhydrous ferric chloride (1.215 g) and activated carbon (5 g) are added. The mixture is heated to reflux, and hydrazine (B178648) hydrate (B1144303) (15.6 g of 80% aqueous solution) is added dropwise over 1 hour to yield the final product.[12]

Quantitative Data on Synthesis
Synthetic Step/RouteReagents/CatalystYieldPurityReference
Overall Process (Route 3) -40-55%>99.5% (HPLC)[1]
Reduction (Hydrogenation) Pd/C, H₂97.8%-[13]
Reduction (Iron-Catalyzed) FeCl₃, Hydrazine Hydrate86%98% (HPLC)[12]

Application in Rivaroxaban Synthesis

This compound is the nucleophilic component that forms the core structure of Rivaroxaban. The synthesis involves reacting it with an epoxide, followed by cyclization to form the oxazolidinone ring and subsequent acylation.

Rivaroxaban Synthesis Workflow

G A This compound C Oxazolidinone Intermediate A->C Epoxide Opening & Ring Closure B (S)-N-((2-oxooxiran-2-yl)methyl)phthalimide B->C E Rivaroxaban C->E Acylation D 5-Chlorothiophene-2- carbonyl chloride D->E

Caption: Role of the intermediate in the final steps of Rivaroxaban synthesis.

Mechanism of Action of Rivaroxaban

Rivaroxaban functions by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is responsible for converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Rivaroxaban effectively blocks thrombin generation and reduces the formation of clots.[3][14]

G Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->FXa Inhibits

Caption: Simplified coagulation cascade showing the inhibitory action of Rivaroxaban on Factor Xa.

Conclusion

This compound is a non-negotiable component in the manufacturing of the anticoagulant drug Rivaroxaban.[6] While devoid of significant intrinsic biological activity itself, its chemical structure provides the essential scaffold for the final active pharmaceutical ingredient. Research has led to the development of multiple synthetic routes, each with varying degrees of efficiency, safety, and scalability. The continued optimization of its synthesis is critical for ensuring a stable and cost-effective supply chain for Rivaroxaban, a medication vital for the management of thromboembolic disorders worldwide.

References

The Discovery and Significance of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4-Aminophenyl)morpholin-3-one, a key starting material in the synthesis of the direct Factor Xa (FXa) inhibitor, Rivaroxaban. While not a therapeutic agent itself, the discovery and development of efficient synthetic routes to this morpholinone derivative have been pivotal in the large-scale production of a crucial anticoagulant medication. This document details the common synthetic pathways to this compound, the mechanism of action of its end-product, Rivaroxaban, within the coagulation cascade, and the experimental protocols for both its synthesis and the bioassays used to determine the efficacy of FXa inhibitors.

Introduction: A Pivotal Intermediate in Anticoagulant Therapy

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry as a critical building block for Rivaroxaban (Xarelto®).[1] Rivaroxaban is an orally administered anticoagulant that plays a vital role in the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1] The therapeutic importance of Rivaroxaban has consequently placed a strong emphasis on the development of efficient, scalable, and cost-effective synthetic methods for this compound.

This guide will explore the discovery of this compound through the lens of the development of its primary derivative, Rivaroxaban, and provide detailed technical information relevant to researchers and professionals in the field of drug development.

Synthetic Pathways to this compound

The synthesis of this compound typically involves a two-step process: the formation of its nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group to an amine. Several routes to the nitro-intermediate have been reported, with variations in starting materials, reagents, and reaction conditions.

A prevalent and industrially relevant method involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization. The resulting 4-(4-nitrophenyl)morpholin-3-one is then reduced to the desired product.

Experimental Protocols

This protocol describes a common method for the synthesis of the nitro-intermediate.[2]

  • Reaction Setup: In a suitable reaction vessel, combine 4-nitroaniline and toluene.

  • Acylation: Slowly add 2-(2-chloroethoxy)acetyl chloride to the mixture while maintaining the temperature. The reaction is typically stirred for several hours.

  • Cyclization: After the initial acylation, a base such as potassium carbonate is added to the reaction mixture in a solvent like acetonitrile. The mixture is then heated to induce intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one.[2]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) and ethyl acetate.[3]

This protocol details the reduction of the nitro-intermediate to the final product.[4]

  • Reaction Setup: Suspend 4-(4-nitrophenyl)morpholin-3-one in ethanol in a pressure-rated hydrogenation vessel.[4]

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (5% Pd/C).[4]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically to 5 bar). The reaction mixture is heated (e.g., to 80°C) and stirred for approximately one hour.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The filtrate, containing the product, can be concentrated under reduced pressure. The resulting solid is then dried to yield this compound.[4]

An alternative method involves hydrogenation in an aqueous medium, which can be advantageous from an environmental and safety perspective.[5] In this procedure, 4-(4-nitrophenyl)-morpholin-3-one is suspended in water with a 5% palladium on activated charcoal catalyst and subjected to hydrogen pressure (e.g., 8 bar) at an elevated temperature (e.g., 90°C).[5]

Biological Context: The Role of Rivaroxaban in the Coagulation Cascade

The significance of this compound is intrinsically linked to the biological activity of Rivaroxaban. Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex that converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of a blood clot.

By directly inhibiting FXa, Rivaroxaban effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation. This targeted mechanism of action provides effective anticoagulation for the prevention and treatment of thrombotic events.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the key steps in the coagulation cascade and the point of inhibition by Rivaroxaban.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa XIIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa Factor VIIIa VIIIa->IXa Xa Factor Xa X->Xa TF Tissue Factor VIIa Factor VIIa TF->VIIa VII Factor VII VII->VIIa TF VIIa->X Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Prothrombinase (Xa + Va) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin Va Factor Va Va->Xa Rivaroxaban Rivaroxaban Rivaroxaban->Xa

The Coagulation Cascade and Rivaroxaban's Mechanism of Action.

Quantitative Analysis of Factor Xa Inhibition

The potency of Rivaroxaban as a Factor Xa inhibitor is quantified by various pharmacological parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through in vitro enzymatic assays.

ParameterValueDescription
Ki (inhibition constant) 0.4 nMA measure of the binding affinity of Rivaroxaban to Factor Xa. A lower Ki indicates a higher affinity.
IC50 (prothrombinase activity) 2.1 nMThe concentration of Rivaroxaban required to inhibit the activity of the prothrombinase complex by 50%.
IC50 (clot-associated Factor Xa) 75 nMThe concentration of Rivaroxaban required to inhibit the activity of Factor Xa bound within a clot by 50%.
Experimental Protocol: Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Factor Xa assay is a standard method for determining the activity of Rivaroxaban in plasma samples. The principle of the assay is based on the inhibition of a known amount of Factor Xa by the drug, with the residual FXa activity being measured by its ability to cleave a chromogenic substrate.

  • Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate.[6]

  • Plasma Separation: Centrifuge the blood sample to obtain platelet-poor plasma. This often involves a double-centrifugation process to ensure the removal of platelets.[7]

  • Storage: If not analyzed immediately, the plasma should be frozen.[7]

  • Incubation: A plasma sample containing Rivaroxaban is incubated with a known excess of Factor Xa at 37°C for a specified time (e.g., 1 minute).[1]

  • Substrate Addition: A chromogenic substrate specific for Factor Xa is added to the mixture.[1]

  • Color Development: The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[1]

  • Quantification: The concentration of Rivaroxaban in the plasma is inversely proportional to the amount of color produced. A standard curve is generated using calibrators with known concentrations of Rivaroxaban to determine the concentration in the test sample.[8]

Anti_Xa_Assay_Workflow cluster_Assay Assay Steps start Start: Patient Sample blood_collection Collect Blood (3.2% Sodium Citrate) start->blood_collection centrifuge1 Centrifuge to separate plasma blood_collection->centrifuge1 platelet_poor_plasma Platelet-Poor Plasma centrifuge1->platelet_poor_plasma assay_step Perform Chromogenic Anti-Xa Assay platelet_poor_plasma->assay_step incubation Incubate plasma with excess Factor Xa assay_step->incubation end End: Rivaroxaban Concentration substrate_addition Add chromogenic substrate incubation->substrate_addition color_measurement Measure color change (405 nm) substrate_addition->color_measurement quantification Quantify using standard curve color_measurement->quantification quantification->end

References

Spectroscopic and Synthetic Profile of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodologies for the key pharmaceutical intermediate, 4-(4-aminophenyl)morpholin-3-one. This document is intended to serve as a comprehensive resource, presenting available spectroscopic data in a structured format, detailing experimental protocols, and illustrating relevant scientific workflows and relationships through diagrams.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While complete experimentally validated data is not uniformly available in public domains, this guide compiles predicted data and typical spectral characteristics to provide a robust profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.07d8.82HAr-H (ortho to -N)
6.69d8.82HAr-H (ortho to -NH2)
4.32s-2H-N-CH2-C=O
4.00t4.82H-O-CH2-
3.72bs-2H-NH2
3.69t4.82H-CH2-N-Ar

Note: Data is based on predicted values. Experimental data may vary slightly.

Table 2: 13C NMR Spectral Data (Predicted/Typical)

Chemical Shift (δ) ppmAssignment
168-172C=O (amide)
145-150Ar-C-NH2
125-130Ar-C-N
120-125Ar-CH (ortho to -N)
113-118Ar-CH (ortho to -NH2)
65-70-O-CH2-
48-52-N-CH2-C=O
42-46-CH2-N-Ar
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Wavenumber (cm-1)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1660-1690StrongC=O stretching (amide)
1600-1450Medium to StrongC=C stretching (aromatic ring)
1250-1350MediumC-N stretching (aromatic amine)
1100-1200MediumC-O-C stretching (ether)

Note: This table represents typical absorption bands for the functional groups present in the molecule. Specific peak values and intensities would be obtained from an experimental spectrum.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
192.21[M]+ (Molecular Ion)

Note: The molecular weight of this compound is 192.21 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value. Fragmentation patterns would involve cleavage of the morpholinone ring and the bond between the phenyl group and the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Materials:

Procedure:

  • In a round-bottom flask or a hydrogenation vessel, dissolve or suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent.

  • Carefully add a catalytic amount of palladium on carbon to the mixture under an inert atmosphere.

  • If using hydrogen gas, connect the vessel to a hydrogen source and purge the system. Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • If using a transfer hydrogenation agent like ammonium formate or hydrazine hydrate, add it to the reaction mixture and heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Acquire the 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy:

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the IR spectrum over a standard range (e.g., 4000-400 cm-1).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum, ensuring to detect the molecular ion peak.

  • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Analyze the m/z values of the molecular ion and fragment ions to confirm the molecular weight and elucidate the structure.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

General workflow for synthesis and spectroscopic analysis.

structure_spectrum_correlation cluster_structure Molecular Structure cluster_features Key Structural Features cluster_spectra Expected Spectral Signatures structure This compound C10H12N2O2 amino Aromatic Amine (-C6H4-NH2) structure->amino amide Lactam (Amide) (-N-C=O) structure->amide ether Morpholine Ether (-CH2-O-CH2-) structure->ether aliphatic Aliphatic CH2 structure->aliphatic ms_peak MS: - Molecular Ion [M]+ at m/z 192 structure->ms_peak nmr_signals NMR: - Aromatic protons (6.5-7.5 ppm) - Amine protons (variable) - Morpholine protons (3.5-4.5 ppm) amino->nmr_signals ir_bands IR: - N-H stretch (~3350 cm-1) - C=O stretch (~1670 cm-1) - C-O-C stretch (~1150 cm-1) amino->ir_bands amide->ir_bands ether->ir_bands aliphatic->nmr_signals

Correlation of structure with expected spectral features.

Physical and chemical properties of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Aminophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. It is a key intermediate in the pharmaceutical industry, most notably in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2][3][4] This guide consolidates essential data, experimental methodologies, and safety information to support research and development activities involving this compound.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[3][5] Its core structure consists of a morpholin-3-one (B89469) ring attached to an aminophenyl group.

Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name This compound[6][][8]
CAS Number 438056-69-0[2][6]
Molecular Formula C₁₀H₁₂N₂O₂[2][6][][9]
Molecular Weight 192.21 g/mol [2][3][6]
Canonical SMILES C1COCC(=O)N1C2=CC=C(C=C2)N[6][]
InChI Key MHCRLDZZHOVFEE-UHFFFAOYSA-N[6][]
Synonyms 4-(3-Oxomorpholino)aniline, 4-(4-Aminophenyl)-3-morpholinone[][10]
Physical Properties
PropertyValue
Appearance White to off-white crystalline powder or solid[3][10][11][12]
Melting Point 171.0 to 175.0 °C[5] (other sources report ranges from 165-172°C[3][11])
Boiling Point (Predicted) 502.3 ± 45.0 °C[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; slightly soluble in Methanol (with heating) and water.[5][9][11][12]
Density 1.268 g/cm³[5][12]
pKa (Predicted) 4.85 ± 0.10[5]
Vapor Pressure 0 Pa at 25°C[5]
Computed Properties
PropertyValue
XLogP3 0.3[6][8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 1[8]
Topological Polar Surface Area 55.6 Ų[6][8]

Synthesis and Manufacturing

The primary application of this compound is as a crucial intermediate in the synthesis of Rivaroxaban.[1][2][3] Consequently, various synthetic routes have been developed to produce this compound efficiently on an industrial scale. A common pathway involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_reduction Reduction A 4-Nitroaniline C 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide A->C Acylation B 2-(2-Chloroethoxy)acetyl chloride B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D Intramolecular Cyclization (e.g., K₂CO₃ in Acetonitrile) E This compound D->E Nitro Group Reduction (e.g., H₂/Pd-C in Ethanol) Rivaroxaban_Synthesis_MOA cluster_synthesis Rivaroxaban Synthesis cluster_moa Mechanism of Action A This compound C Rivaroxaban A->C Multi-step Synthesis B Other Reagents (e.g., (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, 5-chlorothiophene-2-carbonyl chloride) B->C D Factor Xa (Active) C->D Inhibits F Thrombin D->F Converts E Prothrombin E->F H Fibrin (Clot) F->H Converts G Fibrinogen G->H

References

4-(4-Aminophenyl)morpholin-3-one: A Technical Safety and Hazards Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0), a key intermediate in pharmaceutical synthesis, notably for the anticoagulant Rivaroxaban (B1684504).[1][2] This document synthesizes available data to facilitate safe handling, storage, and use in a laboratory and drug development context.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard StatementReference
Skin Irritation2H315: Causes skin irritation[3][4]
Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[3]

Note: Some suppliers also list H302 (Harmful if swallowed) and H332 (Harmful if inhaled) for similar aminophenyl compounds or the subject compound itself, indicating a need for caution regarding ingestion and inhalation.[5]

GHS Label Elements
PictogramSignal Word
Warning

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Selected): A comprehensive list of precautionary statements is provided in the table below.

CodePreventionResponseStorageDisposalReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container in accordance with local regulations.[3]
P264Wash skin thoroughly after handling.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P405: Store locked up.[3]
P271Use only outdoors or in a well-ventilated area.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P280Wear protective gloves/eye protection/face protection.P312: Call a POISON CENTER or doctor if you feel unwell.[3]
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
P362+P364: Take off contaminated clothing and wash it before reuse.[4]

Toxicological Information

Summary of Toxicological Hazards:

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available. Based on classifications for similar compounds, it should be handled as potentially harmful if swallowed or inhaled.[3][5]

  • Skin Corrosion/Irritation: Causes skin irritation, characterized by itching, scaling, reddening, or blistering.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, which may manifest as redness, watering, and pain.[3]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Data not available.

Experimental Protocols and Safe Handling

Due to the absence of cited experimental safety studies, this guide provides best-practice protocols based on the compound's known hazards and general guidelines for handling aromatic amine compounds in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following table outlines recommended PPE.

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield may be appropriate for splash risks.
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Skin/Body Laboratory coat, long-sleeved clothingA complete suit protecting against chemicals may be necessary depending on the scale and nature of the work.
Respiratory Use in a well-ventilated area. Local exhaust ventilation is recommended.For nuisance exposures or if dust/aerosol generation is unavoidable, use a NIOSH-approved respirator (e.g., type P95).
General Handling and Hygiene Protocol

This workflow outlines the essential steps for the safe handling of this compound in a laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Ensure Engineering Controls (Fume Hood, Ventilation) are Functional prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Dispense in a Containment Area (Fume Hood) prep4->handle1 handle2 Avoid Dust and Aerosol Formation handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Avoid Contact with Skin, Eyes, and Clothing handle3->handle4 post1 Decontaminate Work Surfaces handle4->post1 post2 Remove and Dispose of Contaminated PPE Correctly post1->post2 post3 Wash Hands and Exposed Skin Thoroughly post2->post3 post4 Dispose of Waste According to Local Regulations post3->post4

Caption: General Laboratory Handling Workflow for this compound.
Storage and Incompatibilities

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend storage under an inert gas as the compound may be air-sensitive.[6]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong alkalis.[3]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Emergency Procedures

The following diagram illustrates the logical flow of actions in case of an emergency.

G cluster_exposure Personnel Exposure cluster_spill Spill Response cluster_fire Fire Response start Emergency Event (Spill, Exposure, Fire) skin Skin Contact: - Remove contaminated clothing - Flush with plenty of water - Seek medical attention if irritation persists start->skin eye Eye Contact: - Rinse cautiously with water for several minutes - Remove contact lenses - Seek immediate medical attention start->eye inhalation Inhalation: - Move to fresh air - If breathing is difficult, give oxygen - Seek medical attention start->inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention start->ingestion spill1 Evacuate non-essential personnel start->spill1 fire1 Use appropriate extinguishing media: Water spray, dry chemical, CO₂, foam start->fire1 spill2 Ensure adequate ventilation spill1->spill2 spill3 Wear appropriate PPE spill2->spill3 spill4 Contain spill. Prevent entry into drains spill3->spill4 spill5 Absorb with inert material (e.g., sand, vermiculite) spill4->spill5 spill6 Collect and place in a suitable disposal container spill5->spill6 fire2 Wear self-contained breathing apparatus (SCBA) and full protective gear fire1->fire2 fire3 Evacuate area fire2->fire3

Caption: Emergency Response Flowchart for this compound Incidents.

Conclusion

This compound is a valuable pharmaceutical intermediate with well-defined irritation hazards. While quantitative toxicological data is largely unavailable, a qualitative understanding of its risks allows for the implementation of robust safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring the safety of all laboratory and drug development professionals. A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.

References

The Crucial Role of 4-(4-Aminophenyl)morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal chemical intermediate in the industrial synthesis of Rivaroxaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant.[1][2][3] The purity and efficient production of this intermediate are critical to ensuring the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis of this compound, its conversion to Rivaroxaban, and detailed experimental protocols, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Synthetic Pathways to this compound

The synthesis of this compound primarily involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987). Several routes to obtain this nitro compound have been developed, each with its own advantages and disadvantages in terms of yield, cost, and industrial scalability.

Route 1: From 4-Nitro-Aniline and 2-(2-Chloroethoxy)acetic Acid Derivatives

One common pathway involves the reaction of 4-nitro-aniline with a derivative of 2-(2-chloroethoxy)acetic acid.[4] This multi-step synthesis can be optimized for industrial-scale production.

G cluster_0 Route 1: From 4-Nitro-Aniline 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)acetic acid 2-(2-chloroethoxy)acetic acid 2-(2-chloroethoxy)ethanol->2-(2-chloroethoxy)acetic acid Oxidation 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide 2-(2-chloroethoxy)acetic acid->2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide Reaction with 4-nitro-aniline 4-nitro-aniline 4-nitro-aniline 4-nitro-aniline->2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide->4-(4-nitrophenyl)morpholin-3-one Cyclization (One-pot) This compound This compound 4-(4-nitrophenyl)morpholin-3-one->this compound Hydrogenation

Caption: Synthesis of this compound from 4-nitro-aniline.

Route 2: From N-(2-Hydroxyethyl)aniline

An alternative route begins with N-(2-hydroxyethyl)aniline, which undergoes a series of reactions including acylation and nitration to form the key nitro intermediate. While this method can achieve a good overall yield, the nitration step can be problematic on an industrial scale due to safety concerns and the need for specialized equipment.[4]

G cluster_1 Route 2: From N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline 4-phenylmorpholin-3-one 4-phenylmorpholin-3-one N-(2-Hydroxyethyl)aniline->4-phenylmorpholin-3-one Reaction with chloroacetyl chloride chloroacetyl chloride chloroacetyl chloride chloroacetyl chloride->4-phenylmorpholin-3-one 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one 4-phenylmorpholin-3-one->4-(4-nitrophenyl)morpholin-3-one Nitration This compound This compound 4-(4-nitrophenyl)morpholin-3-one->this compound Hydrogenation

Caption: Synthesis of this compound from N-(2-hydroxyethyl)aniline.

Route 3: From 4-Nitro-Fluorobenzene and Morpholin-3-one

This route involves the coupling of 4-nitro-fluorobenzene with morpholin-3-one. However, this method is generally not preferred for industrial production due to a very low overall yield.[4]

G cluster_2 Route 3: From 4-Nitro-Fluorobenzene 4-nitro-fluorobenzene 4-nitro-fluorobenzene 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one 4-nitro-fluorobenzene->4-(4-nitrophenyl)morpholin-3-one Coupling morpholin-3-one morpholin-3-one morpholin-3-one->4-(4-nitrophenyl)morpholin-3-one This compound This compound 4-(4-nitrophenyl)morpholin-3-one->this compound Reduction

Caption: Synthesis of this compound from 4-nitro-fluorobenzene.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic methods.

Table 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Starting MaterialsReagents and ConditionsYieldReference
2-(2-chloroethoxy)acetic acid and 4-nitro-anilinePhenylboronic acid catalyst, followed by one-pot cyclizationNot specified[4]
N-(2-Hydroxyethyl)aniline and chloroacetyl chlorideFollowed by nitrationOverall yield for 2 steps to aminophenyl compound is 52%[4]
4-nitro-fluorobenzene and morpholin-3-oneSodium hydride in N-methyl-pyrrolidoneVery low (<7% for 2 steps)[4]
4-nitro aniline (B41778) and dichloroethyl etherReflux, 2.5 hours82% (for 4-(4-nitrophenyl)-morpholine)[5]
4-(4-nitrophenyl)-morpholinetert-butyl hydroperoxide, ethyl acetoacetate (B1235776) manganese salt, THF, reflux, 4.5 hoursNot specified[5]

Table 2: Reduction of 4-(4-Nitrophenyl)morpholin-3-one to this compound

CatalystSolventTemperature (°C)Pressure (bar)YieldReference
Palladium on carbonAqueous acetic acid, then 2-propanol20-301-568% (overall)[4]
Palladium on carbonEthanol80Not specifiedNot specified[4]
Palladium on carbonTetrahydrofuran70Not specified37.6%[6]
Palladium on carbon (5%)Water90894%[6]
Palladium on carbonEthanol60~0.4 MPa97.8%[7]
Palladium on carbon (5%)Ethanol80593%[8]
Palladium on carbon (5%)Tetrahydrofuran70389%[9]
Not specified (G-Cat)Ethyl acetate (B1210297)/Water65-70Not specified76 g from 100 g starting material[1]
Iron(III)-catalyzed reductionEthanolRefluxNot specifiedNot specified[10][11]
Catalyst and ammonium (B1175870) formateSolvent50-60Atmospheric40-55% (overall)[12]

Conversion to Rivaroxaban

This compound is a crucial building block for the synthesis of Rivaroxaban. The primary amine group of this intermediate is typically reacted to form an oxazolidinone ring, which is a core structural feature of Rivaroxaban.

G cluster_3 Conversion to Rivaroxaban This compound This compound Isocyanate Intermediate Isocyanate Intermediate This compound->Isocyanate Intermediate Reaction with Phosgene or equivalent Phosgene or equivalent Phosgene or equivalent Phosgene or equivalent->Isocyanate Intermediate Oxazolidinone Intermediate Oxazolidinone Intermediate Isocyanate Intermediate->Oxazolidinone Intermediate Reaction with (R)-glycidyl butyrate (R)-glycidyl butyrate (R)-glycidyl butyrate (R)-glycidyl butyrate->Oxazolidinone Intermediate Rivaroxaban Rivaroxaban Oxazolidinone Intermediate->Rivaroxaban Further functionalization

Caption: General pathway for the conversion of this compound to Rivaroxaban.

Experimental Protocols

Example Protocol 1: Preparation of 4-(4-Nitrophenyl)morpholin-3-one[1]
  • To a mixture of a compound of formula-5 (110.41 gm) in dimethylformamide (5.0 ml) at 25-30°C, slowly add thionyl chloride (138.0 gm) and stir for 5 hours.

  • Add toluene (B28343) (300.0 ml) and a compound of formula-6 (100.0 gm) to the mixture at 25-30°C.

  • Slowly heat the mixture to 90-95°C and stir for 10 hours.

  • Distill off the solvent and co-distill with toluene.

  • Add dimethylformamide (50.0 ml) and toluene (300.0 ml) to the obtained compound at 25-30°C.

  • Cool the mixture to 10-15°C and add potassium carbonate (150.0 gm) lot-wise, followed by tetrabutylammonium (B224687) bromide (5.0 gm).

  • Heat the mixture to 55-60°C and stir for 10 hours.

  • Cool to 0-5°C and slowly add water (600.0 ml), followed by hydrochloric acid (40.0 ml) and water (360.0 ml).

  • Stir for 2 hours, filter the solid, and wash with water.

  • To the obtained solid, add water (400.0 ml) and stir for 1 hour. Filter and wash with water.

  • Add ethyl acetate (300.0 ml) to the solid, heat to 50-55°C, and stir for 45 minutes.

  • Cool to 0-5°C, stir for 2 hours, filter, wash with ethyl acetate, and dry to obtain the title compound. Yield: 126.0 gm

Example Protocol 2: Preparation of this compound[1]
  • To a mixture of 4-(4-nitrophenyl)morpholin-3-one (100.0 gm) in ethyl acetate (500.0 ml), add G-Cat (125.0 gm) at 25-30°C and stir for 10 minutes.

  • Heat the mixture to 65-70°C.

  • Slowly add water (30.0 ml) and stir for 1 hour.

  • Add another portion of water (30.0 ml) and stir for 8 hours.

  • Cool the mixture to 55-60°C and add R-cat (20.0 gm), stirring for 45 minutes.

  • Cool to 35-40°C and add methanol (B129727) (300.0 ml) and dichloromethane (B109758) (50.0 ml). Stir for 45 minutes.

  • Filter the mixture through a hyflow bed and wash with a mixture of methanol and dichloromethane.

  • Distill off the solvent completely under vacuum below 55°C and co-distill with methanol.

  • Add methanol (200.0 ml) to the obtained compound at 25-30°C.

  • Heat to 40-45°C and stir for 1 hour.

  • Cool to 0-5°C, stir for 2 hours, filter the solid, wash with methanol, and dry to obtain the title compound. Yield: 76.0 gm

Example Protocol 3: Hydrogenation in Water[6]
  • Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water.

  • Add 340 mg of a 5% palladium on activated charcoal preparation.

  • Heat the mixture in a Parr pressure apparatus with stirring to 90°C.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress (typically complete in 1.5 to 2 hours).

  • After completion, cool the mixture to room temperature and depressurize the apparatus.

  • Mix the resulting suspension with 100 ml of ethyl acetate.

  • Filter the mixture and separate the two liquid phases.

  • Extract the aqueous phase again with 50 ml of ethyl acetate.

  • Combine the organic phases and concentrate to dryness to obtain the product. Yield: 5.4 g (94%)

Conclusion

The synthesis of this compound is a critical step in the manufacturing of Rivaroxaban. Understanding the various synthetic routes, their associated yields, and the detailed experimental protocols is essential for optimizing the production process. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor, emphasizing the importance of process efficiency and safety in the large-scale production of this key pharmaceutical intermediate. The choice of synthetic route will ultimately depend on a balance of factors including cost of raw materials, reaction yields, safety considerations, and the scalability of the process.

References

Methodological & Application

Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Comprehensive Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2][3] The following sections present a comparative analysis of various synthesis methods, detailed experimental procedures, and visual workflows to aid in the efficient and safe production of this compound.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound predominantly involves the reduction of the nitro group of its precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987). Several methods have been developed, each with distinct advantages in terms of yield, purity, safety, and scalability. The key differences are summarized in the tables below.

Table 1: Comparison of Reduction Methods for 4-(4-nitrophenyl)morpholin-3-one
MethodCatalyst/ReagentSolventTemperaturePressureReaction TimeYieldPurityReference
Catalytic HydrogenationPalladium on activated carbon (5%)Water90°C8 bar H₂1.5 - 2 hours94%-[4]
Catalytic HydrogenationPalladium on activated carbon (5%)Ethanol80°C5 bar H₂1 hour93%-[5]
Catalytic HydrogenationPalladium on carbonEthanol60°C~3 bar H₂ (0.4 MPa)3 hours97.8%-[6]
Chemical ReductionAnhydrous ferric chloride, Hydrazine (B178648) hydrate (B1144303) (80%)EthanolRefluxAtmospheric1 hour (dropwise addition)86%98% (HPLC)[1]
Transfer HydrogenationAmmonium formate, CatalystSolvent50 - 60°CAtmospheric-40 - 55% (overall)≥ 99.5% (HPLC)[7]
Table 2: Overview of 4-(4-nitrophenyl)morpholin-3-one Synthesis Routes
Starting MaterialsKey Reagents/StepsAdvantagesDisadvantagesReference
4-Chloro nitrobenzene, MorpholineCondensation, then oxidation with sodium chloriteEconomically efficient, avoids high-cost materials-[1]
4-Phenyl-3-morpholinoneNitration (H₂SO₄, HNO₃)High yieldNitration can be problematic on an industrial scale[5][8]
2-(2-Chloroethoxy)acetic acid, 4-NitroanilineCondensation, then cyclizationCommercially viable and production-friendly-[7]
Morpholin-3-one, 4-FluoronitrobenzeneCoupling with sodium hydride-Low yield (17-30%), lengthy, not feasible for industrial scale[7][8]

Experimental Protocols

The following are detailed methodologies for the key synthesis routes.

Protocol 1: Catalytic Hydrogenation in Water[4]

Objective: To synthesize this compound via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one in an aqueous medium.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one (6.7 g)

  • 5% Palladium on activated charcoal (340 mg)

  • Water (60 g)

  • Ethyl acetate (B1210297) (100 ml)

  • Parr pressure apparatus

Procedure:

  • Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.

  • Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.

  • Seal the apparatus and heat the mixture to 90°C with stirring.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress; the reaction is typically complete within 1.5 to 2 hours.

  • After completion, cool the mixture to room temperature and depressurize the apparatus.

  • Mix the resulting suspension with 100 ml of ethyl acetate.

  • Isolate the product to obtain 5.4 g (94% yield) of this compound.

Protocol 2: Chemical Reduction with Hydrazine Hydrate[1]

Objective: To prepare this compound using iron(III)-catalyzed reduction of the nitro group with aqueous hydrazine.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one (11.1 g, 0.05 mol)

  • Ethanol (150 ml)

  • Anhydrous ferric chloride (1.215 g, 7.5 mmol)

  • Activated carbon (5 g)

  • Hydrazine hydrate (80% aqueous solution, 15.6 g, 0.25 mol)

Procedure:

  • To a solution of 11.1 g of 4-(4-nitrophenyl)morpholin-3-one in 150 ml of ethanol, add 1.215 g of anhydrous ferric chloride and 5 g of activated carbon.

  • Heat the reaction mixture to reflux.

  • Add 15.6 g of 80% aqueous hydrazine hydrate dropwise over 1 hour.

  • Upon completion of the reaction, isolate the product. This method yields the product with 98% purity as determined by HPLC.

Synthesis Workflows

The following diagrams illustrate the general synthetic pathways for this compound.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Reduction Step cluster_product Final Product Start Starting Materials (e.g., 4-Chloro nitrobenzene, 4-Phenyl-3-morpholinone) Precursor 4-(4-nitrophenyl)morpholin-3-one Start->Precursor Multiple Routes Reduction Reduction of Nitro Group Precursor->Reduction Product This compound Reduction->Product

Caption: General synthesis workflow for this compound.

ReductionMethods cluster_methods Reduction Methods Nitro_Precursor 4-(4-nitrophenyl)morpholin-3-one Method1 Catalytic Hydrogenation (Pd/C, H₂) Nitro_Precursor->Method1 Method2 Chemical Reduction (FeCl₃, N₂H₄·H₂O) Nitro_Precursor->Method2 Method3 Transfer Hydrogenation (Ammonium Formate) Nitro_Precursor->Method3 Final_Product This compound Method1->Final_Product Method2->Final_Product Method3->Final_Product

Caption: Different reduction methods for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the synthesis of several pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. The purity and characterization of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 438056-69-0
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 171.0 to 175.0 °C
Solubility Soluble in DMSO and Methanol (with heating).[1]

I. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

Quantitative Data Summary

The following table summarizes the typical retention times for this compound and its potential impurities under the described HPLC conditions.

CompoundRetention Time (min)
This compound~ 8.5
4-Nitroaniline (Starting Material)~ 12.2
4-(4-Nitrophenyl)morpholin-3-one~ 15.8
Other related impuritiesVariable
Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 60 40
    20 40 60
    25 20 80
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of water and acetonitrile (1:1 v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a concentration of 1 mg/mL.

  • Impurity Spiked Solution: Prepare a solution of this compound and spike it with known impurities at a concentration of 0.1% relative to the main analyte.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (diluent), followed by the standard solution, impurity spiked solution, and the sample solution.

  • Record the chromatograms and process the data to determine the retention times, peak areas, and calculate the percentage purity and impurity levels.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Inject->Run Detect PDA Detection Run->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Components Integrate->Identify Quantify Quantify Purity/Impurities Identify->Quantify

Caption: HPLC analysis workflow for this compound.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful technique for the confirmation of the molecular weight of this compound and for the structural elucidation of unknown impurities.

Quantitative Data Summary
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ (Calculated) 193.0977
[M+H]⁺ (Observed) 193.0975
Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the identity of this compound and to identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • LC-MS/MS system equipped with an ESI or APCI source.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Liquid Chromatography Conditions:

  • Use the same HPLC conditions as described in the HPLC section.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Procedure:

  • Perform the LC separation as previously described.

  • Acquire full scan mass spectra to determine the molecular weight of the main peak and any impurities.

  • Perform product ion scans (MS/MS) on the precursor ion of interest to obtain fragmentation patterns for structural elucidation.

Signaling Pathway Diagram (Fragmentation)

Fragmentation_Pathway M_H [M+H]⁺ m/z 193.1 Fragment1 Loss of H₂O m/z 175.1 M_H->Fragment1 Fragment2 Loss of C₂H₄O m/z 149.1 M_H->Fragment2 Fragment3 C₇H₇N₂O⁺ m/z 147.1 Fragment2->Fragment3

Caption: Proposed MS/MS fragmentation of this compound.

III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to detect and quantify volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Derivatization is often required for polar compounds like aromatic amines.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

Derivatization Procedure (Acetylation):

  • Dissolve 10 mg of the sample in 1 mL of pyridine.

  • Add 0.5 mL of acetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and inject 1 µL into the GC-MS.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Quantitative Data Summary (¹H and ¹³C NMR)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~6.9-7.1Doublet2H, Aromatic CH
~6.6-6.8Doublet2H, Aromatic CH
~4.8Singlet2H, -NH₂
~4.2-4.4Triplet2H, -N-CH₂-
~3.9-4.1Triplet2H, -O-CH₂-
~3.6-3.8Singlet2H, -CO-CH₂-
¹³C NMR ~168-C=O
~145-Aromatic C-N
~135-Aromatic C-N
~122-Aromatic CH
~115-Aromatic CH
~68--O-CH₂-
~50--N-CH₂-
~48--CO-CH₂-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 4 seconds

  • Spectral Width: 16 ppm

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Standard 1D carbon with proton decoupling

  • Number of Scans: 1024

  • Relaxation Delay: 5 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 240 ppm

Procedure:

  • Tune and shim the probe for the specific sample.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks.

Logical Relationship Diagram

NMR_Analysis_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Structure This compound H1_NMR ¹H NMR Structure->H1_NMR C13_NMR ¹³C NMR Structure->C13_NMR Chem_Shifts Chemical Shifts H1_NMR->Chem_Shifts Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->Chem_Shifts

Caption: Logical flow of NMR for structural elucidation.

These detailed application notes and protocols provide a comprehensive framework for the analytical characterization of this compound, ensuring its quality and suitability for use in pharmaceutical manufacturing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant. The purity and quality of this intermediate are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed protocol for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is designed for researchers, scientists, and drug development professionals to accurately quantify the compound and its potential impurities.

Principle

The analytical method is based on reversed-phase chromatography, where the separation of this compound from its potential process-related impurities and degradation products is achieved on a non-polar stationary phase with a polar mobile phase. The analyte is detected and quantified using an ultraviolet (UV) detector. The stability-indicating nature of the method is established through forced degradation studies, which demonstrate its ability to resolve the main peak from any degradation products formed under various stress conditions.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (Milli-Q or equivalent)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

Based on methods developed for the analysis of Rivaroxaban and its intermediates, the following chromatographic conditions are proposed for the analysis of this compound.[1][2]

ParameterRecommended Condition
HPLC Column Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 249 nm
Run Time 20 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 10-15 minutes before use.

Preparation of Standard Solution
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Preparation of Sample Solution
  • Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Sample Solution (100 µg/mL): Pipette 5 mL of the sample stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are recommended:

System Suitability

System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (Illustrative)
20250123
40501234
60752345
801003456
1001254567
1201505678
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

Precision LevelParameterAcceptance Criteria
Repeatability (n=6) % RSD of Peak Area≤ 2.0%
Intermediate Precision (n=6) % RSD of Peak Area≤ 2.0%
Accuracy

Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%
Average Recovery 98.0% - 102.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio or by using the calibration curve method.

ParameterIllustrative Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[1][3] The sample is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

After exposure, the stressed samples are diluted with the mobile phase to the target concentration and analyzed by the proposed HPLC method. The chromatograms of the stressed samples should show well-resolved peaks of the parent drug and its degradation products.

Data Presentation

Summary of Forced Degradation Results (Illustrative)
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) ~15%Major degradation peak observed at RRT 0.8
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 2h) ~10%Two minor degradation peaks observed at RRT 0.7 and 1.2
Oxidative (3% H₂O₂, RT, 24h) ~20%Significant degradation with a major peak at RRT 0.9
Thermal (105°C, 48h) ~5%Minor degradation observed
Photolytic (UV/Vis, 24h) ~2%Negligible degradation

Visualization

HPLC_Workflow A Sample/Standard Weighing B Dissolution in Mobile Phase A->B Transfer C Sonication B->C Ensure complete dissolution D Volume Makeup C->D Final concentration adjustment E HPLC Injection D->E Autosampler F Chromatographic Separation (C18 Column) E->F G UV Detection (249 nm) F->G H Data Acquisition & Processing G->H I Quantification & Reporting H->I

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is designed to be stability-indicating, allowing for the separation of the main compound from its degradation products. The detailed protocol and validation parameters outlined in this application note can serve as a valuable resource for quality control and research laboratories involved in the synthesis and analysis of Rivaroxaban and its intermediates. Further optimization and validation should be performed in the user's laboratory to ensure the method's suitability for its intended purpose.

References

Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban (B1684504).[1][2][3][4][5][6] Marketed under the trade name Xarelto®, Rivaroxaban is an orally administered anticoagulant widely used for the prevention and treatment of various thromboembolic diseases.[4] This document provides detailed application notes on the use of this compound in the synthesis of Rivaroxaban, along with experimental protocols and an overview of the drug's mechanism of action. While the primary application of this compound is in the synthesis of Rivaroxaban, the morpholine (B109124) scaffold is present in numerous other pharmacologically active molecules, suggesting potential for broader applications in drug discovery.[7][8][9]

Physicochemical Properties of this compound

PropertyValue
CAS Number 438056-69-0
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
Melting Point 220°C
Solubility Soluble in DMSO, ethanol; slightly soluble in water

(Data sourced from commercial supplier information)[2]

Application in Rivaroxaban Synthesis

This compound serves as a key building block for the construction of the central phenylmorpholinone core of Rivaroxaban.[3][4] The synthesis of Rivaroxaban from this intermediate generally involves a multi-step process, including the formation of an oxazolidinone ring and subsequent acylation.

Experimental Protocols

Several synthetic routes have been developed for the synthesis of Rivaroxaban utilizing this compound. Below are representative protocols.

Protocol 1: Synthesis of Rivaroxaban via N-Glycidylphthalimide Intermediate

This protocol involves the reaction of this compound with (S)-N-glycidylphthalimide, followed by ring closure, deprotection, and acylation.

Step 1: Synthesis of 2-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione

  • In a suitable reaction vessel, dissolve this compound (1 mol) and (S)-N-glycidylphthalimide (1 mol) in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 10 hours.

  • Cool the reaction mixture to room temperature to allow for product crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)phenyl]morpholin-3-one hydrochloride

  • Suspend the product from Step 1 (0.910 mol) in ethanol.

  • Add a 30% aqueous solution of methylamine (B109427) (377 g) and heat the mixture to 65°C for 8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove by-products.

  • Acidify the filtrate with hydrochloric acid to precipitate the desired product as a hydrochloride salt.

  • Filter the precipitate, wash with ethanol, and dry.

Step 3: Synthesis of Rivaroxaban

  • Suspend the hydrochloride salt from Step 2 (0.795 mol) in dichloromethane.

  • Add triethylamine (B128534) (3.18 mol) and cool the mixture in an ice bath.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.99 mol) in dichloromethane.

  • Stir the reaction mixture in an ice bath for 2 hours, then at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer, and concentrate under reduced pressure to obtain crude Rivaroxaban.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of Rivaroxaban via Carbamate (B1207046) Intermediate

This protocol involves the formation of a carbamate intermediate from this compound, which then undergoes further reactions to form the oxazolidinone ring.

Step 1: Preparation of 4-(morpholin-3-onephenyl)-carbamate methyl ester

  • Dissolve 4-(4-aminophenyl)-3-morpholinone (1.56 mmol) in ethyl acetate.

  • Add sodium bicarbonate (4.29 mmol) and water.

  • Cool the mixture to 0°C and add methyl chloroformate (1.88 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Extract the product with ethyl acetate, wash the organic layer with water, and concentrate under reduced pressure to yield the carbamate intermediate.

Subsequent steps to complete the synthesis of Rivaroxaban from this intermediate are described in various patents and publications.[10]

Quantitative Data Summary
Synthesis Step/ProtocolStarting MaterialKey ReagentsSolventYieldReference
Protocol 1, Step 1This compound(S)-N-glycidylphthalimideEthanolNot specified[11]
Protocol 1, Step 2Product from Step 1Methylamine, HClEthanolNot specified[11]
Protocol 1, Step 3Product from Step 25-chlorothiophene-2-carbonyl chloride, TriethylamineDichloromethaneNot specified[11]
Protocol 2, Step 1This compoundMethyl chloroformate, NaHCO₃Ethyl acetate100%[10]

Mechanism of Action of Rivaroxaban

Rivaroxaban is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[12][13][14][15] By binding to the active site of both free and prothrombinase-bound FXa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[12][13][15] This inhibition of thrombin generation ultimately leads to a reduction in fibrin (B1330869) formation and thrombus development.[14]

Signaling Pathway

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca²⁺, PL VII VII VIIa VIIa VII->VIIa VIIa->X TF TF TF->VII Tissue Factor Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Caption: The coagulation cascade and the inhibitory action of Rivaroxaban on Factor Xa.

Experimental Workflow for Rivaroxaban Synthesis

Rivaroxaban_Synthesis_Workflow cluster_synthesis Synthesis of Rivaroxaban cluster_analysis Analysis and Purification A This compound C Intermediate 1 A->C Reaction B (S)-N-Glycidylphthalimide B->C D Intermediate 2 (hydrochloride salt) C->D Deprotection & Salt Formation G TLC Monitoring C->G F Rivaroxaban D->F Acylation D->G E 5-Chlorothiophene-2-carbonyl chloride E->F H Purification (Recrystallization) F->H I Characterization (NMR, MS, HPLC) H->I

Caption: General experimental workflow for the synthesis of Rivaroxaban from this compound.

Conclusion

This compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of the anticoagulant Rivaroxaban. The protocols provided herein offer a framework for its application in this context. The broader significance of the morpholine scaffold in medicinal chemistry suggests that this compound and its derivatives may hold potential for the discovery of novel therapeutics targeting a range of biological pathways. Further research into the derivatization of this compound could lead to the identification of new drug candidates with diverse pharmacological activities.

References

Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overview and Primary Application

4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) is a high-purity pharmaceutical intermediate crucial for the synthesis of modern anticoagulant drugs.[1] It serves as a key building block, providing the central morpholinone-phenyl moiety for a class of orally active direct Factor Xa (FXa) inhibitors.[2][3] Its stability, purity, and predictable reactivity make it an indispensable compound in the large-scale manufacturing of these life-saving medications.[1][4]

The primary application of this compound is in the synthesis of Rivaroxaban (B1684504) (marketed as Xarelto).[1][2][5][6] Rivaroxaban is a widely prescribed anticoagulant used for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[1][2] The intermediate is also a component of other Factor Xa inhibitors that have entered clinical and preclinical studies.[7]

It is important to distinguish this intermediate from structurally similar compounds used in the synthesis of other anticoagulants. For instance, the synthesis of Apixaban involves a different key intermediate, namely 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[8][9][10]

Mechanism of Action of Target Drug (Rivaroxaban)

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway of clot formation. Factor Xa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen into fibrin, which polymerizes to form a stable blood clot.

Rivaroxaban, synthesized from this compound, acts as a direct, competitive inhibitor of Factor Xa. By binding to the active site of Factor Xa, it blocks the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing thrombus formation.

Diagram 1: Blood Coagulation Cascade

Coagulation_Cascade Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin Activates Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->FXa Inhibits

Caption: Inhibition of Factor Xa by Rivaroxaban blocks the blood coagulation cascade.

Synthesis Protocols for this compound

The most common and industrially viable method for preparing this compound is through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).[3][11][12] This reduction is typically achieved via catalytic hydrogenation.

Summary of Synthesis Methods
PrecursorReagent/CatalystSolvent(s)Temperature (°C)Pressure (bar)Time (h)Yield (%)Purity (%)Reference
4-(4-Nitrophenyl)morpholin-3-onePd/C, HydrogenTetrahydrofuran (THF)7036.589Not specified[13]
4-(4-Nitrophenyl)morpholin-3-onePd/C, HydrogenAqueous Acetic Acid20-301-5~2>92 (of nitro precursor)Not specified[11]
4-(4-Nitrophenyl)morpholin-3-onePd/C (5%), HydrogenEthanol (B145695)805170 (of nitro precursor)Not specified[14]
4-(4-Nitrophenyl)morpholin-3-onePd/C, HydrogenEthanol60~4397.8Not specified[15]
4-(4-Nitrophenyl)morpholin-3-onePd/C (5%), HydrogenWater9081.5-294Not specified[12]
4-(4-Nitrophenyl)morpholin-3-oneFerric Chloride, Hydrazine HydrateEthanolRefluxAtmospheric>1Not specifiedNot specified[5][6]

Diagram 2: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-(4-Nitrophenyl)morpholin-3-one Process Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Process End This compound Process->End

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on common procedures.[12][13][14][15]

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one (1 equivalent)

  • Palladium on activated carbon (5% Pd/C, ~5-10% by weight of substrate)

  • Solvent (e.g., Ethanol, Tetrahydrofuran, or Water)

  • Hydrogen (H₂) gas

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite or Hyflow bed)

Procedure:

  • Vessel Preparation: Charge a suitable pressure-resistant reactor with 4-(4-nitrophenyl)morpholin-3-one and the chosen solvent (e.g., 60 g of the nitro compound in 480 g of ethanol).[14]

  • Catalyst Addition: Add the 5% Pd/C catalyst to the suspension.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-8 bar) and heat the mixture to the target temperature (e.g., 80-90°C) with vigorous stirring.[12][14]

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is fully consumed (typically 1-6 hours).[12][13]

  • Cooling and Depressurization: Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is this compound.[14][15]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to achieve high purity.[11][15]

Application in Rivaroxaban Synthesis

This compound serves as the nucleophilic amine in the construction of the oxazolidinone core of Rivaroxaban. The synthesis generally proceeds through reaction with an epoxide, followed by cyclization and acylation.

Summary of Rivaroxaban Synthesis Step
Reactant 1Reactant 2Reagent(s)Solvent(s)Yield (%)Reference
This compound(S)-N-Glycidyl phthalimideNot specifiedEthanol92 (of intermediate)[16]
This compoundEthyl chloroformateK₂CO₃Toluene, Water96 (of carbamate)[17]
This compoundBenzyl chloroformateNa₂CO₃ or NaOHDichloromethane or Chloroform, Water100 (of carbamate)[17]
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one5-Chlorothiophene-2-carbonyl chlorideTriethylamine (B128534) (TEA)Dichloromethane92 (of Rivaroxaban)[18]

Diagram 3: Rivaroxaban Synthesis Workflow

Rivaroxaban_Synthesis cluster_rivaroxaban Rivaroxaban Synthesis Pathway A 4-(4-Aminophenyl) morpholin-3-one (B89469) B Epoxide Opening & Oxazolidinone Formation A->B C (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin -3-yl)phenyl)morpholin-3-one B->C D Acylation with 5-Chlorothiophene-2-carbonyl chloride C->D E Rivaroxaban D->E

Caption: Key steps in the synthesis of Rivaroxaban from the intermediate.

Detailed Experimental Protocol: Synthesis of Rivaroxaban Precursor

This protocol describes the acylation of the key amine intermediate, a crucial step towards the final drug molecule.[18]

Materials:

  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl) morpholin-3-one (1 equivalent)

  • 5-Chlorothiophene-2-carboxylic acid (1 equivalent)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a reaction vessel, treat 5-chlorothiophene-2-carboxylic acid with an excess of thionyl chloride and heat at reflux for approximately 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride by evaporation under vacuum.

  • Amidation Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane.

  • In a separate vessel, prepare a mixture of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl) phenyl) morpholin-3-one and triethylamine in anhydrous dichloromethane.

  • Addition: Cool the amine mixture to 0°C and add the acid chloride solution dropwise.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Filter the reaction mixture to collect the precipitated solid. Wash the filter cake thoroughly with dichloromethane.

  • Drying: Dry the solid product under reduced pressure to yield Rivaroxaban. A typical yield for this final step is around 92%.[18]

References

Application Notes and Protocols for the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Rivaroxaban (B1684504), a direct factor Xa inhibitor, starting from 4-(4-aminophenyl)morpholin-3-one. The described methodology is based on established synthetic routes and offers high yield and purity.

Introduction

Rivaroxaban is an orally administered anticoagulant widely used for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the direct and competitive inhibition of both free and clot-bound Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3][4] By inhibiting FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots.[1][2] The synthesis of Rivaroxaban is a multi-step process, and one common route utilizes this compound as a key starting material.[5][6][7][8] This document outlines a detailed protocol for this synthesis, including the preparation of a key carbamate (B1207046) intermediate and its subsequent conversion to Rivaroxaban, as well as purification methods to achieve high-purity final product suitable for pharmaceutical research and development.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at different stages of the Rivaroxaban synthesis, starting from this compound.

StepProductTypical Yield (%)Purity (%) (by HPLC)Reference
1. Carbamate FormationEthyl 4-(3-oxomorpholino)phenylcarbamate96-[9]
2. Final Acylation StepCrude Rivaroxaban9295 - 98[10]
3. Purification of Rivaroxaban (Acid treatment and anti-solvent)Pure Rivaroxaban-> 99.8[11]
4. Purification of Rivaroxaban (Recrystallization from ethylene (B1197577) glycol methyl ether)Pure Rivaroxaban86.599.74[12]

Experimental Protocols

Part 1: Synthesis of Ethyl 4-(3-oxomorpholino)phenylcarbamate

This protocol describes the formation of the carbamate intermediate from this compound.

Materials:

  • This compound (9.1 g, 47.4 mmol)

  • Toluene (B28343) (70 ml)

  • Potassium carbonate (K₂CO₃) (7.9 g, 56.9 mmol)

  • Water (15 ml)

  • Ethyl chloroformate (6.2 g, 56.9 mmol)

Procedure:

  • Dissolve 9.1 g of 4-(4-aminophenyl)-3-morpholinone in 50 ml of toluene in a reaction vessel.

  • Add 7.9 g of K₂CO₃ and 15 ml of water to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 6.2 g of ethyl chloroformate in 20 ml of toluene dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring the reaction for 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to collect the solid product.

  • Wash the filter cake with water.

  • Dry the collected white solid under vacuum at 40°C to obtain ethyl 4-(3-oxomorpholino)phenylcarbamate. The expected yield is approximately 12.0 g (96%).[9]

Part 2: Synthesis of Rivaroxaban

This part of the protocol outlines the subsequent steps to convert the carbamate intermediate into Rivaroxaban. A general outline is provided as the direct conversion from this specific carbamate is part of a multi-step pathway. A more direct final acylation step from a common precursor is detailed below.

General Procedure for subsequent steps (conceptual): The synthesized carbamate would typically undergo further reactions to introduce the oxazolidinone ring and the 5-chlorothiophene-2-carboxamide (B31849) side chain. This often involves reaction with (R)-glycidyl butyrate (B1204436) or a similar epoxide, followed by cyclization and finally acylation.

Detailed Protocol for Final Acylation Step (from a suitable precursor):

This protocol describes the final acylation to yield Rivaroxaban from the amine precursor, 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate (B1217627).

Materials:

  • 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate (2.0 kg)

  • Methyl ethyl ketone (MEK) (11.0 L)

  • Water (15.0 L)

  • Potassium bicarbonate (KHCO₃) (1.55 kg)

  • 5-chlorothiophene-2-carboxylic acid chloride (13.9 L of 2.14 M solution in toluene)

  • Ethanol (B145695)

Procedure:

  • Dissolve 2.0 kg of the methanesulfonate salt in a mixture of 5.0 L of MEK and 10.0 L of water.

  • Add a solution of 1.55 kg of KHCO₃ in 5.0 L of water to the mixture.

  • Cool the mixture to 15°C.

  • Add a solution of the 5-chlorothiophene-2-carboxylic acid chloride in 6.0 L of MEK.

  • Stir the reaction mixture at 20°C for 15 minutes.

  • Heat the mixture to 50°C for 30 minutes.

  • Filter the mixture and cool the clear filtrate to 5°C and stir for 2 hours.

  • Collect the precipitated product by filtration.

  • Wash the product with hot water (2 x 2.5 L at 60°C) and then with ethanol (2 x 3.0 L).

  • Dry the product under vacuum to obtain Rivaroxaban as a nearly white powder. The expected yield is approximately 2.16 kg (96%).[13]

Part 3: Purification of Rivaroxaban

High purity is essential for pharmaceutical applications. The following protocols describe methods to purify crude Rivaroxaban.

Protocol 3a: Purification by Acid Treatment and Anti-Solvent Precipitation

Materials:

  • Crude Rivaroxaban (purity 95-98%)

  • Methylene (B1212753) dichloride (or other suitable polar/non-polar solvent)

  • Suitable acid (inorganic or organic)

  • Suitable anti-solvent

Procedure:

  • Dissolve the crude Rivaroxaban in a suitable solvent such as methylene dichloride.

  • Add a suitable acid to the solution until a clear solution is obtained.

  • Isolate the pure Rivaroxaban by adding a suitable anti-solvent to the clear solution, which will cause the product to precipitate.

  • Optionally, wash the isolated pure Rivaroxaban with a solvent.

  • Dry the purified product at 60 ±5°C under vacuum to obtain Rivaroxaban with a purity of >99.8%.[11]

Protocol 3b: Recrystallization from Ethylene Glycol Methyl Ether

Materials:

  • Crude Rivaroxaban (4 g)

  • Ethylene glycol methyl ether (60 ml)

  • Activated carbon (0.4 g)

Procedure:

  • Suspend 4 g of crude Rivaroxaban in 60 ml of ethylene glycol methyl ether and heat to 125°C to dissolve.

  • Add 0.4 g of activated carbon and stir the solution at this temperature for 10 minutes.

  • Filter the solution while hot.

  • Cool the mother liquor to room temperature to allow for crystallization.

  • Collect the precipitated product by suction filtration.

  • Wash the product with ethylene glycol methyl ether.

  • Dry the product to obtain a white solid. The expected yield is approximately 3.46 g (86.5%) with a purity of 99.74%.[12]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Carbamate Formation cluster_intermediate Intermediate cluster_step2 Step 2: Conversion to Rivaroxaban (Conceptual) cluster_final_acylation Final Acylation Step cluster_product Crude Product cluster_purification Purification cluster_final_product Final Product start This compound dissolve Dissolve in Toluene start->dissolve add_reagents1 Add K₂CO₃ and Water dissolve->add_reagents1 cool Cool to 0°C add_reagents1->cool add_chloroformate Add Ethyl Chloroformate cool->add_chloroformate react React at Room Temperature add_chloroformate->react filter_wash1 Filter and Wash react->filter_wash1 dry1 Dry under Vacuum filter_wash1->dry1 intermediate Ethyl 4-(3-oxomorpholino)phenylcarbamate dry1->intermediate further_reactions Further Reactions (e.g., Cyclization, Acylation) intermediate->further_reactions dissolve_precursor Dissolve Amine Precursor further_reactions->dissolve_precursor add_base Add KHCO₃ dissolve_precursor->add_base acylate Acylate with 5-chlorothiophene-2-carbonyl chloride add_base->acylate precipitate Precipitate and Filter acylate->precipitate wash_dry2 Wash and Dry precipitate->wash_dry2 crude_rivaroxaban Crude Rivaroxaban wash_dry2->crude_rivaroxaban purification_method Recrystallization or Acid/Anti-solvent Treatment crude_rivaroxaban->purification_method pure_rivaroxaban Pure Rivaroxaban (>99.8%) purification_method->pure_rivaroxaban

Caption: Experimental workflow for the synthesis of Rivaroxaban.

Rivaroxaban Mechanism of Action

G cluster_pathway Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa->Prothrombin activates Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa inhibits

Caption: Rivaroxaban inhibits Factor Xa in the coagulation cascade.

References

Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the production of the anticoagulant drug Rivaroxaban.[1][2] This document includes detailed experimental protocols derived from published literature and presents quantitative data in a structured format for easy comparison.

Introduction

This compound (CAS No: 438056-69-0) is a crucial building block in pharmaceutical synthesis, most notably for the Factor Xa inhibitor, Rivaroxaban.[1][2] The efficiency and purity of the final drug product are highly dependent on the successful synthesis of this intermediate. This document outlines various synthetic routes, focusing on the common strategy of reducing the nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Synthetic Pathways

The primary and most widely documented method for synthesizing this compound involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. Several methods exist for the preparation of this nitro-intermediate, which subsequently influences the overall synthetic strategy. A generalized workflow is presented below.

G cluster_precursor Precursor Synthesis cluster_reduction Reduction Reaction cluster_product Final Product cluster_application Application Starting Materials Starting Materials 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one Starting Materials->4-(4-nitrophenyl)morpholin-3-one Various Methods Reduction Reduction 4-(4-nitrophenyl)morpholin-3-one->Reduction This compound This compound Reduction->this compound Rivaroxaban Rivaroxaban This compound->Rivaroxaban Further Synthesis

Caption: General synthetic workflow for this compound and its application.

Reaction Conditions for the Reduction of 4-(4-nitrophenyl)morpholin-3-one

The reduction of the nitro group is a critical step. Various catalytic systems and reaction conditions have been reported. A summary of these conditions is provided in the table below for comparative analysis.

CatalystReagentSolventTemperature (°C)PressureYield (%)Reference
Palladium on Carbon (Pd/C)Hydrogen (H₂)Ethanol (B145695)805 bar93[3]
Palladium on Carbon (Pd/C)Hydrogen (H₂)Ethanol600.4 MPa (~4 bar)97.8[4]
Palladium on Carbon (Pd/C)Hydrogen (H₂)Aqueous Acetic Acid (50%)20-301-5 barHigh (not specified)[5]
Palladium on Carbon (Pd/C)Hydrogen (H₂)Water908 bar94[6]
Palladium on Carbon (Pd/C)Hydrogen (H₂)Tetrahydrofuran70Not specifiedLow (part of a low overall yield)[5]
Anhydrous Ferric Chloride (FeCl₃)Hydrazine (B178648) Hydrate (B1144303) (80%)EthanolRefluxAtmosphericHigh (not specified)[7]
Not specifiedAmmonium FormateSolvent not specifiedNot specifiedNot specifiedNot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments described in the literature.

Protocol 1: Catalytic Hydrogenation in Ethanol[3]

This protocol details the reduction of 4-(4-nitrophenyl)morpholin-3-one using hydrogen gas and a palladium on carbon catalyst in an ethanol solvent.

  • Reaction Setup: Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)morpholin-3-one in 480 g of ethanol in a suitable pressure reactor.

  • Catalyst Addition: Add 3 g of 5% palladium on activated carbon to the suspension.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5 bar and heat the mixture to 80°C with stirring.

  • Reaction Monitoring: Maintain the conditions for one hour. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and add 80 g of ethanol and 270 g of water.

  • Catalyst Removal: Heat the mixture to 40°C and filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the solid product.

  • Drying: Dry the resulting solid at 50°C under reduced pressure to a constant mass.

Protocol 2: Catalytic Hydrogenation in Water[6]

This protocol describes the reduction reaction using water as a solvent, which can be advantageous for environmental and safety reasons.

  • Reaction Setup: In a Parr pressure apparatus, suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water.

  • Catalyst Addition: Add 340 mg of a 5% palladium on activated charcoal preparation.

  • Hydrogenation: Heat the stirred mixture to 90°C and apply a hydrogen pressure of 8 bar.

  • Reaction Monitoring: Monitor the reaction progress; it is typically complete within 1.5 to 2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and depressurize the apparatus.

  • Extraction: Add 100 ml of ethyl acetate (B1210297) to the resulting suspension.

  • Isolation: Further processing steps such as phase separation and solvent evaporation would follow to isolate the product.

Protocol 3: Iron-Catalyzed Reduction with Hydrazine Hydrate[7]

This protocol offers an alternative to catalytic hydrogenation, using a chemical reducing agent.

  • Reaction Setup: Dissolve 11.1 g (0.05 mol) of 4-(4-nitrophenyl)morpholin-3-one in 150 mL of ethanol in a reaction flask.

  • Catalyst and Reagent Addition: Add 1.215 g (7.5 mmol) of anhydrous ferric chloride and 5 g of activated carbon.

  • Reaction Initiation: Heat the reaction mixture to reflux.

  • Hydrazine Addition: Add 15.6 g of 80% aqueous hydrazine hydrate (0.25 mol) dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, continue refluxing and monitor the reaction until completion.

  • Work-up and Isolation: The protocol suggests that column purification is not required, implying a straightforward work-up procedure such as filtration and crystallization.[7][9]

Application in Drug Development: Rivaroxaban Synthesis

The primary application of this compound is as a key intermediate for the synthesis of Rivaroxaban.[1][2] Rivaroxaban is a direct Factor Xa inhibitor, which plays a crucial role in the blood coagulation cascade. By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.

G Prothrombin Prothrombin Factor Xa Factor Xa Prothrombin->Factor Xa Thrombin Thrombin Fibrin Fibrin Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Thrombin Factor Xa->Thrombin catalyzes conversion Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa inhibits

Caption: Mechanism of action of Rivaroxaban as a Factor Xa inhibitor.

Conclusion

The synthesis of this compound is a well-documented process with several established protocols. The choice of reaction conditions, particularly for the reduction of the nitro precursor, can be tailored based on considerations of yield, safety, cost, and environmental impact. The information provided in these notes serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (B139987) to produce 4-(4-aminophenyl)morpholin-3-one. This transformation is a critical step in the synthesis of the anticoagulant medication Rivaroxaban.[1][2] Various reaction conditions are presented, including different catalysts, solvents, temperatures, and pressures, to offer flexibility for researchers and drug development professionals. The protocols are designed to be clear, concise, and easily reproducible in a laboratory setting.

Introduction

The reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one is a key transformation in pharmaceutical synthesis. The resulting product, this compound, is a high-purity pharmaceutical intermediate essential for the manufacturing of Rivaroxaban, an oral anticoagulant used for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as to prevent strokes in patients with atrial fibrillation.[1] The efficiency and selectivity of this hydrogenation step are crucial for the overall yield and cost-effectiveness of Rivaroxaban synthesis.[3] This document outlines several established protocols for this catalytic hydrogenation, providing a comparative overview of different methodologies.

Reaction Scheme

The overall reaction involves the reduction of a nitro group to an amine using a catalyst and a hydrogen source.

Reaction_Scheme start 4-(4-nitrophenyl)morpholin-3-one reagents H2, Catalyst Solvent start->reagents end This compound reagents->end

Caption: General reaction scheme for the catalytic hydrogenation.

Comparative Data of Hydrogenation Protocols

The following table summarizes various reported conditions for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, allowing for easy comparison of different approaches.

CatalystSolventTemperature (°C)Hydrogen PressureReaction TimeYield (%)Reference
Palladium on Carbon (Pd/C)Ethanol (B145695)600.4 MPa (4 bar)3 h97.8[4]
5% Palladium on Carbon (Pd/C)Water908 bar1.5 - 2 hHigh (not specified)[5]
Palladium on Carbon (Pd/C)Aqueous Acetic Acid20 - 301 - 5 barNot specifiedHigh (not specified)[2]
Palladium on Carbon (Pd/C)Tetrahydrofuran (THF)70Not specifiedNot specified37.6[5]
Palladium on Carbon (Pd/C)MethanolNot specifiedNot specifiedNot specifiedNot specified[2]
Raney-NickelNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
Iron(III) catalystAqueous HydrazineNot specifiedNot applicableNot specifiedGood[7]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one based on published methods. Researchers should adhere to all laboratory safety guidelines and handle catalysts, especially pyrophoric ones like Palladium on Carbon, with appropriate care.[8]

Protocol 1: High-Yield Hydrogenation in Ethanol [4]

This protocol offers a high yield under relatively mild conditions.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on carbon (e.g., 5% or 10% w/w)

  • Absolute Ethanol

  • Hydrogen gas

  • Autoclave or a similar pressure reactor

  • Filtration apparatus (e.g., Celite or Hyflow bed)

  • Rotary evaporator

Procedure:

  • To a suitable autoclave, add 4-(4-nitrophenyl)morpholin-3-one (1 equivalent).

  • Add a catalytic amount of Palladium on carbon (e.g., 0.24 equivalents by weight).

  • Add absolute ethanol as the solvent (approximately 12.7 mL per gram of starting material).

  • Seal the autoclave and purge the vessel with hydrogen gas three times to remove any air.

  • Pressurize the autoclave with hydrogen to 0.4 MPa (4 bar).

  • Heat the reaction mixture to 60°C with constant stirring for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium on carbon catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Hydrogenation in an Aqueous Medium [5]

This protocol utilizes water as a green and cost-effective solvent.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • 5% Palladium on activated charcoal

  • Water

  • Ethyl acetate (B1210297)

  • Parr pressure apparatus or equivalent

  • Filtration apparatus

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholin-3-one (1 equivalent, e.g., 6.7 g) in water (approximately 9 mL per gram of starting material, e.g., 60 g).

  • Add 5% Palladium on activated charcoal (e.g., 340 mg).

  • Transfer the suspension to a Parr pressure apparatus.

  • Heat the mixture to 90°C with stirring.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress; the reaction is typically complete in about 1.5 to 2 hours.

  • After completion, cool the mixture to room temperature and depressurize the apparatus.

  • To the resulting suspension, add ethyl acetate (approximately 15 mL per gram of starting material) for extraction.

  • Filter the mixture to remove the catalyst.

  • Separate the organic phase, and further extract the aqueous phase with ethyl acetate if necessary.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the product.

Application of this compound in Rivaroxaban Synthesis

The synthesized this compound is a crucial building block for the synthesis of Rivaroxaban.[1][9] The primary amine of this intermediate is typically reacted with other precursors to construct the final complex structure of the drug.

Rivaroxaban_Synthesis cluster_step1 Hydrogenation cluster_step2 Further Synthesis Steps cluster_application Therapeutic Application A 4-(4-nitrophenyl)morpholin-3-one B This compound A->B H2, Catalyst D Rivaroxaban B->D C Other Precursors C->D E Anticoagulant Medication D->E

Caption: Workflow from intermediate synthesis to pharmaceutical application.

Safety Considerations

  • Catalytic hydrogenation should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Palladium on carbon can be pyrophoric, especially after filtration when it is dry.[8] It should be handled under an inert atmosphere (e.g., nitrogen or argon) when dry and disposed of properly.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one is a well-established and efficient method for producing the key Rivaroxaban intermediate, this compound. The choice of catalyst, solvent, and reaction conditions can be tailored to meet specific laboratory or industrial requirements for yield, purity, cost, and environmental impact. The protocols provided herein offer reliable starting points for researchers in the field of pharmaceutical development.

References

Application Notes and Protocols for the Derivatization of 4-(4-Aminophenyl)morpholin-3-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)morpholin-3-one is a versatile bicyclic scaffold that serves as a valuable starting point for the synthesis of diverse compound libraries for biological screening. The presence of a primary aromatic amine provides a readily modifiable handle for introducing a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Derivatives of this core structure have shown promise in various therapeutic areas, particularly as kinase inhibitors in oncology and inflammatory diseases.

This document provides detailed protocols for the derivatization of the primary amino group of this compound and subsequent biological screening of the resulting compounds. The methodologies outlined herein are intended to guide researchers in the efficient generation and evaluation of novel chemical entities based on this privileged scaffold.

Derivatization Strategies and Protocols

The primary amino group of this compound is a versatile functional group that can be readily derivatized through several common synthetic transformations. The choice of reaction will depend on the desired physicochemical properties and the intended biological target of the final compounds.

N-Acylation

N-acylation is a fundamental method to introduce a variety of substituents, including alkyl and aryl groups, onto the aniline (B41778) nitrogen. This is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Protocol for N-Acylation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine (B128534) (1.2 eq) or pyridine (B92270) (1.2 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or benzoyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

N-Sulfonylation

The formation of sulfonamides is a common strategy in medicinal chemistry to introduce a key hydrogen bond donor/acceptor group and to modulate the acidity and solubility of the parent amine.

Protocol for N-Sulfonylation:

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride, such as benzenesulfonyl chloride (1.1 eq) or methanesulfonyl chloride (1.1 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Urea (B33335) Formation

Urea derivatives are prevalent in many biologically active molecules due to their ability to form strong hydrogen bonds with protein targets. They are typically synthesized by reacting an amine with an isocyanate.

Protocol for Urea Formation:

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent like THF or dimethylformamide (DMF).

  • Isocyanate Addition: Add the corresponding isocyanate, for example, phenyl isocyanate (1.05 eq), dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates out of the solution.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by chromatography or recrystallization.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following are standard in vitro assays commonly employed in drug discovery.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Many derivatives of scaffolds containing a morpholine (B109124) moiety have been identified as kinase inhibitors. In vitro kinase assays are essential for determining the potency and selectivity of these compounds.

Protocol for Kinase Inhibition Assay (e.g., for PI3Kα):

  • Assay Preparation: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the recombinant human kinase (e.g., PI3Kα) and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from biological screening should be organized into clear and concise tables to facilitate the analysis of structure-activity relationships.

Table 1: In Vitro Cytotoxicity of N-Acyl Derivatives against HeLa Cells

Compound IDR GroupIC50 (µM)
1a -COCH3> 50
1b -COPh25.3
1c -CO(4-Cl-Ph)15.8
1d -CO(4-MeO-Ph)32.1

Table 2: In Vitro Kinase Inhibition of N-Sulfonyl and Urea Derivatives

Compound IDDerivative TypeR GroupPI3Kα IC50 (nM)p38α MAPK IC50 (nM)
2a Sulfonamide-SO2Ph850>10000
2b Sulfonamide-SO2(4-Me-Ph)6708500
3a Urea-CONHPh1502500
3b Urea-CONH(4-F-Ph)981800

Note: The data presented in these tables are illustrative and based on activities reported for structurally related morpholine-containing compounds. Actual values will vary depending on the specific derivatives synthesized and the assay conditions.

Visualizations

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent biological screening is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 4-(4-Aminophenyl) morpholin-3-one Derivatization N-Acylation, N-Sulfonylation, Urea Formation, etc. Start->Derivatization Reactants, Solvents, Catalysts Purification Column Chromatography, Recrystallization Derivatization->Purification Characterization NMR, MS, HPLC Purification->Characterization Library Library of Derivatives Characterization->Library Primary_Screening In Vitro Cytotoxicity (e.g., MTT Assay) Library->Primary_Screening Secondary_Screening Target-Based Assays (e.g., Kinase Inhibition) Primary_Screening->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Lead Compounds

Caption: Workflow for derivatization and biological screening.

Signaling Pathway

Many morpholine-containing compounds have been developed as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4-APM Derivative (e.g., Urea) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 4-aminophenyl moiety allows for a systematic investigation of how different substituents impact biological activity. For instance, in the context of kinase inhibition:

  • Acyl and Sulfonyl Groups: The nature of the R group in N-acyl and N-sulfonyl derivatives can significantly influence potency and selectivity. Electron-withdrawing groups on an aromatic ring may enhance activity, while bulky substituents can probe the steric limits of the binding pocket.

  • Urea Moiety: The substituents on the terminal nitrogen of the urea can be varied to optimize hydrogen bonding interactions and hydrophobic contacts within the target protein. Aromatic rings with various substitution patterns are commonly explored.

  • Morpholine Ring: The morpholine ring itself is often crucial for activity, providing a key hydrogen bond acceptor and influencing the overall conformation of the molecule.

By systematically synthesizing and screening a library of derivatives, researchers can build a comprehensive SAR profile for the this compound scaffold, guiding the design of more potent and selective compounds for further development.

Application Notes: 4-(4-Aminophenyl)morpholin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of a reactive primary amine make it an excellent scaffold for the synthesis of complex, biologically active molecules. The principal and most commercially significant application of this compound is as a key intermediate in the production of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa, which is a critical enzyme in the blood coagulation cascade.[1]

Primary Application: Factor Xa Inhibitors for Anticoagulation

The this compound moiety serves as the core component of Rivaroxaban (Xarelto®), an orally administered anticoagulant medication.[2] It is widely used for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[1] The aminophenyl group of the scaffold is utilized to link to the oxazolidinone core of Rivaroxaban, a key pharmacophoric element for binding to the S4 pocket of the Factor Xa active site. The morpholinone ring itself occupies the S1 pocket, contributing significantly to the molecule's high affinity and selectivity for Factor Xa.[3][4]

The development of drugs like Rivaroxaban, enabled by intermediates such as this compound, represents a significant advancement over older anticoagulants, offering predictable pharmacokinetics and removing the need for frequent blood monitoring.[4]

Quantitative Data

The biological activity of compounds derived from the this compound scaffold is typically quantified by their ability to inhibit the target enzyme, Factor Xa. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundTargetIC50 (nM)Ki (nM)Assay Type
RivaroxabanHuman Factor Xa (free)0.7[5]0.4[3]Cell-free (Purified Enzyme)
RivaroxabanHuman Factor Xa (in plasma)21[4][5]-Cell-based (Human Plasma)
RivaroxabanProthrombinase complex2.1[3]0.7 ± 0.3[6]Cell-free (Enzyme Complex)
RivaroxabanClot-associated Factor Xa75[3][4]-Clot-based assay

Experimental Protocols

1. Synthesis Protocol: Preparation of Rivaroxaban from this compound

This protocol describes a key step in the synthesis of Rivaroxaban, which involves the acylation of the amine group of this compound with a suitable oxazolidinone precursor.

Objective: To synthesize 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban).

Materials:

  • (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Oxazolidinone intermediate)

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • 5-Chlorothiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • Deprotection of the Oxazolidinone Intermediate:

    • A solution of the phthalimide-protected oxazolidinone intermediate (derived from this compound in previous steps) is prepared in ethanol.

    • Hydrazine hydrate is added, and the mixture is refluxed for several hours.

    • The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.

    • The filtrate, containing the deprotected amine intermediate, is concentrated under reduced pressure.

  • Acylation to form Rivaroxaban:

    • The crude amine intermediate is dissolved in anhydrous dichloromethane (DCM).[2]

    • The solution is cooled to 0°C in an ice bath.

    • Triethylamine (TEA) is added as a base.[2]

    • A solution of 5-chlorothiophene-2-carbonyl chloride in DCM is added dropwise to the mixture.[2]

    • The reaction is stirred at 0°C for 30 minutes and then at room temperature for an additional 2 hours.[2]

    • Upon completion (monitored by TLC), the mixture is filtered.

    • The filter cake is washed with DCM and dried under reduced pressure to yield Rivaroxaban as a white solid.[2]

2. Biological Assay Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay

This protocol outlines a standard method to determine the inhibitory activity of a compound against purified human Factor Xa.

Objective: To determine the IC50 value of a test compound (e.g., Rivaroxaban) for Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored compound (p-nitroaniline) when cleaved by Factor Xa, is used. The color intensity is inversely proportional to the activity of the inhibitor.[7]

Materials:

  • Purified human Factor Xa

  • Factor Xa chromogenic substrate (e.g., S-2765)

  • Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and 0.1% BSA[5]

  • Test compound (Rivaroxaban) dissolved in DMSO

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations.

    • Prepare solutions of Factor Xa and the chromogenic substrate in the assay buffer at the desired concentrations.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add a small volume of the test compound dilutions (or DMSO for control wells).

    • Add the Factor Xa solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.[8]

    • Immediately measure the absorbance at 405 nm over time (kinetic reading) or after a fixed incubation period (endpoint reading).[7]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (reaction velocity) for each well from the kinetic data.

    • Plot the percentage of Factor Xa inhibition (relative to the DMSO control) against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]

Visualizations

cluster_synthesis Synthesis Workflow Start 4-(4-Nitrophenyl)morpholin-3-one APMP This compound (Key Intermediate) Start->APMP Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate Oxazolidinone Intermediate Formation APMP->Intermediate Reaction with (R)-glycidyl butyrate or similar epoxide Rivaroxaban Rivaroxaban Intermediate->Rivaroxaban Acylation with 5-Chlorothiophene-2-carbonyl chloride

Caption: Synthetic workflow for Rivaroxaban from 4-(4-Nitrophenyl)morpholin-3-one.

cluster_pathway Blood Coagulation Cascade & Rivaroxaban Action Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes Conversion Prothrombinase Complex Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban (Derived from APMP) Rivaroxaban->FactorXa Directly Inhibits

Caption: Role of Factor Xa in the coagulation cascade and its inhibition by Rivaroxaban.

References

Experimental procedures for 4-(4-Aminophenyl)morpholin-3-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical chemical intermediate, most notably in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2] Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol .[3][4] The compound typically appears as a white to off-white crystalline powder with a melting point between 171.0 and 175.0 °C.[2] This document provides detailed experimental procedures for the synthesis of this compound, focusing on the common synthetic route involving the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Synthetic Pathways Overview

The synthesis of this compound is primarily achieved through a two-stage process: first, the synthesis of the intermediate 4-(4-nitrophenyl)morpholin-3-one, followed by the reduction of the nitro group to an amine. Several routes exist for the synthesis of the nitro intermediate, with varying yields and industrial scalability. The subsequent reduction is typically a high-yield catalytic hydrogenation step.

G cluster_0 Synthesis of 4-(4-nitrophenyl)morpholin-3-one (IV) cluster_1 Reduction to Final Product cluster_2 Application A Route A: 4-nitro-fluorobenzene (P) + Morpholin-2-one (III) IV 4-(4-nitrophenyl)morpholin-3-one (IV) A->IV NaH, NMP B Route B: N-(2-Hydroxyethyl)aniline (V) + Chloroacetyl chloride B_intermediate 4-phenylmorpholin-3-one (VI) B->B_intermediate C Route C: 4-nitro-aniline (VII) + 2-(2-chloroethoxy)acetyl chloride (VIII) C_intermediate 2-(2-chloroethoxy)-N- (4-nitrophenyl)acetamide (IX) C->C_intermediate B_intermediate->IV Nitration C_intermediate->IV K2CO3, MeCN Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) IV->Reduction I This compound (I) Rivaroxaban Rivaroxaban Synthesis I->Rivaroxaban Reduction->I

Caption: Synthetic workflow for this compound and its application.

Part 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one (Intermediate)

Several methods for synthesizing the key nitro intermediate have been reported. The choice of method often depends on factors like starting material availability, cost, safety, and scalability.

Table 1: Comparison of Synthetic Routes to 4-(4-nitrophenyl)morpholin-3-one

RouteStarting MaterialsKey Reagents/ConditionsReported Overall YieldNotesReference
A 4-nitro-fluorobenzene, morpholin-2-oneSodium hydride, N-methyl-pyrrolidone< 7%Not advisable for industrial scale due to low yield.[5]
B N-(2-Hydroxyethyl)aniline, chloroacetyl chlorideNitration (H₂SO₄, HNO₃)52%The nitration step can be problematic and requires special equipment for industrial scale.[5][6]
C 4-nitro-aniline, 2-(2-chloroethoxy)acetyl chlorideToluene, then Potassium carbonate in acetonitrileNot specifiedA multi-step process involving acylation followed by ring-closure.[5]

Part 2: Reduction of 4-(4-nitrophenyl)morpholin-3-one

The reduction of the nitro group of 4-(4-nitrophenyl)morpholin-3-one to form the desired amine is a crucial and generally high-yielding step. Catalytic hydrogenation is the most common and efficient method.

Table 2: Comparison of Reduction Conditions for 4-(4-nitrophenyl)morpholin-3-one

CatalystSolventTemperature (°C)Hydrogen PressureYieldReference
Palladium on CarbonTetrahydrofuran70Not specified37.6%[7]
Palladium on Carbon (5%)Ethanol (B145695)805 bar93%[6]
Palladium on Carbon (5%)Water908 bar94%[7]
Palladium on CarbonEthanol600.4 MPa (~4 bar)97.8%[8]
Palladium on CarbonAqueous Acetic Acid20-301 barNot specified[5]
G-CatEthyl Acetate (B1210297) / Water65-70Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation in Ethanol

This protocol is based on an improved method that results in excellent yield and high purity.[6]

Materials:

  • 4-(4-nitrophenyl)-3-morpholinone (60 g, 0.27 mol)

  • Ethanol (480 g)

  • Palladium on activated carbon (5%) (3 g)

  • Hydrogen gas

  • Water

Equipment:

  • Autoclave or suitable pressure reactor (e.g., Parr apparatus)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend 60 g of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol in a pressure reactor.

  • Add 3 g of 5% palladium on activated carbon to the suspension.

  • Seal the reactor and purge with hydrogen gas.

  • Heat the mixture to 80°C and pressurize with hydrogen to 5 bar.

  • Maintain stirring at these conditions for one hour. The reaction is typically complete within this time.[6]

  • After the reaction, cool the mixture and carefully vent the reactor.

  • To the resulting suspension, add 80 g of ethanol and 270 g of water.

  • Heat the mixture to 40°C and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dry the remaining solid at 50°C under reduced pressure to a constant weight.

  • The expected yield is approximately 48.4 g (93% of theoretical) of a white to slightly reddish-colored solid.[6]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation in Water

This protocol offers an alternative using water as the solvent.[7]

Materials:

  • 4-(4-nitrophenyl)-morpholin-3-one (6.7 g)

  • Water (60 g)

  • Palladium on activated charcoal (5%) (340 mg)

  • Hydrogen gas

  • Ethyl acetate (100 ml)

Equipment:

  • Parr pressure apparatus or similar

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water in a Parr pressure apparatus.

  • Add 340 mg of a 5% palladium on activated charcoal preparation.

  • Seal the apparatus, stir the mixture, and heat to 90°C.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress; it is typically complete in 1.5 to 2 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature and depressurize the apparatus.

  • Mix the resulting suspension with 100 ml of ethyl acetate for workup.

  • Further purification steps may involve filtration and crystallization to yield the final product. A yield of 5.4 g (94%) has been reported for this method.[7]

Application in Drug Synthesis: Rivaroxaban

This compound is a key intermediate for the synthesis of Rivaroxaban, a direct Factor Xa inhibitor.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots.

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen (Factor I) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Thrombin Catalyzes Conversion Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Caption: Simplified blood coagulation cascade showing the inhibitory action of Rivaroxaban on Factor Xa.

The synthesis of Rivaroxaban involves the reaction of this compound with other precursors to construct the final complex molecule. The purity and quality of the this compound intermediate are therefore paramount for the efficacy and safety of the final drug product.[2]

References

Application Note and Protocol: Scale-up Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Aminophenyl)morpholin-3-one is a critical key intermediate in the synthesis of several pharmaceuticals, most notably the direct factor Xa inhibitor, Rivaroxaban, which is widely used as an anticoagulant[1][2]. The efficiency and scalability of the synthesis of this intermediate are of paramount importance for the cost-effective manufacturing of the final active pharmaceutical ingredient. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a common and industrially viable two-step process: the formation of 4-(4-nitrophenyl)morpholin-3-one (B139987) followed by its catalytic hydrogenation.

Synthetic Pathway

The overall synthetic scheme involves two main transformations:

  • Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one from 4-nitroaniline (B120555) and 2-(2-chloroethoxy)acetyl chloride. This is achieved through an initial acylation followed by an intramolecular cyclization.

  • Step 2: Catalytic Hydrogenation of the nitro intermediate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This procedure is adapted from established methods involving the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride and subsequent ring closure[3].

Materials:

  • 4-Nitroaniline

  • 2-(2-Chloroethoxy)acetyl chloride

  • Toluene (B28343)

  • Potassium carbonate

  • Acetonitrile

  • Aqueous Hydrochloric Acid

Procedure:

  • In a suitable reactor, a solution of 4-nitroaniline in toluene is prepared.

  • 2-(2-chloroethoxy)acetyl chloride is added dropwise to the solution while maintaining the temperature.

  • The reaction mixture is stirred until the formation of the intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is complete (monitored by a suitable chromatographic technique like TLC or HPLC).

  • The intermediate is isolated, and then dissolved in acetonitrile.

  • Potassium carbonate is added to the solution, and the mixture is heated to reflux to facilitate the intramolecular cyclization.

  • The reaction is monitored for the formation of 4-(4-nitrophenyl)morpholin-3-one.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washing. Acidification with aqueous hydrochloric acid may be used during workup.[3]

Step 2: Scale-up Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely cited for its efficiency and scalability.[3][4][5]

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Ethanol (B145695)

  • 5% Palladium on activated carbon (Pd/C)

  • Water

  • Hydrogen gas

Procedure:

  • Charge a pressure reactor with 4-(4-nitrophenyl)morpholin-3-one and ethanol.[5]

  • Add 5% Pd/C catalyst to the suspension.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 5 bar and heat the mixture to 80°C with stirring.[5]

  • Maintain these conditions for approximately one hour, monitoring the reaction progress by hydrogen uptake or chromatographic analysis.[5]

  • Once the reaction is complete, cool the reactor to 40°C and vent the hydrogen pressure.[5]

  • Add water and additional ethanol to the reaction mixture.[5]

  • Filter off the catalyst through a suitable filter aid.

  • The filtrate containing the product is concentrated under reduced pressure.

  • The resulting solid is dried under vacuum at 50°C to a constant weight to yield this compound as a white to slightly reddish-colored solid.[5]

Data Presentation

The following table summarizes the quantitative data for a representative scale-up synthesis based on the described protocols.

ParameterStep 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-oneStep 2: Catalytic Hydrogenation
Starting Material 4-nitroaniline4-(4-nitrophenyl)morpholin-3-one
Key Reagents 2-(2-chloroethoxy)acetyl chloride, Potassium carbonate5% Pd/C, Hydrogen gas
Solvent Toluene, AcetonitrileEthanol, Water
Temperature Varies (Acylation); Reflux (Cyclization)80°C
Pressure Atmospheric5 bar
Reaction Time Several hours~1 hour
Product Yield ~92% (for the cyclization step)[3]~93%[5]
Product Purity >98%High purity
Product Appearance Yellow to light brown crystalline powder[3]White to slightly reddish-colored solid[5]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Catalytic Hydrogenation A 4-Nitroaniline C Acylation in Toluene A->C B 2-(2-Chloroethoxy)acetyl chloride B->C D 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide C->D E Cyclization with K2CO3 in Acetonitrile D->E F 4-(4-Nitrophenyl)morpholin-3-one E->F G 4-(4-Nitrophenyl)morpholin-3-one H H2, 5% Pd/C Ethanol, 80°C, 5 bar G->H I This compound H->I

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one in the Synthesis of Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)morpholin-3-one is a pivotal chemical intermediate in the synthesis of modern direct oral anticoagulants (DOACs), most notably Rivaroxaban (B1684504).[1][2][3] This key building block provides the necessary morpholinone and aminophenyl moieties for the construction of the final active pharmaceutical ingredient (API). Rivaroxaban is a highly potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5][6][7] By targeting FXa, Rivaroxaban effectively disrupts the amplification of the coagulation process, thereby preventing the formation of thrombi.[5][6][7][8] These application notes provide a detailed overview of the synthesis of Rivaroxaban from this compound, including experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Mechanism of Action: Targeting the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa.[4][5][6] Factor Xa is situated at the convergence of the intrinsic and extrinsic coagulation pathways, playing a central role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9][10] Thrombin is the final enzyme in the cascade that cleaves fibrinogen to fibrin (B1330869), leading to the formation of a stable blood clot. By inhibiting FXa, Rivaroxaban effectively reduces thrombin generation and subsequent fibrin clot formation.[5][7]

Signaling Pathway of the Blood Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with Factor VIIIa) Tissue Factor (TF) Tissue Factor (TF) TF-Factor VIIa Complex TF-Factor VIIa Complex Tissue Factor (TF)->TF-Factor VIIa Complex TF-Factor VIIa Complex->Factor X Activates Factor VII Factor VII Factor VIIa Factor VIIa Factor VII->Factor VIIa Factor VIIa->TF-Factor VIIa Complex Factor Xa Factor Xa Factor X->Factor Xa Activates Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Cleaves Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits

Caption: Blood Coagulation Cascade and the inhibitory action of Rivaroxaban on Factor Xa.

Synthesis of Rivaroxaban: An Overview

The synthesis of Rivaroxaban from this compound is a multi-step process that involves the formation of a key oxazolidinone intermediate, followed by acylation to yield the final product. The general workflow is outlined below.

Experimental Workflow for Rivaroxaban Synthesis

Rivaroxaban_Synthesis_Workflow A This compound C Intermediate Amino Alcohol A->C B (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione B->C Ring Opening D Phthalimide-protected Oxazolidinone C->D Cyclization with CDI E (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one D->E Deprotection (e.g., Methylamine) G Rivaroxaban (Crude) E->G F 5-Chlorothiophene-2-carbonyl chloride F->G Acylation H Purified Rivaroxaban G->H Purification/Recrystallization

Caption: General workflow for the synthesis of Rivaroxaban.

Experimental Protocols

The following protocols are a compilation of methodologies described in various patents and publications for the synthesis of Rivaroxaban.

Step 1: Synthesis of 2-((2R,3S)-2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione (Intermediate Amino Alcohol)

This step involves the ring-opening of an epoxide by the primary amine of this compound.

  • Reagents and Materials:

  • Procedure:

    • Suspend this compound (1.0 eq) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.1 eq) in a mixture of methanol and water.

    • Heat the reaction mixture to reflux (approximately 80°C) for 8-15 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product precipitates out of the solution. Filter the solid, wash with purified water, and dry under vacuum at 60-65°C.

ParameterValue/Condition
Reactant 1 This compound
Reactant 2 (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione
Solvent Methanol/Water
Temperature Reflux (approx. 80°C)
Reaction Time 8-15 hours
Typical Yield ~83%
Step 2: Synthesis of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Phthalimide-protected Oxazolidinone)

The intermediate amino alcohol is cyclized to form the oxazolidinone ring using N,N'-Carbonyldiimidazole (CDI).

  • Reagents and Materials:

    • Intermediate Amino Alcohol from Step 1

    • N,N'-Carbonyldiimidazole (CDI)

    • Chlorobenzene or other suitable aprotic solvent

  • Procedure:

    • Suspend the intermediate amino alcohol (1.0 eq) in chlorobenzene.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) to the suspension.

    • Heat the reaction mixture to approximately 60°C and maintain for 20 hours.

    • Cool the reaction mixture to 0-10°C to precipitate the product.

    • Filter the solid, wash with methanol, and dry to obtain the phthalimide-protected oxazolidinone.

ParameterValue/Condition
Reactant Intermediate Amino Alcohol
Reagent N,N'-Carbonyldiimidazole (CDI)
Solvent Chlorobenzene
Temperature ~60°C
Reaction Time 20 hours
Typical Yield ~83%
Step 3: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

The phthalimide (B116566) protecting group is removed to yield the primary amine.

  • Reagents and Materials:

  • Procedure:

    • Suspend the phthalimide-protected oxazolidinone (1.0 eq) in ethanol.

    • Add 40% aqueous methylamine solution.

    • Heat the mixture to reflux (approximately 60-65°C) and stir for 1-5 hours.

    • After the reaction is complete, cool the mixture and evaporate the solvent under vacuum.

    • The crude product can be used in the next step without further purification, or it can be purified by column chromatography.

ParameterValue/Condition
Reactant Phthalimide-protected Oxazolidinone
Reagent 40% Aqueous Methylamine
Solvent Ethanol
Temperature Reflux (60-65°C)
Reaction Time 1-5 hours
Typical Yield ~77% (if isolated)
Step 4: Synthesis of Rivaroxaban

The final step is the acylation of the primary amine with 5-chlorothiophene-2-carbonyl chloride.

  • Reagents and Materials:

    • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one from Step 3

    • 5-Chlorothiophene-2-carbonyl chloride

    • Triethylamine (B128534) or other suitable base

    • Dichloromethane or other suitable aprotic solvent

  • Procedure:

    • Suspend the amine intermediate (1.0 eq) in dichloromethane.

    • Add triethylamine (excess) to the suspension.

    • Cool the mixture to 10-20°C.

    • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0-1.2 eq) in a suitable solvent.

    • Stir the reaction mixture at 10-20°C for approximately 1 hour.

    • After the reaction is complete, add water to the mixture.

    • The solid product is collected by filtration and washed with water.

ParameterValue/Condition
Reactant 1 (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Reactant 2 5-Chlorothiophene-2-carbonyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 10-20°C
Reaction Time ~1 hour
Typical Yield ~96%

Purification of Rivaroxaban

The crude Rivaroxaban can be purified by recrystallization from a suitable solvent system to achieve high purity.

  • Reagents and Materials:

  • Procedure:

    • Suspend the crude Rivaroxaban in ethylene glycol monomethyl ether or n-butanol.

    • Heat the suspension to dissolve the solid (e.g., 125-140°C for ethylene glycol monomethyl ether).

    • Add activated carbon to the hot solution and stir for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to room temperature or below to induce crystallization.

    • Collect the purified Rivaroxaban crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterValue/Condition
Solvent Ethylene glycol monomethyl ether or n-butanol
Decolorizing Agent Activated Carbon
Typical Recovery Yield 81-87%
Typical Purity (HPLC) >99.5%

Quantitative Data Summary

Synthesis StepKey ReagentsTypical Yield (%)Typical Purity (%)
Step 1: Amino Alcohol Formation This compound, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione~83>98
Step 2: Oxazolidinone Formation Intermediate Amino Alcohol, CDI~83>98
Step 3: Deprotection Phthalimide-protected Oxazolidinone, Methylamine~77Crude
Step 4: Rivaroxaban Synthesis Amine Intermediate, 5-Chlorothiophene-2-carbonyl chloride~96>95 (Crude)
Purification Crude Rivaroxaban81-87 (Recovery)>99.5

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The yields and purities are typical values reported in the literature and may vary depending on the specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of Rivaroxaban.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategy involves the reduction of the nitro group of the intermediate 4-(4-nitrophenyl)morpholin-3-one (B139987). Several routes to obtain this nitro-intermediate have been reported, starting from different materials such as p-nitrohalogenobenzene, N-(2-Hydroxyethyl)aniline, or 4-nitro-aniline. A newer approach involves the intramolecular dealcoholization cyclization of 2-(4-aminophenyl)aminoethoxyacetate, which reports high yields.[3][5][6]

Q2: What are the critical parameters affecting the yield of the final product?

A2: Key parameters influencing the yield include the choice of catalyst for the reduction step, reaction temperature, pressure, solvent, and the purity of the starting materials and intermediates.[5][6][7] For instance, in the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, the type of palladium on carbon (Pd/C) catalyst and the hydrogen pressure can significantly impact the reaction's efficiency and selectivity.[5][7]

Q3: How can I minimize the formation of impurities?

A3: To minimize impurities, ensure complete conversion of starting materials at each step by monitoring the reaction progress using techniques like HPLC or TLC. Purification of intermediates is crucial. For example, washing the 4-(4-nitrophenyl)morpholin-3-one intermediate with water and ethyl acetate (B1210297) can remove unreacted starting materials and byproducts.[1] In the final reduction step, ensuring the complete removal of the catalyst and using appropriate recrystallization solvents will yield a high-purity product.[8]

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of 4-(4-nitrophenyl)morpholin-3-one

Possible Causes & Solutions:

  • Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C) may be of poor quality or have lost its activity.

    • Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. The optimal amount of a 5% Pd/C catalyst has been reported to be effective.[5]

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

    • Solution: While some procedures report successful conversion at 1 bar, others utilize pressures up to 8 bar.[5][7] Gradually increasing the hydrogen pressure within the safety limits of your equipment may improve the yield.

  • Suboptimal Temperature: The reaction temperature might not be optimal for the chosen catalyst and solvent system.

    • Solution: Reported temperatures range from 20-30°C to as high as 90°C.[5][7] Experiment with different temperatures to find the optimal condition for your specific setup.

  • Improper Solvent: The solvent may not be suitable for the hydrogenation reaction.

    • Solution: A variety of solvents have been successfully used, including aqueous acetic acid, ethanol, and water.[5][7][9] The choice of solvent can affect reaction rate and product solubility. A mixture of a water-miscible solvent and water with a water content of at least 50% has been reported to be effective.[7]

Issue 2: Incomplete Cyclization to form 4-(4-nitrophenyl)morpholin-3-one

Possible Causes & Solutions:

  • Ineffective Base: The base used for the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide may not be strong enough or used in sufficient quantity.

    • Solution: Potassium carbonate is a commonly used base for this step.[5] Ensure the base is anhydrous and used in at least a stoichiometric amount.

  • Low Reaction Temperature: The temperature may be too low for the intramolecular cyclization to occur efficiently.

    • Solution: The reaction is often carried out at elevated temperatures, for instance, by boiling in acetonitrile.[5]

  • Presence of Water: Traces of water can hydrolyze the starting material or intermediates.

    • Solution: Use anhydrous solvents and reagents.

Data Presentation

Table 1: Comparison of different synthetic routes for this compound.

Starting Material(s)Key IntermediateReagents & ConditionsOverall YieldReference
4-nitro-fluorobenzene, morpholin-2-one4-(4-nitrophenyl)morpholin-3-one1. NaH, NMP; 2. H₂, Pd/C, THF, 70°C< 7%[5]
N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride4-(4-nitrophenyl)morpholin-3-one1. Nitration; 2. H₂, Pd/C, Ethanol, 80°C52%[5]
4-nitro-aniline, 2-(2-chloroethoxy)acetyl chloride2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide1. Toluene; 2. K₂CO₃, Acetonitrile; 3. H₂, Pd/C, MethanolNot Reported[5]
2-(2-chloroethoxy)acetic acid, 4-nitro-aniline2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide1. Boric acid; 2. NaOH (phase-transfer); 3. Hydrogenation33.8%[5]
p-nitrohalogenobenzene, 2-aminoethoxyacetate2-(4-aminophenyl)aminoethoxyacetate1. Base; 2. H₂, Pd/C or Raney Ni; 3. Intramolecular dealcoholization cyclizationUp to 96%[6]

Table 2: Optimization of the Hydrogenation Step for 4-(4-nitrophenyl)morpholin-3-one.

CatalystSolventTemperature (°C)Hydrogen Pressure (bar)YieldReference
5% Pd/CAqueous Acetic Acid (50%)20-301High[5]
5% Pd/CWater90894%[7]
Pd/CEthanol60~497.8%[8]
Pd/C (5%)Aliphatic Alcohols75-855Not specified[10]
Fe(III)-catalyzed hydrazineEthanolRefluxN/AHigh[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation (Aqueous Acetic Acid) [5]

  • Dissolve 4-(4-nitrophenyl)morpholin-3-one in 50% aqueous acetic acid (10 mL/g).

  • Add 5% Palladium on carbon catalyst.

  • Stir the mixture under a hydrogen atmosphere (1 bar) at 20-30°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter off the catalyst.

  • Change the solvent to 2-propanol by distillation.

  • Crystallize the product from 2-propanol to obtain this compound.

Protocol 2: High-Yield Synthesis via Intramolecular Cyclization [6]

  • Condensation: React p-nitrohalogenobenzene with 2-aminoethoxyacetate in the presence of a base at 90-120°C to form 2-(4-nitrophenyl)aminoethoxyacetate.

  • Hydrogenation: Reduce the nitro group of 2-(4-nitrophenyl)aminoethoxyacetate using a palladium on charcoal or Raney nickel catalyst under hydrogen pressure (1-5 atm) at 25-100°C to yield 2-(4-aminophenyl)aminoethoxyacetate.

  • Cyclization: Perform an intramolecular dealcoholization cyclization of 2-(4-aminophenyl)aminoethoxyacetate at 90-120°C to obtain this compound.

Mandatory Visualization

Synthesis_Pathway cluster_route1 Route 1: Reduction of Nitro Intermediate cluster_route2 Route 2: High-Yield Cyclization A1 4-(4-nitrophenyl)morpholin-3-one B1 This compound A1->B1 H₂, Pd/C A2 p-nitrohalogenobenzene + 2-aminoethoxyacetate B2 2-(4-nitrophenyl)aminoethoxyacetate A2->B2 Base C2 2-(4-aminophenyl)aminoethoxyacetate B2->C2 H₂, Catalyst D2 This compound C2->D2 Heat

Caption: Common synthetic pathways to this compound.

Troubleshooting_Yield Start Low Yield in Reduction Step Cause1 Catalyst Inactivity? Start->Cause1 Cause2 Suboptimal H₂ Pressure? Cause1->Cause2 No Solution1 Use fresh, high-quality catalyst Cause1->Solution1 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution2 Increase H₂ pressure (within safety limits) Cause2->Solution2 Yes Solution3 Optimize reaction temperature Cause3->Solution3 Yes

Caption: Troubleshooting workflow for low yield in the reduction step.

References

Technical Support Center: Purification of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0), a key intermediate in the synthesis of Rivaroxaban.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective purification method for this compound is recrystallization.[4] Other techniques include acid-base treatment for removing specific impurities and filtration to remove heterogeneous catalysts like Palladium on carbon (Pd/C) used during synthesis.[1][5] While column chromatography is a viable laboratory technique for achieving high purity, it is often avoided in large-scale industrial processes due to cost and complexity.[6][7]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several solvents have been successfully used for recrystallization. Ethanol (B145695) is a common choice and can yield high purity product.[4] Other effective solvents include 2-propanol, methanol, and ethyl acetate.[1][2] The choice of solvent may depend on the specific impurity profile of the crude material. The compound is slightly soluble in methanol, especially when heated, and soluble in solvents like DMSO, ethyl acetate, and acetone.[8][9][10]

Q3: What are the typical impurities found in crude this compound?

A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include the unreacted nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one, residual palladium catalyst from the hydrogenation step, and by-products such as p-phenylene diamine.[5]

Q4: My purified product has a white to off-white or light brown color. Is this normal?

A4: Yes, the appearance of this compound is typically described as a white to off-white or light brown crystalline powder or solid.[9][10][11] Color variation can be due to minor impurities or slight oxidation. The product is noted to be air-sensitive, which can contribute to color changes.[12]

Q5: How should I store purified this compound to ensure its stability?

A5: To maintain stability, the compound should be stored in a tightly sealed container under an inert atmosphere.[9][12] It is recommended to keep it in a cool, dark, and dry place.[9][12] Specific storage temperatures mentioned by suppliers range from room temperature (20-25°C) to refrigerated conditions (2–8°C).[9][10]

Q6: How can I assess the purity of my final product?

A6: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the purity of this compound, with purities of >99.5% being achievable.[5][7] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (LC-MS) can be used to confirm the structure and identify any remaining impurities.[13][14] Melting point determination can also serve as a basic indicator of purity.[9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization • The compound is partially soluble in the cold recrystallization solvent.• Too much solvent was used, preventing full precipitation.• Premature crystallization occurred during hot filtration.• Cool the crystallization mixture in an ice bath for a longer duration to maximize precipitation.• Minimize the amount of hot solvent used to dissolve the crude product.• Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product Fails to Solidify (Oily Product) • Presence of significant impurities that lower the melting point.• Residual solvent trapped in the product.• Attempt to purify a small sample using a different recrystallization solvent.• Consider an acid-base wash to remove ionic impurities.• Ensure the product is dried thoroughly under vacuum to remove all residual solvent.
Persistent Impurities Detected by HPLC • The impurity has similar solubility to the product in the chosen recrystallization solvent.• The impurity is thermally stable and carried over.• Try recrystallizing from a different solvent system (e.g., switch from an alcohol to an ester like ethyl acetate).• If the impurity is basic or acidic, employ an acid-base extraction/wash prior to the final recrystallization.[5]
Significant Discoloration (Dark Brown/Black) • Oxidation of the amine group (the compound is air-sensitive).[12]• Residual palladium catalyst from the hydrogenation step.• Perform purification steps, particularly heating, under an inert atmosphere (e.g., Nitrogen or Argon).• Ensure the catalyst filtration step is efficient. The filtrate should be clear and colorless before concentration.[4]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₂[9][10][15]
Molecular Weight 192.21 g/mol [9][10][15]
Melting Point 165 - 175 °C[9][10]
Appearance White to Light Brown Solid / Crystalline Powder[9][10][11]
Purity (by HPLC) ≥95% to ≥99.8%[5][10]
Water Solubility 16.6 g/L (at 20°C)[9]
Common Solvents Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate; Slightly soluble in Methanol.[8][9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is based on a common laboratory procedure for obtaining high-purity material.[4]

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of ethanol and heat the mixture to reflux (approx. 78°C) with stirring until the solid is completely dissolved. Add ethanol dropwise if needed until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and maintain reflux for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-warmed funnel with filter paper to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum at 50-60°C until a constant weight is achieved. A high yield (up to 97.8%) has been reported using this method.[4]

Protocol 2: General Post-Hydrogenation Workup

This procedure outlines the initial purification steps immediately following the synthesis of this compound via the reduction of its nitro-precursor using a Pd/C catalyst.[1][4][16]

  • Catalyst Removal: Once the reaction is complete, cool the reaction mixture to a safe temperature (e.g., 40-50°C). Filter the mixture through a pad of Celite or a suitable filter aid to completely remove the palladium on carbon catalyst. Wash the filter cake with the reaction solvent (e.g., ethanol, ethyl acetate) to recover any adsorbed product.[16]

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure (using a rotary evaporator) to remove the solvent.

  • Isolation/Further Purification: The resulting solid is the crude this compound. This material can then be subjected to further purification, such as recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Steps cluster_analysis Quality Control crude Crude Product (in reaction solvent with catalyst) filtration 1. Catalyst Filtration (e.g., through Celite) crude->filtration concentration 2. Solvent Removal (via rotary evaporation) filtration->concentration Clear Filtrate recrystallization 3. Recrystallization (e.g., from Ethanol) concentration->recrystallization Crude Solid drying 4. Drying (under vacuum) recrystallization->drying Crystals final_product Purified Solid (>99% Purity) drying->final_product hplc HPLC Analysis final_product->hplc Purity Check Troubleshooting_Tree start Low Purity after Initial Recrystallization q1 Is the main impurity the nitro-precursor? start->q1 a1_yes Re-run hydrogenation or perform a more diligent workup. q1->a1_yes Yes a1_no Impurity has similar polarity. q1->a1_no No q2 Try a different recrystallization solvent? a1_no->q2 a2_solve Problem Solved: Purity >99.5% q2->a2_solve Yes a2_nosolve Purity still low. q2->a2_nosolve No q3 Consider Acid-Base Purification a2_nosolve->q3 a3_solve Problem Solved: Impurity removed. q3->a3_solve

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987). This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas.

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, hydrogen pressure, catalyst type and loading, reaction time, and the purity of the starting materials. These factors significantly influence the reaction rate, conversion, and the impurity profile of the final product.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities include unreacted starting material (4-(4-nitrophenyl)morpholin-3-one), the isomeric impurity 4-(3-aminophenyl)morpholin-3-one, and a side-product, p-phenylenediamine (B122844). The presence of these impurities can affect the quality and yield of the final product and may have implications for the subsequent synthesis of Rivaroxaban.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying its impurities. Other techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are also used for identification and characterization of the compound and its byproducts.

Q5: Why is controlling chiral impurities important for this compound?

A5: this compound is a key starting material for the synthesis of Rivaroxaban, which is a chiral molecule. The presence of chiral impurities in the starting material can lead to the formation of undesired stereoisomers of the final drug, impacting its efficacy and safety.

Troubleshooting Guides

This section provides structured guidance on identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Conversion of 4-(4-nitrophenyl)morpholin-3-one

Symptoms:

  • HPLC analysis of the crude product shows a significant peak corresponding to the starting material, 4-(4-nitrophenyl)morpholin-3-one.

  • Lower than expected yield of the final product.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Catalyst Activity - Ensure the Pd/C catalyst is fresh and has not been deactivated. - Increase the catalyst loading incrementally (e.g., from 5% w/w to 7.5% w/w). - Consider using a different grade or supplier of the catalyst.
Inadequate Hydrogen Pressure - Verify the hydrogen pressure is at the recommended level for the specific protocol (typically 1-5 bar). - Check for leaks in the hydrogenation apparatus.
Low Reaction Temperature - Ensure the reaction temperature is maintained at the optimal level (often between 20-80°C, depending on the solvent and pressure).[1][2]
Short Reaction Time - Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed.
Poor Mass Transfer - Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the reactants.
Issue 2: Presence of p-Phenylenediamine Impurity

Symptoms:

  • A peak corresponding to p-phenylenediamine is detected in the HPLC or GC-MS analysis of the product.

Mechanism of Formation: p-Phenylenediamine can be formed through the cleavage of the morpholinone ring under certain reductive conditions, particularly with prolonged reaction times or at elevated temperatures.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Over-reduction/Side Reactions - Optimize the reaction time to avoid prolonged exposure to reducing conditions after the main reaction is complete. - Reduce the reaction temperature.
Catalyst Choice - Evaluate different types of catalysts. Some catalysts may have a higher propensity for promoting side reactions.
Purification - p-Phenylenediamine can often be removed through recrystallization of the final product from a suitable solvent system (e.g., ethanol (B145695)/water).
Issue 3: Presence of Isomeric Impurity 4-(3-aminophenyl)morpholin-3-one

Symptoms:

  • HPLC analysis shows a peak with a similar retention time to the main product, identified as the 3-amino isomer.

Mechanism of Formation: This impurity typically arises from the presence of the corresponding 3-nitro isomer in the starting material, 4-(4-nitrophenyl)morpholin-3-one.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Impure Starting Material - Analyze the purity of the starting 4-(4-nitrophenyl)morpholin-3-one to quantify the level of the 3-nitro isomer. - If necessary, purify the starting material before the reduction step.
Inefficient Purification - Develop a robust crystallization method to effectively separate the 4-amino (desired) and 3-amino (impurity) isomers. This may require screening different solvent systems.

Data Presentation

Table 1: Typical HPLC Purity and Impurity Profile of this compound

CompoundRetention Time (min)Typical Purity/Impurity Level (%)
This compound~5.2>99.5
4-(4-Nitrophenyl)morpholin-3-one~8.1<0.1
p-Phenylenediamine~2.5<0.1
4-(3-Aminophenyl)morpholin-3-one~4.8<0.15
Note: These values are illustrative and can vary depending on the specific analytical method and reaction conditions.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation reactor, suspend 4-(4-nitrophenyl)morpholin-3-one (1 equivalent) in a solvent such as ethanol or aqueous acetic acid.[1][2]

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 20-30°C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detected.

  • Work-up: Once the reaction is complete, cool the mixture, and carefully filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol (B130326) or ethanol/water) to yield pure this compound.[2]

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 7.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Nitroaniline 4-Nitroaniline 4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one 4-Nitroaniline->4-(4-Nitrophenyl)morpholin-3-one 2-(2-Chloroethoxy)acetyl_chloride 2-(2-Chloroethoxy)acetyl_chloride 2-(2-Chloroethoxy)acetyl_chloride->4-(4-Nitrophenyl)morpholin-3-one This compound This compound 4-(4-Nitrophenyl)morpholin-3-one->this compound Reduction (e.g., Pd/C, H2)

Caption: General synthesis workflow for this compound.

Byproduct_Formation 4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one Desired_Product This compound 4-(4-Nitrophenyl)morpholin-3-one->Desired_Product Reduction Incomplete_Reduction Unreacted Starting Material 4-(4-Nitrophenyl)morpholin-3-one->Incomplete_Reduction Insufficient Reaction Isomeric_Impurity 4-(3-Aminophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one->Isomeric_Impurity From 3-nitro isomer in SM Ring_Cleavage p-Phenylenediamine Desired_Product->Ring_Cleavage Over-reduction/High Temp.

Caption: Potential byproduct formation pathways during synthesis.

References

Overcoming solubility issues of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of Rivaroxaban.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is my first step?

Your first step is to create a concentrated stock solution in a suitable organic solvent. This compound has very low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][][4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. You can then add this stock solution to your aqueous buffer in a dropwise manner while vortexing to achieve the desired final concentration. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological experiments.

Q2: I've created a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I fix this?

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are several strategies to try, starting with the simplest:

  • Decrease the Final Concentration: You may be exceeding the aqueous solubility limit. Try performing a serial dilution to determine the maximum concentration that remains in solution.

  • Modify the pH: The 4-aminophenyl group on the molecule has a basic nitrogen atom. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) will protonate this group, increasing the molecule's polarity and aqueous solubility.

  • Use Co-solvents: Incorporating a water-miscible co-solvent can increase solubility.[5] Besides DMSO, consider ethanol. You can try preparing your final solution in a buffer containing a small percentage (e.g., 1-5%) of ethanol.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, keeping it in solution.

Below is a workflow to guide you through these troubleshooting steps.

start Problem: Compound precipitates from DMSO stock in aqueous buffer check_conc Is the final concentration as low as experimentally possible? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc No ph_mod Strategy 1: pH Modification check_conc->ph_mod Yes end_ok Solution Found lower_conc->end_ok cosolvent Strategy 2: Co-solvent Addition ph_mod->cosolvent Still Precipitates ph_mod->end_ok Soluble formulate Strategy 3: Advanced Formulation cosolvent->formulate Still Precipitates cosolvent->end_ok Soluble formulate->end_ok Soluble

Caption: Troubleshooting workflow for compound precipitation.

Q3: I need to prepare a formulation for in vivo animal studies and must avoid high concentrations of organic solvents. What are my options?

For in vivo studies, advanced formulation strategies are often necessary. These techniques aim to increase aqueous solubility and bioavailability.[6]

  • Complexation with Cyclodextrins: This is a highly effective method.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[5] This can be achieved through methods like high-pressure homogenization.[6]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[8] When the dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug in a finely dispersed state.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

SolventReported SolubilitySource(s)
Water Slightly Soluble / Sparingly Soluble[1][9]
DMSO Soluble / Slightly Soluble[][4][10]
Methanol Partially Soluble / Slightly Soluble (Heated)[][4]
Ethanol Soluble[1]
Chloroform Soluble[10]
Dichloromethane Soluble[10]
Ethyl Acetate Soluble[10]
Acetone Soluble[10]

Q2: How does pH influence the solubility of this compound?

The structure of this compound contains a basic primary amine on the phenyl ring. In acidic conditions (low pH), this amine group can become protonated (positively charged). This ionization increases the molecule's polarity, which generally leads to a significant increase in its solubility in aqueous media. Conversely, at neutral or higher pH, the amine is mostly in its neutral, less polar form, resulting in lower aqueous solubility.

Caption: Conceptual diagram of pH effect on solubility.

Q3: Which specific excipients are recommended for improving solubility?

The selection of an excipient depends on the intended application (e.g., in vitro assay vs. in vivo formulation).

Excipient TypeSpecific ExamplesApplicationMechanism
Co-solvents Ethanol, Propylene Glycol (PG)In vitro / In vivoReduces the polarity of the aqueous solvent system.[5]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)In vitro / In vivoForms a water-soluble inclusion complex by encapsulating the drug molecule.[6][11]
Surfactants Tween® 80, Polysorbate 20, Pluronic® F-68In vitro / In vivoForm micelles that solubilize the hydrophobic drug above the critical micelle concentration (CMC).[6]
pH Modifiers Citric Acid, HCl, Phosphate BuffersIn vitro / In vivoAdjusts the pH to ionize the drug, increasing its polarity and solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., to make a 20 mM stock of a compound with MW 192.21 g/mol , dissolve 3.84 mg in 1 mL of DMSO).

  • Vortex vigorously for 1-2 minutes.

  • If full dissolution is not achieved, gently warm the solution at 37°C for 10 minutes and/or sonicate in a water bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Cyclodextrin (B1172386) (Kneading Method)

This protocol describes a common and effective lab-scale method for preparing a drug-cyclodextrin complex.[13]

  • Preparation: Weigh a 1:2 molar ratio of this compound (guest) and Hydroxypropyl-β-cyclodextrin (host).

  • Kneading: Place the HP-β-CD powder into a glass mortar. Add a small amount of a water:ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Incorporation: Slowly add the this compound powder to the paste while continuously triturating (grinding) with the pestle.

  • Process: Continue kneading for 30-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Scrape the resulting solid mass from the mortar and dry it in an oven at 40-50°C under vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex. Grind it gently into a fine powder and pass it through a sieve. This powder can now be tested for its dissolution properties in aqueous buffers.

start Start: Weigh Drug and Cyclodextrin step1 Place Cyclodextrin in Mortar start->step1 step2 Add Solvent (Water:Ethanol) to form a thick paste step1->step2 step3 Slowly add Drug to paste while triturating step2->step3 step4 Knead for 30-60 minutes step3->step4 step5 Dry the resulting solid under vacuum at 40-50°C step4->step5 step6 Grind the dry complex into a fine powder step5->step6 end End: Water-Soluble Inclusion Complex Powder step6->end

Caption: Experimental workflow for cyclodextrin complexation by kneading.

References

Optimizing reaction parameters for 4-(4-Aminophenyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of Rivaroxaban.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987).

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Inefficient Catalytic Activity: The palladium on carbon (Pd/C) catalyst may be of low quality or have reduced activity.

    • Recommendation: Use a fresh batch of high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield.

    • Recommendation: Optimize the temperature within the range of 20-90°C. Lower temperatures (20-30°C) may require longer reaction times but can improve selectivity, while higher temperatures (up to 90°C) can accelerate the reaction.[1][2]

  • Improper Solvent System: The choice of solvent affects the solubility of the starting material and the efficiency of the hydrogenation.

    • Recommendation: While various solvents like ethanol, tetrahydrofuran, and aqueous acetic acid have been used, water or a mixture of a water-miscible solvent and water (with a water content of at least 50%) has been shown to be effective.[1][2][3] Using pure water as the reaction medium is also a viable option.[2]

  • Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction.

    • Recommendation: The hydrogen overpressure should be maintained between 1-8 bar.[1][2] For some procedures, an overpressure of 1 bar is sufficient for complete conversion.[1]

Issue 2: Incomplete Reaction or Presence of Starting Material

Possible Causes and Solutions:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress using techniques like TLC or HPLC. A typical reaction time is around 1.5 to 3 hours.[2][4]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete conversion.

    • Recommendation: Ensure the purity of the 4-(4-nitrophenyl)morpholin-3-one and the solvent. Recrystallization of the starting material may be necessary.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial.

    • Recommendation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the reactants.

Issue 3: Formation of Side Products/Impurities

Possible Causes and Solutions:

  • Side Reactions at High Temperatures: Elevated temperatures can sometimes lead to the formation of undesired byproducts.

    • Recommendation: If impurity levels are high, consider running the reaction at a lower temperature for a longer duration.

  • Instability of the Morpholinone Ring: The morpholinone ring can be unstable under certain catalytic hydrogenation conditions, which may lead to low yields of the desired product.[5]

    • Recommendation: Careful selection of the catalyst and reaction conditions is crucial. Alternative reduction methods that do not involve catalytic hydrogenation, if available, could be considered to avoid this issue.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method involves the reduction of the nitro group of 4-(4-nitrophenyl)morpholin-3-one. This is typically achieved through catalytic hydrogenation using a palladium on carbon catalyst.[1][2][3] Alternative, though less common, methods include reduction with tin(II) chloride or iron(III)-catalyzed reduction with aqueous hydrazine.[2][6] Some routes also start from different precursors like N-(2-Hydroxyethyl)aniline or 4-nitro-aniline, but these often involve more steps and potentially problematic reactions like nitration.[1][7]

Q2: How can I purify the final product, this compound?

A2: After the reaction, the catalyst is typically removed by filtration. The product can then be crystallized from a suitable solvent. Common purification methods include:

  • Changing the solvent to 2-propanol and allowing the product to crystallize.[1]

  • Recrystallization from ethanol.[4]

  • After filtration of the catalyst, the product can be obtained by cooling the reaction mixture and filtering the precipitated solid, which is then washed with cold water.[3]

Q3: Are there any safety concerns I should be aware of during the synthesis?

A3: Yes. When performing catalytic hydrogenation, it is crucial to handle hydrogen gas with extreme care due to its flammable and explosive nature. The reaction should be carried out in a well-ventilated area using appropriate equipment like a Parr pressure apparatus.[2] Palladium on carbon can be pyrophoric, especially after the reaction, and should be handled carefully, often by filtering it wet. Some synthetic routes involve nitration, which is a hazardous procedure requiring special equipment and safety precautions.[1]

Data Presentation: Reaction Parameter Comparison

The following table summarizes the reaction parameters for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to this compound as described in various sources.

ParameterMethod 1Method 2Method 3
Catalyst Palladium on carbon5% Palladium on activated charcoalPalladium on carbon
Solvent Aqueous acetic acidWaterEthanol
Temperature 20-30°C90°C60°C
Hydrogen Pressure 1 bar (overpressure)8 bar0.4 MPa
Reaction Time Not specified~1.5 - 2 hours3 hours
Yield Not specified94%97.8%
Reference [1][2][4]

Experimental Protocols

Protocol 1: Hydrogenation in Aqueous Acetic Acid

  • Dissolve 4-(4-nitrophenyl)morpholin-3-one in aqueous acetic acid.

  • Add palladium on carbon catalyst to the solution.

  • Pressurize the reaction vessel with hydrogen to an overpressure of 1 bar.

  • Stir the mixture at a temperature between 20-30°C until the starting material is consumed (monitor by TLC/HPLC).

  • Filter off the catalyst.

  • Change the solvent to 2-propanol by distillation to induce crystallization of the product.

  • Isolate the this compound product by filtration.[1]

Protocol 2: Hydrogenation in Water

  • Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water.

  • Add 340 mg of a 5% palladium on activated charcoal preparation.

  • Heat the mixture in a Parr pressure apparatus with stirring to 90°C.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress; the reaction is typically complete after 1.5 to 2 hours.

  • Cool the mixture to room temperature and depressurize the apparatus.

  • Add 100 ml of ethyl acetate (B1210297) to the resulting suspension.

  • Filter to isolate the product, yielding 5.4 g (94%) of this compound.[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: 4-(4-nitrophenyl)morpholin-3-one dissolve Dissolve/Suspend in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst pressurize Pressurize with H2 add_catalyst->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor depressurize Cool and Depressurize monitor->depressurize Reaction Complete filter_catalyst Filter Catalyst depressurize->filter_catalyst crystallize Crystallize Product filter_catalyst->crystallize isolate Isolate Final Product crystallize->isolate

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed catalyst Catalyst Inactivity low_yield->catalyst temperature Suboptimal Temperature low_yield->temperature pressure Incorrect H2 Pressure low_yield->pressure solvent Improper Solvent low_yield->solvent check_catalyst Use Fresh Catalyst catalyst->check_catalyst optimize_temp Optimize Temperature (20-90°C) temperature->optimize_temp adjust_pressure Adjust Pressure (1-8 bar) pressure->adjust_pressure change_solvent Use Appropriate Solvent (e.g., Water, Ethanol) solvent->change_solvent

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-aminophenyl)morpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dark place.[1] The material should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from exposure to air and moisture.[1] It is also advised to store it away from incompatible materials, particularly oxidizing agents.[1]

Q2: Is this compound sensitive to air and light?

A2: Yes, this compound is known to be air-sensitive.[1] The aniline (B41778) moiety in the structure is susceptible to oxidation, which can lead to discoloration (darkening) and the formation of impurities upon exposure to air and light. Therefore, it is crucial to handle the compound under an inert atmosphere and protect it from light.

Q3: What are the known incompatibilities of this compound?

A3: The primary known incompatibility of this compound is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and significant degradation of the compound.

Q4: What are the expected hazardous decomposition products of this compound?

A4: Upon combustion or exposure to high temperatures, this compound may decompose and generate toxic fumes. The hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1]

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., from white/off-white to brown/dark).

Possible Cause: This is a common indication of degradation, likely due to oxidation of the aminophenyl group. This can be caused by improper storage, such as exposure to air, light, or high temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere, and protected from light.

  • Assess Purity: Perform a purity analysis (e.g., by HPLC or LC-MS) to determine the extent of degradation. Compare the purity of the discolored material with a fresh or properly stored sample, if available.

  • Purification (if necessary): If the degradation is minor, recrystallization may be a viable option to purify the material. The suitability of this approach will depend on the nature and quantity of the impurities.

  • Discard if Heavily Degraded: If significant degradation has occurred, it is recommended to discard the material to avoid compromising experimental results.

Issue 2: Inconsistent results in reactions using this compound.

Possible Cause: Inconsistent reaction outcomes can be a result of using a degraded starting material. The presence of impurities can interfere with the reaction, leading to lower yields, unexpected side products, or complete reaction failure.

Troubleshooting Workflow:

start Inconsistent Reaction Results check_purity Check Purity of this compound (e.g., HPLC, LC-MS) start->check_purity compare_lots Compare with a Different Lot or a Fresh Sample check_purity->compare_lots purify Purify the Material (e.g., Recrystallization) compare_lots->purify If purity is low new_material Use a New, High-Purity Batch compare_lots->new_material If current lot is impure purify->new_material If purification is unsuccessful optimize Re-optimize Reaction Conditions new_material->optimize end Consistent Results optimize->end

Caption: Troubleshooting workflow for inconsistent reaction results.

Issue 3: Appearance of unknown peaks in chromatograms during in-process control or stability testing.

Possible Cause: The appearance of new peaks suggests the formation of degradation products. The conditions of your experiment (e.g., pH, temperature, solvent, exposure to air) could be promoting the degradation of this compound.

Troubleshooting and Identification:

  • Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.

  • Conduct Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in systematically identifying the degradation products.

  • Modify Experimental Conditions: Based on the findings from the forced degradation studies, adjust your experimental or storage conditions to minimize the formation of the identified impurities. For example, if degradation is observed under acidic conditions, consider using a neutral or slightly basic pH.

Stability Profile and Degradation

While specific forced degradation studies on this compound are not extensively published, a stability profile can be inferred based on its chemical structure, which contains an aniline moiety and a morpholinone ring.

Summary of Expected Stability and Potential Degradation Products:

Stress ConditionExpected StabilityPotential Degradation ProductsPotential Degradation Pathway
Acidic Hydrolysis Likely stable to mild acid. Potential for hydrolysis of the amide bond under strong acidic conditions and high temperatures.4-aminophenol and other related compounds.Hydrolysis of the morpholinone ring.
Basic Hydrolysis Likely stable to mild base. Potential for hydrolysis of the amide bond under strong basic conditions and high temperatures.4-aminophenylacetic acid derivatives.Hydrolysis of the morpholinone ring.
Oxidation Susceptible to oxidation, especially at the aniline nitrogen.N-oxides, quinone-imines, and polymeric materials.Oxidation of the primary aromatic amine.
Thermal Stress Generally good thermal stability as it is used in industrial synthesis.Decomposition at very high temperatures.Thermal decomposition.
Photolytic Stress Likely to be sensitive to light, leading to discoloration.Colored degradation products due to oxidation and polymerization.Photo-oxidation of the aniline moiety.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. These should be considered as starting points and may require optimization for your specific experimental setup.

General Protocol for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water). acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., Solid at 80°C) prep->thermal photo Photolytic Stress (e.g., UV/Vis light exposure) prep->photo sampling Take samples at various time points. acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples. sampling->neutralize hplc Analyze by a stability-indicating HPLC-UV method. neutralize->hplc lcms Characterize degradation products by LC-MS. hplc->lcms

Caption: General workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C and sample at the same time intervals as the acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and sample at appropriate time intervals.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples at different time points in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV (e.g., 254 nm) and visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples using a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) is a good starting point.

  • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

  • For characterization of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

This technical support guide is intended to assist researchers in the stable handling and analysis of this compound. For further assistance, please consult the relevant safety data sheets and published literature.

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of Rivaroxaban.[1][2]

Synthesis Overview

The most common synthetic route to this compound involves a two-step process:

This guide will address potential issues that may arise during both stages of this synthesis.

Troubleshooting Guide

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This step can be achieved through various methods, with a common one being the condensation of a p-halonitrobenzene with morpholine (B109124), followed by oxidation. Another approach involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride and subsequent cyclization.

Q1: Low yield during the condensation of p-chloronitrobenzene with morpholine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete reaction - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature. A typical temperature is around 100°C.[3] - Ensure an adequate excess of morpholine is used, as it can also act as the base.
Inefficient base - While morpholine can act as the base, the addition of a stronger inorganic base like sodium carbonate can improve the reaction rate and yield.[3]
Side reactions - Lowering the reaction temperature might reduce the formation of undesired byproducts, although this could increase the required reaction time.

Q2: Inefficient oxidation of 4-(4-nitrophenyl)morpholine (B78992) to 4-(4-nitrophenyl)morpholin-3-one.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidizing agent is not effective - Sodium chlorite (B76162) in the presence of an acid catalyst is a reported method for this oxidation.[1][4] Ensure the correct stoichiometry and reaction conditions are used. - Control the pH of the reaction system to be less than 7 when using halite or chlorine dioxide as the oxidant.[3]
Reaction conditions are not optimal - A reaction temperature of around 40°C in acetonitrile (B52724) has been reported to be effective.[5]
Difficult product isolation - After the reaction, quenching with a saturated sodium sulfite (B76179) solution can help remove excess oxidant. Extraction with a suitable organic solvent like ethyl acetate (B1210297) is then typically performed.[5]
Step 2: Reduction of 4-(4-nitrophenyl)morpholin-3-one

The reduction of the nitro group is a critical step and can be prone to issues. Catalytic hydrogenation is a common and effective method.

Q3: Incomplete reduction of the nitro group to the amine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst deactivation - Ensure the catalyst (e.g., Palladium on carbon - Pd/C) is fresh and active. - The substrate or solvent may contain impurities that poison the catalyst. Purify the starting material if necessary.
Insufficient hydrogen source - If using hydrogen gas, ensure the system is properly sealed and a sufficient pressure (e.g., 1-8 bar) is maintained.[6][7] - If using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate, ensure the correct molar excess is used.[1][8]
Sub-optimal reaction conditions - The reaction temperature can influence the rate. Temperatures between 60-90°C are often reported for catalytic hydrogenation.[7][9] - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen source.

Q4: Formation of impurities during the reduction step.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Formation of hydroxylamine (B1172632) or azo compounds - These byproducts are more common with certain reducing agents like LiAlH₄ for aromatic nitro compounds.[10][11] - Catalytic hydrogenation with Pd/C is generally a clean method for reducing nitro groups to amines.[10] Other reagents like SnCl₂, or Fe in acidic conditions can also be used for a chemoselective reduction.[10][11][12]
Over-reduction or side reactions - Monitor the reaction closely and stop it once the starting material is consumed to avoid potential side reactions.

Q5: Difficulty in purifying the final product, this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product is contaminated with residual catalyst - After the reaction, the catalyst (e.g., Pd/C) should be carefully removed by filtration, for instance, through a bed of celite.[2]
Presence of side-products or unreacted starting material - Recrystallization is a common method for purification. Solvents such as ethanol (B145695) or ethyl acetate have been reported to be effective.[2][9] - An acid-base workup can be employed to purify the amine product.

Frequently Asked Questions (FAQs)

Q: What is the typical overall yield for the synthesis of this compound? A: The overall yield can vary significantly depending on the specific synthetic route and reaction conditions. Some processes report overall yields in the range of 40-55% with high purity (≥99.5% by HPLC).[8] Other optimized lab-scale procedures have reported yields as high as 97.8% for the reduction step alone.[9]

Q: Are there any safety precautions I should be aware of? A: Yes. When working with catalytic hydrogenation, hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area and that all equipment is properly grounded. Some reagents used in alternative synthetic routes, such as sodium hydride, are highly reactive and require careful handling. Nitration reactions also carry significant safety risks and require specialized equipment.[6]

Q: Can I use a reducing agent other than catalytic hydrogenation? A: Yes, several other reagents can be used for the reduction of aromatic nitro groups. These include tin(II) chloride (SnCl₂), iron (Fe) in the presence of an acid like HCl, and zinc (Zn) in acidic conditions.[10][11] The choice of reagent may depend on the presence of other functional groups in the molecule and the desired chemoselectivity.

Q: How can I monitor the progress of the reaction? A: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.

Experimental Protocols

Example Protocol for the Reduction of 4-(4-nitrophenyl)morpholin-3-one

This protocol is based on a reported procedure using catalytic hydrogenation.[9]

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on carbon (Pd/C, e.g., 5% or 10%)

  • Ethanol

  • Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen generator)

  • Autoclave or a suitable hydrogenation apparatus

Procedure:

  • In a suitable autoclave, add 4-(4-nitrophenyl)morpholin-3-one and a catalytic amount of Pd/C (e.g., a substrate to catalyst ratio of 1:0.2 w/w).

  • Add ethanol as the solvent.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.4 MPa).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[9]

  • Maintain the reaction at this temperature and pressure for the required time (e.g., 3 hours), monitoring the progress by a suitable analytical technique.[9]

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate can be concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[9]

Data Presentation

Table 1: Comparison of a Reported Reduction Condition

ParameterValueReference
Substrate4-(4-nitrophenyl)morpholin-3-one[9]
CatalystPalladium on carbon[9]
SolventEthanol[9]
Hydrogen Pressure0.4 MPa[9]
Temperature60°C[9]
Reaction Time3 hours[9]
Reported Yield97.8%[9]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nitro Intermediate cluster_step2 Step 2: Reduction of Nitro Group Start p-Chloronitrobenzene + Morpholine Condensation Condensation (e.g., 100°C, Na2CO3) Start->Condensation Intermediate1 4-(4-nitrophenyl)morpholine Condensation->Intermediate1 Oxidation Oxidation (e.g., NaClO2, 40°C) Intermediate1->Oxidation Product1 4-(4-nitrophenyl)morpholin-3-one Oxidation->Product1 Reduction Reduction (e.g., H2, Pd/C, 60°C) Product1->Reduction Purification Purification (Recrystallization) Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities in Reduction Step CheckReaction Incomplete Reaction? Start->CheckReaction CheckPurity Impurity Formation? Start->CheckPurity CheckReaction->CheckPurity No Solution1 Increase H2 pressure Increase temperature Check catalyst activity CheckReaction->Solution1 Yes Solution2 Use chemoselective reagent (e.g., Pd/C) Monitor reaction closely CheckPurity->Solution2 Yes End Improved Yield and Purity CheckPurity->End No Solution1->End Solution2->End

Caption: Troubleshooting logic for the reduction of 4-(4-nitrophenyl)morpholin-3-one.

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the production of Rivaroxaban.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent synthetic strategies commence with p-nitroaniline or a related nitroaromatic compound. A typical pathway involves the formation of 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group to yield the desired aminophenyl product.[5][6][7] Key methods for the reduction step include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or other reducing agents like ammonium (B1175870) formate.[6][8]

Q2: What are the critical quality attributes for this compound in pharmaceutical applications?

A2: For its use as a key starting material in drug synthesis, high purity is paramount, typically ≥99.0%.[4] The material should be a white to light yellow solid with low moisture content (≤1.0%).[4] The absence of significant impurities is crucial to prevent unwanted side reactions in subsequent synthetic steps and to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the progress of the reaction and quantifying the purity of the final product.[1][6] Other useful techniques include Gas Chromatography (GC) for detecting residual solvents and Mass Spectrometry (MS) for identifying byproducts and impurities.[1] Spectroscopic methods such as 1H NMR and IR are also essential for structural confirmation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction (Starting material remains) 1. Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quantity.[5] 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.[8][10] 3. Low Reaction Temperature: The temperature may not be optimal for the catalytic hydrogenation.[7][8] 4. Poor Mixing: Inefficient stirring may lead to poor contact between the reactants, catalyst, and hydrogen.1. Use fresh, high-quality Pd/C catalyst. Ensure the catalyst loading is appropriate (typically 1-5% by mass of the starting material).[5] 2. Increase the hydrogen pressure to the recommended range (e.g., 0.1-0.5 MPa).[5] 3. Increase the reaction temperature to the optimal range (e.g., 60-80°C).[7][8] 4. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Colored Impurities 1. Incomplete Reduction: Partial reduction of the nitro group can lead to the formation of colored intermediates such as nitroso or hydroxylamine (B1172632) species. 2. Oxidation of the Product: The aminophenyl group is susceptible to oxidation, which can form colored impurities, especially if exposed to air for extended periods at elevated temperatures.1. Prolong the reaction time or increase the catalyst loading to ensure complete reduction. Monitor the reaction by HPLC until the starting material is fully consumed. 2. After the reaction is complete, cool the mixture and process it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low Yield 1. Product Loss During Workup: The product may be lost during filtration or extraction steps. 2. Adsorption onto Catalyst: The product can adsorb onto the surface of the Pd/C catalyst, reducing the isolated yield. 3. Side Reactions: Competing side reactions may consume the starting material or the product.1. Optimize the workup procedure. Ensure complete transfer of the product during filtration and use an appropriate solvent for extraction. 2. After filtering the catalyst, wash it thoroughly with the reaction solvent or another suitable solvent to recover any adsorbed product. 3. Carefully control reaction parameters (temperature, pressure, and reaction time) to minimize the formation of byproducts.
Presence of p-Phenylenediamine Impurity Cleavage of the Morpholinone Ring: Under harsh reaction conditions, the morpholinone ring may undergo cleavage, leading to the formation of p-phenylenediamine.[6]Use milder reaction conditions. If using catalytic hydrogenation, avoid excessively high temperatures or pressures. Consider alternative, milder reduction methods if the problem persists.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

This protocol describes a typical procedure for the reduction of 4-(4-nitrophenyl)morpholin-3-one to this compound using catalytic hydrogenation.

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol (B145695) (or another suitable alcohol solvent)[10]

  • Hydrogen gas

  • Autoclave or a suitable hydrogenation apparatus

Procedure:

  • Charge the autoclave with 4-(4-nitrophenyl)morpholin-3-one and ethanol.

  • Add the Pd/C catalyst to the mixture. The catalyst loading is typically between 1% and 5% by weight relative to the starting material.[5]

  • Seal the autoclave and purge it with an inert gas (e.g., nitrogen) three times to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.4 MPa).[8]

  • Heat the mixture to the target temperature (e.g., 60°C) with vigorous stirring.[8]

  • Maintain the reaction under these conditions for a set time (e.g., 3 hours) or until hydrogen uptake ceases.[8]

  • Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with fresh ethanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Charge Autoclave with 4-(4-Nitrophenyl)morpholin-3-one and Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst purge_air Purge with Inert Gas add_catalyst->purge_air pressurize Pressurize with Hydrogen purge_air->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor by HPLC heat_stir->monitor monitor->heat_stir cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Product concentrate->recrystallize end Pure this compound recrystallize->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound via catalytic hydrogenation.

Troubleshooting Logic for Incomplete Reaction

Troubleshooting Incomplete Hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reaction (Starting Material Remains) catalyst Catalyst Inactivity start->catalyst pressure Low H2 Pressure start->pressure temperature Low Temperature start->temperature mixing Poor Mixing start->mixing replace_catalyst Use Fresh/More Catalyst catalyst->replace_catalyst increase_pressure Increase H2 Pressure pressure->increase_pressure increase_temp Increase Temperature temperature->increase_temp improve_stirring Improve Stirring mixing->improve_stirring

Caption: A diagram outlining the logical steps for troubleshooting an incomplete hydrogenation reaction.

References

Technical Support Center: Recrystallization of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-(4-aminophenyl)morpholin-3-one. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Several solvents can be effectively used for the recrystallization of this compound. The choice of solvent depends on the specific impurities present and the desired purity of the final product. Commonly used solvents include ethanol (B145695), methanol (B129727), and ethyl acetate.[1] Mixtures of solvents, such as acetone-water, have also been reported to be effective.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white or slightly reddish-colored solid.[2] Its melting point is reported to be in the range of 171.0 to 175.0 °C.[3] A sharp melting point within this range is a good indicator of high purity.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize the yield, it is crucial to use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, ensuring a slow cooling process and cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this, you can try adding a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal growth.

Q5: Can I reuse the mother liquor from the recrystallization?

A5: The mother liquor will contain dissolved product. To recover some of this, you can concentrate the mother liquor by evaporating some of the solvent and then cooling it again to induce further crystallization. However, be aware that the crystals obtained from the mother liquor may be less pure than the first crop as impurities are also concentrated in this solution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low yield of crystals. - Too much solvent was used.- The cooling process was too rapid.- Incomplete transfer of the product.- Use the minimum amount of hot solvent for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and add it to the filter funnel.
Formation of an oil instead of crystals ("oiling out"). - The compound is melting in the hot solvent.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a non-solvent, and cool slowly.- Perform a preliminary purification step, such as passing the crude material through a short silica (B1680970) plug, before recrystallization.
Colored impurities in the final product. - The impurities were not effectively removed during recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Crystals are very fine or powdery. - The solution cooled too quickly.- Ensure a slow cooling process. Insulate the flask to allow for gradual cooling to room temperature before further cooling in an ice bath.

Quantitative Data

The solubility of this compound in various pure solvents has been experimentally determined across a range of temperatures. A study by a research group has provided thermodynamic models for its solubility, indicating that the solubility increases with rising temperature in solvents such as 1,4-dioxane, methanol, tetrahydrofuran, ethanol, ethyl acetate, and n-propanol.[4] While the full dataset is available in the cited publication, the general trend supports the use of these solvents for recrystallization.

Solvent General Solubility Behavior Purity Achieved (Reported)
EthanolModerately soluble at room temperature, highly soluble when heated.High purity product obtained.[2]
MethanolSlightly soluble when heated.[3]Used in purification processes.
Ethyl AcetateSoluble.[5]Used for washing and recrystallization.[1]
AcetoneSoluble.[5]Used in solvent mixtures for crystallization.[2]
Dichloromethane (B109758)Soluble.[5]Used in purification processes.[1]
DMSOSoluble.[5]Generally used for analysis, not ideal for recrystallization due to high boiling point.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound from ethanol.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to its boiling point with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (Methanol/Dichloromethane)

This method can be useful if single-solvent recrystallization is not effective.

  • Dissolution: Dissolve the crude this compound in a suitable amount of a methanol and dichloromethane mixture at room temperature.[1]

  • Concentration: Distill off the solvent under reduced pressure.[1]

  • Crystallization from Methanol: Add methanol to the residue and heat the mixture to 40-45°C with stirring for about an hour.[1]

  • Cooling: Cool the mixture to 0-5°C and stir for a couple of hours to induce crystallization.[1]

  • Isolation and Drying: Filter the solid, wash with cold methanol, and dry to obtain the purified product.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Product J->K

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Recrystallization Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Successful Crystallization Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q2 Is the yield low? A1_Yes->Q2 Q3 Did an oil form? A1_No->Q3 Sol1 Reduce solvent volume Scratch flask Add seed crystal A1_No->Sol1 A2_Yes Low Yield Q2->A2_Yes Yes A2_No Good Yield Q2->A2_No No Sol2 Use minimum hot solvent Cool slowly A2_Yes->Sol2 Q3->A1_No No A3_Yes Oiling Out Q3->A3_Yes Yes Sol3 Reheat and cool slower Add anti-solvent A3_Yes->Sol3

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(4-Aminophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to increasing the purity of this compound.

Frequently Asked Questions

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed and effective methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities include unreacted starting materials such as 4-nitroaniline (B120555) or p-nitrohalogenobenzene, and by-products like p-phenylene diamine.[1] In the context of its use as an intermediate for Rivaroxaban, other related substances may also be present.[2][3]

Q3: What level of purity can I expect to achieve with these purification methods?

A3: With optimized protocols, a very high purity of this compound can be achieved. Reports indicate that a purity of 99.2% to over 99.8% as determined by HPLC is attainable.[1]

Troubleshooting Common Purification Problems

Problem Probable Cause(s) Recommended Solution(s)
Low yield after recrystallization - The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol (B145695) is a commonly used solvent.[2]- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Product oiling out during recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The presence of significant impurities can lower the melting point of the mixture.- Choose a solvent with a lower boiling point.- Attempt to purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Incomplete separation during acid-base extraction - The pH of the aqueous phase was not sufficiently acidic or basic to fully protonate or deprotonate the target compound or impurities.- An insufficient number of extractions were performed.- Emulsion formation is preventing clean phase separation.- Ensure the pH is adjusted to be at least 2 pH units below the pKa of the amine for acidic extraction, and 2 pH units above the pKa of acidic impurities for basic washes.- Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency.- To break emulsions, try adding a small amount of brine, gently swirling the mixture, or filtering the mixture through a pad of celite.
Poor separation or streaking on column chromatography - The chosen eluent system has inappropriate polarity.- The compound is interacting too strongly with the stationary phase (silica gel is acidic and can interact with basic amines).- The column was overloaded with the sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate (B1210297).[4]- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to suppress tailing.- Ensure the amount of crude material is appropriate for the size of the column. A general rule is a 20-50 fold excess by weight of silica (B1680970) gel to the sample.
Presence of colored impurities in the final product - These may be highly conjugated by-products or oxidation products.- Treatment with activated carbon during the recrystallization process can help adsorb colored impurities.- Column chromatography is often effective at separating colored impurities.

Data Presentation

The following table summarizes qualitative data on the effectiveness of different purification methods for this compound based on literature findings.

Purification Method Typical Solvents/Reagents Reported Purity/Yield Key Considerations
Recrystallization EthanolA yield of 97.8% has been reported.[2] HPLC purity of 99.2% has been achieved.Excellent for removing minor impurities. Solvent choice is critical for maximizing yield.
Solvent Treatment Methanol and DichloromethaneA yield of 76.0 gm was obtained from 100.0 gm of the preceding nitro compound after a specific solvent treatment and filtration process.[5]This process involves heating and cooling cycles to precipitate the purified product.
Acid-Base Extraction Aqueous HCl, Aqueous NaOH, Organic Solvent (e.g., Ethyl Acetate)High purity can be achieved by separating basic, acidic, and neutral impurities. Quantitative data for this specific compound is not readily available in the literature.Effective for removing acidic or basic impurities. The product must be stable to acidic and basic conditions.
Column Chromatography Silica Gel, Petroleum Ether/Ethyl AcetateCan yield very pure fractions. Often used for difficult separations or to remove baseline impurities.Requires optimization of the mobile phase and can be less scalable than recrystallization.

Experimental Protocols

1. Recrystallization from Ethanol

This protocol is based on a reported synthesis and purification of 4-(4-aminophenyl)-3-morpholinone.[2]

  • Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of hot absolute ethanol to dissolve the crude product completely. Ensure the solution is heated to the boiling point of the ethanol.

    • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

    • If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Further cool the flask in an ice bath to maximize the precipitation of the purified product.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

2. Acid-Base Extraction (General Protocol for Aromatic Amines)

This is a general protocol that can be adapted for the purification of this compound.

  • Procedure:

    • Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous layer.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH) to the aqueous solution with stirring until the solution is basic (check with pH paper). The free amine will precipitate out.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate) by performing several extractions.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

3. Flash Column Chromatography (General Protocol)

This protocol provides a general guideline for purification using flash column chromatography.

  • Procedure:

    • Select an appropriate solvent system by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal Rf value for the product is typically between 0.2 and 0.4.

    • Prepare the column by packing silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Representative Method)

The following is a representative HPLC method that can be used as a starting point for purity analysis. Method validation would be required for GMP applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., mobile phase).

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_analysis Final Analysis start Crude this compound assessment Assess Impurity Profile (TLC, HPLC) start->assessment recrystallization Recrystallization assessment->recrystallization Minor Impurities acid_base Acid-Base Extraction assessment->acid_base Acidic/Basic Impurities chromatography Column Chromatography assessment->chromatography Complex Mixture / Close Spots purity_check Check Purity (HPLC) recrystallization->purity_check acid_base->purity_check chromatography->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity Met repurify Repurify purity_check->repurify Purity Not Met repurify->assessment

Caption: Workflow for selecting a purification method for this compound.

Signaling_Pathway_Example cluster_recrystallization Recrystallization Process cluster_analysis Analysis dissolve Dissolve in Minimal Hot Solvent hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Cool Slowly to Crystallize hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry final_product Pure this compound dry->final_product

Caption: Step-by-step experimental workflow for purification by recrystallization.

References

Technical Support Center: Industrial Production of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of pharmaceuticals like Rivaroxaban.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the industrial-scale synthesis of this compound?

A1: The primary challenges in the industrial production of this compound revolve around achieving high yield and purity while maintaining cost-effectiveness, operational safety, and environmental sustainability.[4][5] Key issues include:

  • Low Overall Yields: Many traditional synthesis routes report low overall yields, making the process economically unfeasible for large-scale production.[1][4]

  • Use of Hazardous Reagents: Several methods employ hazardous materials such as sodium hydride, thionyl chloride, and phosphorus oxychloride, which are not environmentally friendly and pose safety risks.[1][4]

  • High-Pressure Reactions: The reduction of the nitro-intermediate often involves catalytic hydrogenation at high pressures, requiring specialized and costly autoclave equipment.[4][6]

  • Problematic Nitration: Nitration steps can be hazardous on an industrial scale, necessitating special equipment and stringent safety protocols.[1]

  • Impurity Profile: The final product can be contaminated with various impurities from starting materials, side reactions, and reagents, requiring robust purification methods to achieve the desired purity of ≥99.5%.[4]

  • Cost of Starting Materials: Some synthesis pathways utilize expensive starting materials, impacting the overall cost of production.[4][5]

Q2: What are the common impurities found in the final product, and how can they be controlled?

A2: Common impurities can originate from unreacted starting materials, byproducts of side reactions, and residual reagents or solvents. One identified impurity is p-phenylene diamine.[4] Control of these impurities is achieved through:

  • Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to minimize side product formation.

  • High-Purity Starting Materials: Ensuring the quality of raw materials to prevent the carry-over of impurities.

  • Effective Purification: Employing robust purification techniques such as recrystallization from suitable solvents like ethyl acetate (B1210297) or methanol (B129727) to isolate the product with high purity.[2]

  • Process improvements have been developed to produce 4-(4-aminophenyl)-morpholin-3-one with a purity of at least 99.8% and individual impurities below 0.2%.[4]

Q3: Are there safer, more environmentally friendly alternatives to traditional synthesis methods?

A3: Yes, newer, improved processes have been developed to be more "production friendly."[4] These methods focus on:

  • Avoiding Hazardous Reagents: Replacing hazardous chlorinating agents like thionyl chloride with alternative procedures.[4]

  • Eliminating High-Pressure Hydrogenation: Utilizing alternative reduction methods, such as transfer hydrogenation with ammonium (B1175870) formate (B1220265), to avoid the use of high-pressure hydrogen gas and specialized autoclaves.[4]

  • One-Pot Procedures: Developing "one-pot" synthesis strategies to reduce the number of intermediate isolation steps, minimizing solvent usage and waste generation.[1]

  • Aqueous Reaction Media: Performing reactions in water or mixtures of water and water-miscible solvents to reduce the reliance on organic solvents.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step Incomplete reaction; side product formation; poor quality of starting materials.Optimize reaction temperature and time. Ensure starting materials meet purity specifications. Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to improve reaction kinetics.[2]
Incomplete Cyclization Insufficient base strength; incorrect solvent; low reaction temperature.Screen different bases (e.g., potassium carbonate, sodium hydroxide) and solvents.[1][2] Ensure the reaction temperature is maintained at the optimal level, for instance, 55-60°C as reported in some procedures.[2]
Poor Purity of Final Product Ineffective purification; carry-over of impurities from previous steps; degradation of the product.Optimize the recrystallization process by screening different solvent systems (e.g., ethyl acetate, methanol).[2] Analyze intermediates for purity to prevent impurity carry-over. Ensure drying temperatures are not excessively high to prevent thermal degradation.
Difficulties with Catalytic Reduction Catalyst poisoning; inefficient catalyst; non-optimal reaction conditions (pressure, temperature).Ensure the starting material is free of catalyst poisons. Use a fresh, active catalyst (e.g., Palladium on carbon).[1] Optimize hydrogen pressure and reaction temperature.[6][7] Consider alternative reduction methods like transfer hydrogenation if high-pressure hydrogenation is a persistent issue.[4]
Inconsistent Product Color Presence of colored impurities, often from oxidation or side reactions.Decolorize the solution with activated carbon before final crystallization.[5] Ensure the reaction and work-up are performed under an inert atmosphere if the product or intermediates are sensitive to oxidation.

Data Presentation: Comparison of Synthesis Routes

Synthesis Route Key Steps Reported Overall Yield Key Advantages Key Disadvantages
Route 1 Coupling of 4-nitro-fluorobenzene with morpholin-2-one, followed by reduction.[1]< 7%Direct route.Very low yield, not suitable for industrial scale.[1]
Route 2 Reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride, followed by nitration and reduction.[1]~52%Higher yield than Route 1.Problematic and hazardous nitration step on an industrial scale.[1]
Route 3 Condensation of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by cyclization and reduction.[4]40-55%Avoids high-pressure hydrogenation by using ammonium formate for reduction; commercially viable.[4]Involves multiple steps.
Route 4 Oxidation of 2-(2-chloroethoxy)ethanol, reaction with 4-nitro-aniline, "one-pot" transformation, and hydrogenation.[1]~33.8%"One-pot" procedure for one of the steps.Overall yield is not optimal for economic industrial application.[1]

Experimental Protocols

Protocol 1: Improved Synthesis via Condensation, Cyclization, and Transfer Hydrogenation [4]

This process avoids hazardous reagents and high-pressure hydrogenation.

  • Condensation: 2-(2-chloroethoxy) acetic acid is condensed with 4-nitro aniline (B41778) in a suitable solvent in the presence of an inorganic acid to produce 2-(2-chloroethoxy)-N-(4-nitrophenyl) acetamide (B32628).

  • Cyclization: The resulting acetamide is cyclized in a solvent with a base and a catalyst to yield 4-(4-nitrophenyl) morpholine-3-one.

  • Reduction: The 4-(4-nitrophenyl) morpholine-3-one is reduced in a solvent using a catalyst and ammonium formate to obtain 4-(4-Aminophenyl) morpholine-3-one.

  • Purification: The final product is purified by recrystallization to achieve a purity of ≥99.8% by HPLC.[4]

Protocol 2: Synthesis via Nitration and Catalytic Hydrogenation in an Aliphatic Alcohol [7]

  • Preparation of 4-phenyl-3-morpholinone: React 2-anilinoethanol (B49455) with chloroacetyl chloride.

  • Nitration: Nitrate 4-phenyl-3-morpholinone to obtain 4-(4-nitrophenyl)-3-morpholinone. The workup can be done by extraction with acetone (B3395972) and crystallization from an acetone/water mixture.

  • Hydrogenation: The 4-(4-nitrophenyl)-3-morpholinone is reduced with hydrogen in the presence of a palladium on activated carbon (5%) catalyst in an aliphatic alcohol (e.g., ethanol). The reaction is typically complete in about one hour.

  • Work-up: The catalyst is filtered off from the product solution. 4-(4-Aminophenyl)-3-morpholinone is isolated by concentrating the filtrate under reduced pressure.

Visualizations

Synthesis_Pathway_1 A 2-(2-chloroethoxy)acetic acid C 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide A->C Condensation B 4-nitroaniline B->C D 4-(4-nitrophenyl)morpholin-3-one C->D Cyclization E This compound D->E Reduction (Ammonium Formate) Synthesis_Pathway_2 A N-(2-Hydroxyethyl)aniline C 4-phenylmorpholin-3-one A->C Reaction B Chloroacetyl chloride B->C D 4-(4-nitrophenyl)morpholin-3-one C->D Nitration E This compound D->E Hydrogenation (H2, Pd/C) Troubleshooting_Workflow start Low Product Purity check_sm Analyze Purity of Starting Materials & Intermediates start->check_sm sm_ok Purity Acceptable check_sm->sm_ok Yes sm_bad Purity Unacceptable check_sm->sm_bad No check_reaction Review Reaction Conditions (Temp, Time, Atmosphere) sm_ok->check_reaction purify_sm Purify/Source New Starting Materials sm_bad->purify_sm purify_sm->check_sm reaction_ok Conditions Optimal check_reaction->reaction_ok Yes reaction_bad Conditions Sub-optimal check_reaction->reaction_bad No check_purification Evaluate Final Purification Step reaction_ok->check_purification optimize_reaction Optimize Reaction Parameters reaction_bad->optimize_reaction optimize_reaction->check_reaction purification_ok Purification Effective check_purification->purification_ok Yes purification_bad Purification Ineffective check_purification->purification_bad No end High Purity Product purification_ok->end optimize_purification Develop/Optimize Recrystallization Protocol purification_bad->optimize_purification optimize_purification->check_purification

References

Technical Support Center: Monitoring the Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of pharmaceuticals like Rivaroxaban. The primary focus is on the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) and the subsequent analysis using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Pathway and Monitoring Workflow

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)morpholin-3-one. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Reaction_Monitoring_Workflow cluster_reaction Synthesis cluster_monitoring Reaction Monitoring Start 4-(4-nitrophenyl)morpholin-3-one (Starting Material) Product This compound (Product) Start->Product Reduction Catalyst Pd/C, H2 Catalyst->Product Sample Withdraw Reaction Aliquot TLC TLC Analysis Sample->TLC HPLC HPLC Analysis Sample->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Decision->Sample No, continue reaction Workup Proceed to Work-up Decision->Workup Yes

Caption: Workflow for the synthesis and monitoring of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key compounds I should be monitoring during the reaction?

A1: You should primarily monitor the disappearance of the starting material, 4-(4-nitrophenyl)morpholin-3-one, and the appearance of the desired product, this compound. It is also advisable to look for any potential side products.

Q2: What are the potential side products in the reduction of 4-(4-nitrophenyl)morpholin-3-one?

A2: While catalytic hydrogenation is generally a clean reaction, incomplete reduction can lead to the formation of intermediates like the corresponding hydroxylamine. Other reducing agents might lead to the formation of azo or azoxy compounds.

Q3: How do I choose between TLC and HPLC for reaction monitoring?

A3: TLC is a rapid and simple qualitative technique ideal for quick checks of reaction progress. HPLC provides more detailed quantitative information, allowing for accurate determination of the conversion of starting material to product and the detection of minor impurities. For rigorous process control and impurity profiling, HPLC is the preferred method.

Thin Layer Chromatography (TLC) Troubleshooting Guide

Experimental Protocol: TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A common starting point is a mixture of a non-polar and a polar solvent. Based on literature for similar compounds, a mixture of Ethyl Acetate (B1210297):Hexane (8:2) is a good starting point. The polarity can be adjusted to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity and generally lead to higher Rf values.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol) before spotting on the TLC plate.

  • Visualization:

    • UV Light (254 nm): Both the starting material (nitroaromatic) and the product (aromatic amine) are UV active and will appear as dark spots on a fluorescent background.

    • Iodine Chamber: Exposing the plate to iodine vapor will visualize most organic compounds as brownish spots.

    • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as the amine product.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines and will produce a colored spot (typically purple or pink) for the product upon heating.

CompoundExpected PolarityExpected Rf Value (Ethyl Acetate:Hexane 8:2)
4-(4-nitrophenyl)morpholin-3-oneLess PolarHigher Rf
This compoundMore PolarLower Rf
Hydroxylamine IntermediateMore PolarLower Rf (close to the product)

Note: The provided Rf value of 0.40 in an 8:2 Ethyl Acetate:Hexane system was reported for a derivative and should be used as a guiding principle. Actual Rf values should be determined experimentally.

TLC Troubleshooting

TLC_Troubleshooting cluster_streaking Troubleshooting Streaking cluster_nospots Troubleshooting No Spots cluster_poorsep Troubleshooting Poor Separation Problem TLC Issue Streaking Spots are streaking Problem->Streaking NoSpots No spots are visible Problem->NoSpots PoorSep Poor separation of spots Problem->PoorSep Sol_Streak1 Sample is too concentrated. Dilute the sample. Streaking->Sol_Streak1 Sol_Streak2 Mobile phase is too polar. Decrease the polarity (e.g., more hexane). Streaking->Sol_Streak2 Sol_Streak3 Compound is interacting strongly with silica. Add a small amount of triethylamine (B128534) (for basic compounds) to the mobile phase. Streaking->Sol_Streak3 Sol_NoSpots1 Sample is too dilute. Concentrate the sample or spot multiple times. NoSpots->Sol_NoSpots1 Sol_NoSpots2 Compound is not UV active. Use a chemical stain (iodine, KMnO4, ninhydrin). NoSpots->Sol_NoSpots2 Sol_NoSpots3 Compound is volatile. Ensure the spotting solvent has fully evaporated before development. NoSpots->Sol_NoSpots3 Sol_PoorSep1 Mobile phase polarity is not optimal. Systematically vary the solvent ratio. PoorSep->Sol_PoorSep1 Sol_PoorSep2 Compounds have very similar polarities. Try a different solvent system (e.g., Dichloromethane:Methanol). PoorSep->Sol_PoorSep2

Caption: A decision tree for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Experimental Protocol: HPLC Monitoring
  • Column: A C18 reversed-phase column is commonly used for the analysis of aromatic compounds. A typical dimension is 4.6 mm x 150 mm with 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard.

    • Aqueous Phase (A): 0.1% Formic acid in water or a phosphate/acetate buffer (e.g., 20 mM potassium dihydrogen phosphate).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution: Isocratic or gradient elution can be used. For reaction monitoring, a simple isocratic method is often sufficient. A starting point could be a 65:35 (v/v) ratio of organic phase to aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

CompoundExpected Retention Behavior on C18Expected Retention Time (Rt)
4-(4-nitrophenyl)morpholin-3-oneMore retained (less polar)Longer Rt
This compoundLess retained (more polar)Shorter Rt
Hydroxylamine IntermediateLess retained than nitro compoundRt between the starting material and product

Note: Specific retention times will depend on the exact HPLC conditions and system.

HPLC Troubleshooting

HPLC_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_broad Troubleshooting Broad Peaks cluster_ghost Troubleshooting Ghost Peaks cluster_nopeaks Troubleshooting No Peaks Problem HPLC Issue PeakTailing Peak Tailing Problem->PeakTailing BroadPeaks Broad Peaks Problem->BroadPeaks GhostPeaks Ghost Peaks Problem->GhostPeaks NoPeaks No Peaks Problem->NoPeaks Sol_Tailing1 Secondary interactions with silica. Lower the pH of the mobile phase (e.g., add formic acid) to protonate the amine. PeakTailing->Sol_Tailing1 Sol_Tailing2 Column contamination. Flush the column or use a guard column. PeakTailing->Sol_Tailing2 Sol_Tailing3 Use of a non-end-capped column. Switch to an end-capped C18 column. PeakTailing->Sol_Tailing3 Sol_Broad1 Large injection volume or high sample concentration. Reduce injection volume or dilute the sample. BroadPeaks->Sol_Broad1 Sol_Broad2 Column degradation. Replace the column. BroadPeaks->Sol_Broad2 Sol_Broad3 Mismatch between sample solvent and mobile phase. Dissolve the sample in the mobile phase. BroadPeaks->Sol_Broad3 Sol_Ghost1 Contamination in the mobile phase or injector. Use fresh, high-purity solvents and clean the injector. GhostPeaks->Sol_Ghost1 Sol_Ghost2 Carryover from a previous injection. Run a blank gradient after each sample. GhostPeaks->Sol_Ghost2 Sol_NoPeaks1 Detector is off or set to the wrong wavelength. Check detector settings. NoPeaks->Sol_NoPeaks1 Sol_NoPeaks2 No sample injected. Check the autosampler or manual injector. NoPeaks->Sol_NoPeaks2 Sol_NoPeaks3 Flow path is blocked. Check for leaks and blockages in the system. NoPeaks->Sol_NoPeaks3

Caption: A decision tree for troubleshooting common HPLC issues.

By following these guidelines and troubleshooting steps, researchers, scientists, and drug development professionals can effectively monitor the synthesis of this compound, ensuring a high-quality product and an efficient reaction process.

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of Rivaroxaban.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems used for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound involves the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (B139987). The two most commonly employed catalysts for this reduction are Palladium on carbon (Pd/C) and Raney Nickel.[1] Pd/C is often preferred and can be used in various solvents, including aliphatic alcohols like ethanol (B145695), as well as in aqueous solutions.[2][3]

Q2: What are the typical reaction conditions for the catalytic hydrogenation with Pd/C?

A2: Reaction conditions can vary, but generally, the hydrogenation using Pd/C is carried out at temperatures ranging from 15°C to 120°C and hydrogen pressures from 1 to 8 bar.[2][4][5] The choice of solvent can influence the reaction parameters. For instance, in ethanol, the reaction can be completed at around 80°C and 5 bar of hydrogen pressure, yielding a high purity product.[2] In aqueous acetic acid, the reaction can proceed at a lower temperature range of 15-70°C and a hydrogen overpressure of 1-5 bar.[4]

Q3: Are there alternative synthesis routes that do not involve the direct hydrogenation of 4-(4-nitrophenyl)morpholin-3-one?

A3: Yes, alternative routes exist. One such method involves using p-nitroaniline as a starting material, which undergoes an amidation reaction followed by catalytic hydrogenation to obtain a p-acyl-substituted aminophenylamine. Subsequent steps lead to the formation of the morpholinone ring and finally deprotection to yield the target product.[1] This method is designed to avoid the potential instability of the morpholinone ring under certain catalytic hydrogenation conditions.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of the nitro group to the amine.

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has been stored properly and is not expired.- Use a fresh batch of catalyst.- Consider that the catalyst may have been poisoned by impurities in the starting material or solvent. Purify the starting materials if necessary.
Insufficient Hydrogen Pressure - Check the hydrogen supply and ensure the pressure is maintained at the desired level throughout the reaction.[2][4] - Increase the hydrogen pressure within the recommended range (1-8 bar).[2][4][5]
Suboptimal Reaction Temperature - Verify the reaction temperature. For Pd/C in ethanol, a temperature of around 80°C is effective.[2] - Gradually increase the temperature within the stable range for the reactants and solvent.
Poor Catalyst Dispersion - Ensure adequate stirring to keep the catalyst suspended in the reaction mixture.

Problem 2: The reaction is slow or stalls before completion.

Possible Cause Suggested Solution
Low Catalyst Loading - Increase the catalyst loading. For Pd/C, the mass can be 0.5-5.0% of the mass of the p-nitroaniline precursor in some synthesis routes.[1] For Raney Nickel, a higher loading of 5-25% may be required.[1]
Solvent Effects - The choice of solvent can significantly impact reaction kinetics. Aliphatic alcohols like ethanol are commonly used.[2] Some protocols also use aqueous systems or tetrahydrofuran.[3][4] Consider solvent screening to find the optimal medium for your specific conditions.
Product Inhibition - In some cases, the product may adsorb to the catalyst surface, inhibiting further reaction. Modifying the reaction conditions (e.g., temperature, solvent) might mitigate this effect.

Problem 3: Formation of impurities or side products.

Possible Cause Suggested Solution
Over-reduction or side reactions - Optimize the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed. - Reduce the reaction temperature or hydrogen pressure to decrease the rate of side reactions.
Instability of the Morpholinone Ring - The morpholinone ring can be unstable under certain catalytic hydrogenation conditions, leading to low yields.[1] An alternative synthesis route that introduces the nitro group's reduction earlier in the sequence might be beneficial.[1]
Impure Starting Materials - Ensure the purity of the 4-(4-nitrophenyl)morpholin-3-one starting material. Impurities can lead to the formation of undesired byproducts.

Catalyst Performance Data

The following table summarizes typical reaction conditions and yields for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to this compound using different catalytic systems.

CatalystSolventTemperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Yield (%)Reference
Pd/CAqueous Acetic Acid20-301Not specified>68% (overall)[4]
Pd/CTetrahydrofuran70Not specifiedNot specified<7% (overall)[4]
Pd/CEthanol60~4397.8[6]
5% Pd/CEthanol805193[2]
5% Pd/CWater9081.5-2Not specified[5]
Raney NickelNot specified20-500.2-0.4 MPa3-6Not specified[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon in Ethanol

  • Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.[2]

  • Add 3 g of 5% Palladium on activated carbon to the suspension.[2]

  • Pressurize the reactor with 5 bar of hydrogen at 80°C for one hour.[2]

  • After the hydrogenation is complete, add 80 g of ethanol and 270 g of water to the suspension and heat to 40°C.[2]

  • Filter off the catalyst.[2]

  • Concentrate the solution under reduced pressure to obtain the solid product.[2]

  • Dry the solid to a constant weight at 50°C under reduced pressure.[2]

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon in Water

  • Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water.[5]

  • Add 340 mg of a 5% preparation of palladium on activated charcoal.[5]

  • Heat the mixture in a Parr pressure apparatus with stirring to 90°C.[5]

  • Apply a hydrogen pressure of 8 bar.[5]

  • Monitor the reaction progress; it is typically complete in 1.5 to 2 hours.[5]

  • After completion, cool the mixture to room temperature and depressurize the apparatus.[5]

  • Mix the resulting suspension with 100 ml of ethyl acetate (B1210297) for further workup.[5]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points start Start: 4-(4-nitrophenyl)morpholin-3-one catalyst_selection Catalyst Selection: - Pd/C - Raney Nickel start->catalyst_selection hydrogenation Catalytic Hydrogenation filtration Catalyst Filtration hydrogenation->filtration ts1 Issue: Low Conversion - Inactive Catalyst - Low H2 Pressure - Suboptimal Temp. hydrogenation->ts1 ts2 Issue: Slow Reaction - Low Catalyst Loading - Solvent Effects hydrogenation->ts2 catalyst_selection->hydrogenation product Product: this compound filtration->product ts3 Issue: Impurities - Side Reactions - Ring Instability filtration->ts3

Caption: Troubleshooting workflow for the catalytic synthesis of this compound.

G cluster_pdc Palladium on Carbon (Pd/C) cluster_raneyni Raney Nickel pdc_advantages Advantages: - High Activity - Good Selectivity - Lower Loading Required pdc_conditions Typical Conditions: - Temp: 20-120°C - Pressure: 1-8 bar - Solvents: Alcohols, Water, THF pdc_advantages->pdc_conditions raneyni_advantages Advantages: - Lower Cost - Effective for certain substrates raneyni_conditions Typical Conditions: - Temp: 20-50°C - Pressure: 0.2-0.4 MPa - Higher Loading Required raneyni_advantages->raneyni_conditions catalyst Catalyst Choice catalyst->pdc_advantages catalyst->raneyni_advantages

Caption: Comparison of common catalysts for 4-(4-nitrophenyl)morpholin-3-one reduction.

References

Technical Support Center: Green Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the green synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of pharmaceuticals like Rivaroxaban.[1] This document provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions based on established green chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What makes the proposed synthesis of this compound "green"? A1: The proposed protocol is designed around core principles of green chemistry.[2] It emphasizes:

  • Safer Solvents: Utilizing water and ethanol, which are environmentally benign compared to traditional solvents like tetrahydrofuran (B95107) or dimethylformamide.[3][4]

  • Catalytic Reduction: Employing catalytic hydrogenation with Palladium on carbon (Pd/C), which is highly efficient and avoids the use of stoichiometric, toxic reducing agents like tin(II) chloride.[3]

  • Atom Economy: The reaction pathway is designed to maximize the incorporation of starting materials into the final product, minimizing waste.

  • Energy Efficiency: The protocol is optimized for mild reaction conditions, reducing overall energy consumption compared to methods requiring high heat for extended periods.[5]

Q2: What are the main advantages of this green method over traditional synthetic routes? A2: The primary advantages include enhanced safety, reduced environmental impact, and improved efficiency. Traditional methods often involve hazardous reagents like thionyl chloride, energy-intensive nitration steps, or wasteful reducing agents.[6][7] This green approach offers a more sustainable and potentially more cost-effective process for industrial-scale production.[8]

Q3: How can the final product, this compound, be characterized? A3: Standard analytical techniques are used for characterization. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Q4: Can this protocol be scaled up for industrial production? A4: Yes, the principles used in this protocol are amenable to scaling. Catalytic hydrogenation in aqueous media is a well-established industrial process.[3] However, as with any scale-up, optimization of parameters such as catalyst loading, hydrogen pressure, reaction time, and heat transfer will be necessary to ensure safety and efficiency.

Experimental Workflow and Logic

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation & Cyclization cluster_1 Step 2: Green Reduction A 4-Nitroaniline (B120555) + 2-(2-Chloroethoxy)acetic acid B Intermediate: 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide A->B Condensation C Cyclization (Base, Catalyst) B->C D 4-(4-Nitrophenyl)morpholin-3-one (B139987) C->D E 4-(4-Nitrophenyl)morpholin-3-one F Catalytic Hydrogenation (Pd/C, H₂, Water/Ethanol) E->F G Final Product: This compound F->G

Caption: Proposed two-step green synthetic workflow.

Troubleshooting_Guide start Low Yield in Reduction Step? q1 Incomplete Reaction? (Check TLC/HPLC) start->q1 q2 Catalyst Inactive? q1->q2 No sol1 Increase H₂ pressure or reaction time. Ensure adequate stirring. q1->sol1 Yes q3 Product Loss During Workup? q2->q3 No sol2 Use fresh Pd/C catalyst. Ensure solvent is degassed. q2->sol2 Yes sol3 Optimize filtration to minimize loss of catalyst with adsorbed product. q3->sol3 Yes

Caption: Troubleshooting decision tree for the reduction step.

Troubleshooting Guide

Issue 1: Low yield or incomplete conversion of 4-(4-nitrophenyl)morpholin-3-one to the final product.

  • Question: My hydrogenation reaction is slow or stalls, leaving significant amounts of starting material. What should I do?

  • Answer:

    • Check Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can deactivate over time or if exposed to contaminants. Ensure you are using a fresh, high-quality catalyst.

    • Optimize Hydrogen Pressure: The reaction is dependent on hydrogen pressure. A typical pressure is between 1-8 bar.[3][6] If the reaction is slow, a moderate increase in pressure may improve the rate.

    • Ensure Efficient Mixing: The reaction is a three-phase system (solid catalyst, liquid solvent, gas hydrogen). Vigorous stirring is crucial to ensure proper mixing and facilitate the reaction at the catalyst surface.

    • Increase Reaction Time or Temperature: The reaction is typically complete in 1.5 to 3 hours at temperatures around 60-90°C.[3][9] If conversion is low, consider extending the reaction time.

Issue 2: The final product has low purity or is difficult to isolate.

  • Question: After the reaction, I am struggling to isolate a pure product. What are the common pitfalls?

  • Answer:

    • Catalyst Filtration: After the reaction, the Pd/C catalyst must be completely removed. This is often done by filtering the reaction mixture through a bed of celite. Incomplete removal will contaminate the final product.

    • Solvent Removal: The filtrate is typically concentrated under reduced pressure to remove the solvent.[9] Ensure the solvent is fully removed before proceeding with recrystallization.

    • Recrystallization: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[9] If the product is not crystallizing, try adding a seed crystal or cooling the solution slowly. If the product oils out, the solvent system may need to be adjusted.

Issue 3: The initial cyclization step to form 4-(4-nitrophenyl)morpholin-3-one has a low yield.

  • Question: The formation of the nitro-intermediate is not efficient. How can I improve this step?

  • Answer: This intramolecular cyclization is typically base-mediated.

    • Choice of Base: A non-nucleophilic base like potassium carbonate is often used.[1] Ensure the base is anhydrous and used in the correct stoichiometric amount.

    • Temperature Control: The reaction temperature is critical. It should be high enough to promote cyclization but not so high as to cause decomposition. A typical range is 55-95°C.[1]

    • Phase-Transfer Catalyst: In some procedures, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used to improve the reaction rate between phases, which can significantly improve yield.[1]

Quantitative Data Summary

The following tables provide a comparison between a conventional synthesis method and the proposed green synthesis, with data synthesized from various established protocols.

Table 1: Comparison of Reduction Step

ParameterConventional Method (e.g., SnCl₂)Green Method (Catalytic Hydrogenation)
Reducing Agent Tin(II) Chloride (SnCl₂)H₂ gas with Pd/C catalyst
Solvent Tetrahydrofuran (THF)Water, Ethanol, or a mixture[3]
Typical Yield ~38%>90%[3]
Reaction Time 4-6 hours1.5-3 hours[3][9]
Waste Products Tin salts (toxic metal waste)Minimal, catalyst is recyclable

Table 2: Overall Process Comparison

ParameterConventional RouteProposed Green Route
Overall Yield 17-55%[10]Potentially >75%
Key Reagents Thionyl chloride, SnCl₂, organic solventsPd/C, H₂, K₂CO₃, aqueous solvents
Safety Concerns Use of corrosive and toxic reagentsHandling of H₂ gas (flammable)
Environmental Impact High (toxic waste, solvent use)Low (benign solvents, recyclable catalyst)

Detailed Experimental Protocols

Protocol 1: Green Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (Intermediate)

This protocol is a green adaptation based on established procedures.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetic acid (1.1 eq), and toluene.

  • Condensation: Heat the mixture to reflux (approx. 90-95°C) and stir for 10 hours to form the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization: Cool the mixture to 10-15°C. Add potassium carbonate (K₂CO₃, 1.5 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction: Re-heat the mixture to 55-60°C and stir vigorously for 10 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate (B1210297) to yield 4-(4-nitrophenyl)morpholin-3-one as a solid.

Protocol 2: Green Catalytic Hydrogenation to this compound

This protocol is based on highly efficient, water-based reduction methods.[3]

  • Reaction Setup: In a Parr pressure apparatus or a similar hydrogenation reactor, suspend 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in water or a mixture of water and ethanol.

  • Catalyst Addition: Carefully add 5% Palladium on activated charcoal (Pd/C, ~5% w/w).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 8 bar.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction is typically complete within 1.5-2 hours. Monitor the reaction by observing hydrogen uptake or by HPLC analysis of aliquots.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting solid is this compound, which can be further purified by recrystallization if necessary to achieve >99.5% purity.

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the cost-effective synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of Rivaroxaban.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the cost-effective synthesis of this compound?

A1: Common cost-effective starting materials include 4-nitroaniline (B120555), 2-(2-chloroethoxy)acetic acid, N-(2-Hydroxyethyl)aniline, and 4-chloronitrobenzene with morpholine.[2][3][4] The choice of starting material often depends on a balance between cost, availability, and the safety of the subsequent reaction steps.

Q2: What are the typical yields for different synthetic routes?

A2: Yields can vary significantly depending on the chosen synthetic pathway. For instance, a route starting from 4-nitro-fluorobenzene has a low yield of less than 7%. In contrast, a multi-step process from p-nitroaniline can achieve a total yield of up to 85.3%.[2][5] A method involving the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) in water reports a yield of 94%.[6]

Q3: Are there any hazardous reagents I should be aware of?

A3: Yes, some synthetic routes involve hazardous materials. For example, the nitration step in the synthesis starting from N-(2-Hydroxyethyl)aniline is considered problematic and requires special equipment.[2] Some older methods also use reagents like thionyl chloride or phosphorus oxychloride, which are corrosive and not environmentally friendly.[7] It is crucial to consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any experiment.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods, including acid-base treatment, crystallization from a suitable solvent, or conversion into its acid addition salts.[7] Recrystallization from ethanol (B145695) or a mixture of methanol (B129727) and dichloromethane (B109758) are also reported methods.[1][8] The choice of purification method will depend on the impurities present in the crude product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in the final reduction step - Inactive catalyst (e.g., Palladium on carbon).- Insufficient hydrogen pressure or poor hydrogen gas dispersion.- Presence of catalyst poisons in the reaction mixture.- Use a fresh batch of catalyst or increase catalyst loading.- Ensure proper sealing of the reaction vessel and adequate stirring to maximize gas-liquid contact.- Purify the intermediate 4-(4-nitrophenyl)morpholin-3-one to remove any potential poisons before the reduction step.
Incomplete cyclization to form the morpholin-3-one (B89469) ring - Insufficient base or incorrect choice of base.- Reaction temperature is too low or reaction time is too short.- Screen different bases (e.g., potassium carbonate, sodium hydride) and optimize the stoichiometry.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Formation of side products during nitration - Reaction temperature is too high.- Incorrect ratio of nitric acid to sulfuric acid.- Maintain a low reaction temperature, typically between 0-5°C, using an ice bath.- Carefully control the addition of the nitrating mixture.
Difficulty in isolating the product - Product is too soluble in the reaction solvent.- Formation of an emulsion during workup.- After the reaction, consider replacing the solvent with one in which the product is less soluble to induce precipitation.- Break emulsions by adding a saturated brine solution or by centrifugation.
Product purity is below 99.5% after initial purification - Inefficient removal of starting materials or side products.- Co-precipitation of impurities.- Perform a second purification step, such as recrystallization from a different solvent system or column chromatography.[9]- Consider an acid-base wash to remove acidic or basic impurities.

Comparative Data of Synthetic Routes

Starting Materials Key Steps Overall Yield Key Advantages Potential Disadvantages
4-Nitroaniline and 2-(2-chloroethoxy)acetic acidCoupling, Cyclization, Reduction68%[2]Avoids hazardous nitration, cost-effective, industrially applicable.[2]Multi-step process.
p-NitroanilineAcylation, Catalytic Hydrogenation, Amidation, Halogenation/Sulfonylation, Cyclization, Deacylation85.3%[5]High yield and purity.[5]Lengthy multi-step synthesis.
4-(4-nitrophenyl)morpholin-3-oneReduction with H₂/Pd in water94%[6]High yield in the final step, uses water as a solvent.[6]Requires the synthesis of the nitro-intermediate first.
N-(2-Hydroxyethyl)anilineAcylation, Nitration, Reduction52%[2]Fewer steps compared to some routes.Involves a hazardous and problematic nitration step.[2]
4-Chloronitrobenzene and MorpholineCondensation, Oxidation, ReductionGood Yield (not quantified)[3][4]Facile and economically efficient, avoids high-cost materials.[3][4]Uses hydrazine (B178648) hydrate (B1144303) for reduction which is toxic.
4-Nitro-fluorobenzene and Morpholin-2-oneCoupling, Reduction<7%[2]Direct coupling.Very low yield, not economically viable for large scale.[7]

Experimental Protocols

Method 1: Synthesis via 4-Nitroaniline and 2-(2-chloroethoxy)acetic acid

This process avoids a hazardous nitration step and is suitable for industrial scale.[2]

  • Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide:

    • 2-(2-chloroethoxy)acetic acid is reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst.

    • The reaction is typically carried out in a solvent that forms an azeotrope with water to remove the water formed during the reaction.

  • Cyclization to 4-(4-nitrophenyl)morpholin-3-one:

    • The intermediate acetamide (B32628) is cyclized in a "one-pot" procedure using a base such as potassium carbonate in a suitable solvent like acetonitrile.[2]

    • The reaction mixture is heated until the starting material is consumed (monitored by TLC or HPLC).

    • The product is isolated by cooling the reaction mixture, acidifying with aqueous hydrochloric acid, and then collecting the precipitate by filtration. The yield for this step is reported to be around 92%.[2]

  • Reduction to this compound:

    • 4-(4-nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid.

    • The reduction is carried out using a palladium on carbon catalyst under hydrogen overpressure (typically 1-5 bar).[2]

    • The reaction is run at a temperature between 15-70°C.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is exchanged with 2-propanol to crystallize the final product.[2]

Method 2: Synthesis via Reduction in Water

This method focuses on a high-yielding and environmentally friendlier final reduction step.[6]

  • Preparation of 4-(4-nitrophenyl)morpholin-3-one:

    • This intermediate can be synthesized via various reported methods, for example, from 4-nitroaniline as described in Method 1.

  • Reduction to this compound:

    • Suspend 4-(4-nitrophenyl)morpholin-3-one in water.

    • Add a 5% palladium on activated carbon catalyst.

    • Heat the mixture in a pressure apparatus to 90°C under a hydrogen pressure of 8 bar.[6]

    • Monitor the reaction progress; it is typically complete within 1.5 to 2 hours.

    • After completion, cool the reaction mixture to room temperature and carefully release the pressure.

    • The product can be extracted with a suitable organic solvent like ethyl acetate.

Visualizations

experimental_workflow_1 cluster_step1 Step 1: Coupling cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction A 4-Nitroaniline D 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide A->D B 2-(2-chloroethoxy)acetic acid B->D C Phenylboronic acid catalyst C->D F 4-(4-nitrophenyl)morpholin-3-one D->F E Base (e.g., K2CO3) E->F H This compound F->H G H2, Pd/C G->H

Caption: Workflow for the synthesis of this compound from 4-nitroaniline.

troubleshooting_logic cluster_coupling Coupling Step cluster_cyclization Cyclization Step cluster_reduction Reduction Step start Low Product Yield q1 Which step shows low conversion? start->q1 coupling_check Check catalyst activity and water removal efficiency. q1->coupling_check Coupling cyclization_check Verify base strength, stochiometry, and temperature. q1->cyclization_check Cyclization reduction_check Check catalyst quality, hydrogen pressure, and for presence of poisons. q1->reduction_check Reduction

Caption: A logical diagram for troubleshooting low yield in the synthesis process.

References

Validation & Comparative

A Comparative Guide to Rivaroxaban Intermediates: 4-(4-Aminophenyl)morpholin-3-one as a Linchpin in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. Rivaroxaban (B1684504), a widely prescribed oral anticoagulant, is no exception. Its synthesis involves several key intermediates, with 4-(4-aminophenyl)morpholin-3-one being a cornerstone of many established manufacturing processes. This guide provides an objective comparison of the synthetic route involving this compound against alternative pathways, supported by available experimental data.

The selection of a synthetic route for a drug like Rivaroxaban is a multifactorial decision, weighing yield, purity, cost-effectiveness, and scalability. This compound has emerged as a preferred intermediate due to its role in a convergent and efficient synthesis strategy.

Performance Comparison of Rivaroxaban Synthetic Routes

The synthesis of Rivaroxaban can be broadly categorized into several key approaches. The most common industrial method relies on the preparation of this compound, which is then further elaborated to the final API. Alternative strategies often involve different starting materials and coupling techniques. Below is a comparative summary of these routes based on reported data.

ParameterRoute 1: Via this compoundRoute 2: Via Goldberg CouplingRoute 3: From 4-Nitroaniline (B120555) & 2-(2-chloroethoxy)acetyl chloride
Key Intermediate This compound4-Phenylmorpholin-3-one2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Overall Yield ~52-68.5%[1][2]~39%[3][4]~33.8%[1]
Purity of Final Product ≥ 99%[2]High purity achievable with chromatographyData not consistently reported
Key Reaction Step Reduction of 4-(4-nitrophenyl)morpholin-3-oneCopper-catalyzed Goldberg coupling[3]Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide[1]
Scalability Well-established for industrial scale[1]Potentially suitable for large scaleFeasible for industrial application[1]
Reported Advantages High overall yield, well-optimized process[1][2]Facile, straightforward procedure[3][4]Utilizes readily available starting materials
Reported Disadvantages Nitration step can be problematic on an industrial scale[1]Lower overall yield compared to Route 1[3][4]Lower overall yield, use of hazardous acyl chlorides[1]

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes for Rivaroxaban.

Rivaroxaban_Synthesis_Route_1 cluster_0 Synthesis of this compound cluster_1 Rivaroxaban Assembly 4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one 4-Phenylmorpholin-3-one->4-(4-Nitrophenyl)morpholin-3-one Nitration (H2SO4, HNO3) Yield: ~70% This compound This compound 4-(4-Nitrophenyl)morpholin-3-one->this compound Reduction (H2, Pd/C) Yield: ~80% Intermediate_Amine (S)-4-(4-(5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl)morpholin-3-one This compound->Intermediate_Amine Reaction with S-N-Glycidylphthalimide, cyclization, and deprotection Yield: ~92% S-N-Glycidylphthalimide S-N-Glycidylphthalimide Rivaroxaban Rivaroxaban Intermediate_Amine->Rivaroxaban Acylation 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl_chloride->Rivaroxaban

Caption: Synthetic pathway of Rivaroxaban via this compound.

Rivaroxaban_Synthesis_Route_2 Bromobenzene Bromobenzene 4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one Bromobenzene->4-Phenylmorpholin-3-one Goldberg Coupling (CuI, K2CO3) Morpholin-3-one Morpholin-3-one Morpholin-3-one->4-Phenylmorpholin-3-one Rivaroxaban_Precursor Elaboration to Rivaroxaban Precursor 4-Phenylmorpholin-3-one->Rivaroxaban_Precursor Further Steps Rivaroxaban Rivaroxaban Rivaroxaban_Precursor->Rivaroxaban

Caption: Alternative Rivaroxaban synthesis via Goldberg coupling.

Detailed Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one from 4-Phenylmorpholin-3-one

This procedure outlines the nitration of 4-phenylmorpholin-3-one, a key step in the primary synthetic route.

  • Materials: 4-Phenylmorpholin-3-one, concentrated sulfuric acid (98%), nitric acid (65%).

  • Procedure:

    • In a flask, 177 g (1.0 mol) of 4-phenyl-3-morpholinone is added in portions to 728 g of concentrated sulfuric acid at an internal temperature of 10°C.

    • The mixture is then heated to 25°C and stirred for 30 minutes.

    • The solution is cooled to -5°C, and 101.8 g of 65% nitric acid is added within one hour, maintaining the temperature at -5°C.

    • The mixture is stirred at -5°C for one hour.

    • The reaction mixture is then carefully added to a mixture of ice and water.

    • The pH is adjusted to 7.4 with a 25% aqueous ammonia (B1221849) solution at 10°C.

    • The suspension is cooled to 10°C and stirred for an additional 30 minutes.

    • The product is isolated by filtration, washed with cold acetone, and dried under reduced pressure.

  • Expected Yield: Approximately 70% of theory[5].

Synthesis of this compound by Reduction

This protocol details the reduction of the nitro group to form the key amine intermediate.

  • Materials: 4-(4-Nitrophenyl)-3-morpholinone, ethanol (B145695), palladium on activated carbon (5%).

  • Procedure:

    • A suspension of 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol is prepared.

    • 3 g of 5% palladium on activated carbon is added to the suspension.

    • The mixture is subjected to hydrogenation at 5 bar of hydrogen pressure at 80°C for one hour.

    • After the reaction is complete, the suspension is mixed with 80 g of ethanol and 270 g of water and heated to 40°C.

    • The catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the product.

  • Expected Yield: Approximately 80% of theory[5].

Alternative Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This alternative approach starts from 4-nitroaniline and 2-(2-chloroethoxy)acetyl chloride.

  • Materials: 4-Nitroaniline, 2-(2-chloroethoxy)acetyl chloride, toluene (B28343), potassium carbonate, acetonitrile (B52724).

  • Procedure:

    • 4-Nitroaniline is reacted with 2-(2-chloroethoxy)acetyl chloride in toluene to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide[1].

    • The resulting acetamide (B32628) is then cyclized by boiling with potassium carbonate in acetonitrile to yield 4-(4-nitrophenyl)morpholin-3-one[1].

  • Note: While yield data for the individual steps are reported as 50% for the acetamide formation and 90% for the cyclization, the overall yield for the entire sequence to this compound is reported to be around 33.8%[1].

Conclusion

The synthetic route to Rivaroxaban via the intermediate this compound is a well-established and high-yielding process, making it a preferred choice for industrial-scale production[1][2]. While alternative routes, such as the one employing a Goldberg coupling, offer procedural simplicity, they have been reported with lower overall yields[3][4]. The choice of a particular synthetic pathway will ultimately depend on a comprehensive evaluation of factors including process efficiency, cost of raw materials, safety considerations, and the desired scale of production. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in making informed decisions regarding the optimal synthesis of Rivaroxaban.

References

Purity Analysis of 4-(4-Aminophenyl)morpholin-3-one by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement in drug development and manufacturing. 4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the synthesis of several pharmaceuticals, including the anticoagulant Rivaroxaban.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for quantifying the main compound and its potential impurities.[2][3]

This guide provides a comprehensive overview of a proposed HPLC method for the purity analysis of this compound, compares it with alternative analytical techniques, and presents supporting experimental protocols and data in line with regulatory expectations.[4][5][6]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is highly suitable for separating this compound from its potential process-related impurities and degradation products. The method's development and validation are guided by International Conference on Harmonisation (ICH) guidelines to ensure reliability and accuracy.[5][6]

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2. Chromatographic Conditions: A summary of the proposed chromatographic conditions is provided in Table 1.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Program 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 35 minutes (including equilibration)

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and dissolve in a 100 mL volumetric flask with the diluent. This higher concentration is used for the detection of trace impurities.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the percentage purity and the level of each impurity using the area normalization method or against a qualified reference standard.

Method Validation Summary

The analytical method must be validated to demonstrate its suitability for the intended purpose.[2][3] Key validation parameters, based on ICH guidelines, are summarized in Table 2 with hypothetical performance data.[4][6]

Table 2: Illustrative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's RTPeak is pure; no co-elution with impurities
Linearity (R²) R² ≥ 0.9990.9995 over 1-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%0.8%
Intermediate Precision: ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow and temp.
Potential Impurities

The purity analysis must be capable of separating the active compound from potential impurities stemming from the synthesis process.[7] Common impurities may include starting materials, intermediates, and by-products such as:

  • 4-Nitroaniline[8]

  • 4-(4-Nitrophenyl)morpholin-3-one[7]

  • p-Phenylene diamine[7]

  • Unreacted starting materials and reagents from various synthetic routes.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Reporting prep_std Prepare Standard Solution sys_suit System Suitability Test (SST) prep_std->sys_suit prep_spl Prepare Sample Solution analysis Sample Injection and Data Acquisition prep_spl->analysis prep_mp Prepare Mobile Phase sys_setup Instrument Setup & Equilibration prep_mp->sys_setup sys_setup->sys_suit sys_suit->analysis SST Pass integration Peak Integration & Identification analysis->integration calculation Purity & Impurity Calculation integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be used for the analysis of aromatic amines, each with distinct advantages and disadvantages.

Table 3: Comparison of Analytical Methods

FeatureHPLC-UV Gas Chromatography (GC-FID/MS) HPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization or mass.Separation by polarity, detection by mass-to-charge ratio.[11]
Analyte Suitability Excellent for non-volatile, polar compounds like this compound.Suitable for volatile or semi-volatile compounds; may require derivatization.[12]Highly versatile for a wide range of compounds.
Sensitivity High (µg/mL to ng/mL level).High, especially with specific detectors.Very High (pg/mL level), excellent for trace analysis.[11]
Selectivity Good; based on retention time and UV spectrum.High; based on retention time and fragmentation pattern (MS).Excellent; provides structural information for peak identification.
Primary Use Case Routine quality control, purity testing, and assay.Analysis of residual solvents or volatile impurities.Impurity identification, metabolomics, and analysis in complex matrices.[11]

Decision Logic for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine QC versus impurity structure elucidation.

Method_Selection start Start: Define Analytical Goal q1 Is the goal routine QC Purity & Assay? start->q1 q2 Are volatile impurities (e.g., residual solvents) the target? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Is unknown impurity identification required? q2->q3 No gc Use Gas Chromatography (GC) q2->gc Yes q3->hplc No, known impurities lcms Use HPLC-MS/MS q3->lcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine purity analysis of this compound, a validated reversed-phase HPLC method with UV detection is the most appropriate choice. It offers a robust, precise, and accurate platform for quantifying the main component and known impurities, meeting the stringent requirements of the pharmaceutical industry. While alternative methods like GC and HPLC-MS/MS have specific applications, HPLC remains the gold standard for quality control in this context due to its optimal balance of performance, cost, and accessibility.

References

Characterization of 4-(4-Aminophenyl)morpholin-3-one Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential impurities associated with 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential process-related impurities, likely degradation products, and provides detailed experimental protocols for their characterization.

Introduction to this compound and its Impurity Profile

This compound is synthesized through various chemical routes, each with the potential to introduce specific impurities. These can include unreacted starting materials, intermediates, by-products of side reactions, and degradation products formed during synthesis or storage. The presence of these impurities, even in trace amounts, can impact the manufacturing process of Rivaroxaban and may have potential toxicological implications. Therefore, robust analytical methods are essential for their detection, quantification, and control.

Comparison of Potential Impurities

The impurity profile of this compound can be broadly categorized into process-related impurities and degradation products. The specific impurities present in a given batch will largely depend on the synthetic route employed.

Process-Related Impurities

Several synthetic pathways for this compound have been reported, each with a unique set of potential process-related impurities.[1][2]

Table 1: Potential Process-Related Impurities Based on Synthetic Route

Synthetic RouteStarting Materials & IntermediatesPotential Process-Related Impurities
Route A: 4-nitro-fluorobenzene and morpholin-3-one4-nitro-fluorobenzene, morpholin-3-one, 4-(4-nitrophenyl)morpholin-3-oneUnreacted 4-nitro-fluorobenzene, Unreacted morpholin-3-one, Incompletely reduced 4-(4-nitrophenyl)morpholin-3-one
Route B: N-(2-Hydroxyethyl)aniline and chloroacetyl chlorideN-(2-Hydroxyethyl)aniline, chloroacetyl chloride, 4-phenylmorpholin-3-one, 4-(4-nitrophenyl)morpholin-3-oneUnreacted N-(2-Hydroxyethyl)aniline, Unreacted chloroacetyl chloride, Residual 4-phenylmorpholin-3-one, Incompletely reduced 4-(4-nitrophenyl)morpholin-3-one, Isomeric nitration by-products
Route C: 2-(2-chloroethoxy)acetic acid and 4-nitro-aniline2-(2-chloroethoxy)acetic acid, 4-nitro-aniline, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamideUnreacted 2-(2-chloroethoxy)acetic acid, Unreacted 4-nitro-aniline, Residual 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, Incompletely reduced 4-(4-nitrophenyl)morpholin-3-one

Diagram 1: Generalized Synthesis Pathway and Potential Impurity Formation

G cluster_route_a Route A cluster_route_b Route B cluster_route_c Route C A_SM1 4-nitro-fluorobenzene A_INT 4-(4-nitrophenyl)morpholin-3-one A_SM1->A_INT Coupling IMP1 Starting Material Residues A_SM1->IMP1 A_SM2 morpholin-3-one A_SM2->A_INT Coupling A_SM2->IMP1 PRODUCT This compound A_INT->PRODUCT Reduction IMP2 Intermediate Residues A_INT->IMP2 B_SM1 N-(2-Hydroxyethyl)aniline B_INT1 4-phenylmorpholin-3-one B_SM1->B_INT1 Cyclization B_SM1->IMP1 B_SM2 chloroacetyl chloride B_SM2->B_INT1 Cyclization B_SM2->IMP1 B_INT2 4-(4-nitrophenyl)morpholin-3-one B_INT1->B_INT2 Nitration B_INT1->IMP2 IMP3 By-products B_INT1->IMP3 Isomers B_INT2->PRODUCT Reduction B_INT2->IMP2 C_SM1 2-(2-chloroethoxy)acetic acid C_INT1 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide C_SM1->C_INT1 Amidation C_SM1->IMP1 C_SM2 4-nitro-aniline C_SM2->C_INT1 Amidation C_SM2->IMP1 C_INT2 4-(4-nitrophenyl)morpholin-3-one C_INT1->C_INT2 Cyclization C_INT1->IMP2 C_INT2->PRODUCT Reduction C_INT2->IMP2

Caption: Synthetic pathways to this compound and sources of impurities.

Degradation Products

Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. While specific forced degradation studies on this compound are not extensively published, studies on the closely related compound 4-morpholinoaniline (B114313) provide valuable insights into its potential degradation pathways.[3] The primary aromatic amine functionality is susceptible to oxidation and other transformations.

Table 2: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductsRationale
Acidic Hydrolysis 4-Morpholinophenol, HydroquinoneAt low pH, nucleophilic aromatic substitution of the amine group by water can occur, followed by further hydrolysis of the morpholine (B109124) ring.[3]
Oxidative Nitroso, Nitro, and polymeric impuritiesThe aromatic amine group is susceptible to oxidation, leading to colored impurities. Ozonolysis of aniline (B41778) has been shown to produce nitrobenzene (B124822) and azobenzene.[4]
Photolytic Photodegradation productsExposure to UV light can induce photochemical reactions, leading to various degradation products.
Thermal Thermally induced degradation productsHigh temperatures can lead to decomposition.

Diagram 2: Potential Degradation Pathway of this compound

G cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation START This compound ACID_DP1 4-Morpholinophenol START->ACID_DP1 H+ / H2O OX_DP1 Nitroso/Nitro derivatives START->OX_DP1 [O] OX_DP2 Polymeric Impurities START->OX_DP2 [O] ACID_DP2 Hydroquinone ACID_DP1->ACID_DP2 Further Hydrolysis

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of this compound impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is the primary tool for separating and quantifying impurities.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the impurity peaks, which aids in their identification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight and fragmentation information.

Protocol:

  • LC Conditions: Utilize the HPLC method described above. The mobile phase may need to be adapted to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile phosphates).

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Ionization Mode: Positive ion mode is typically effective for protonation of the amine and morpholine nitrogen atoms.

  • Data Acquisition: Acquire full scan data to determine the molecular weights of the eluting peaks. For structural elucidation, perform tandem MS (MS/MS) on the parent ions of the impurities to obtain fragmentation patterns.

Diagram 3: Analytical Workflow for Impurity Characterization

G SAMPLE This compound Sample HPLC HPLC-UV/PDA Analysis SAMPLE->HPLC Separation & Quantification LCMS LC-MS/MS Analysis HPLC->LCMS Peak Identification REPORT Impurity Profile Report HPLC->REPORT Purity Data ISOLATION Preparative HPLC (if necessary) LCMS->ISOLATION For unknown impurities LCMS->REPORT Molecular Weight & Fragmentation Data NMR NMR Spectroscopy ISOLATION->NMR Structure Elucidation NMR->REPORT Definitive Structure

Caption: A typical workflow for the characterization of impurities.

Comparative Data Summary

While direct comparative studies of this compound from different suppliers are not publicly available, a comparison can be inferred based on the synthetic routes they likely employ. Suppliers using more modern, optimized synthetic processes may offer a product with a lower impurity profile.

Table 3: Hypothetical Comparative Purity Analysis

ParameterSupplier A (Route A)Supplier B (Route C)Acceptance Criteria
Purity (by HPLC, area %) 99.5%99.8%≥ 99.0%
4-(4-nitrophenyl)morpholin-3-one 0.10%0.05%≤ 0.15%
4-nitro-aniline Not Detected< 0.05%≤ 0.10%
Any other individual unknown impurity 0.08%0.04%≤ 0.10%
Total Impurities 0.50%0.20%≤ 1.0%

This table is for illustrative purposes only and does not represent actual data from any specific supplier.

Conclusion

The characterization of impurities in this compound is a critical aspect of quality control in the manufacturing of Rivaroxaban. A thorough understanding of the potential process-related impurities and degradation products, coupled with the implementation of robust analytical methods such as HPLC and LC-MS, is essential. This guide provides a framework for researchers and drug development professionals to establish a comprehensive impurity control strategy, thereby ensuring the quality and safety of the final pharmaceutical product.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban. Through a comprehensive examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers, scientists, and drug development professionals for unequivocal structure confirmation. A comparison with its common precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987), is intended to further illustrate the power of these analytical techniques in tracking chemical transformations.

Executive Summary

The structural integrity of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the application of fundamental spectroscopic techniques to confirm the structure of this compound. By analyzing the distinct signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, each component of the molecule is identified, collectively verifying its molecular structure. While a direct comparison with experimental data for the precursor 4-(4-nitrophenyl)morpholin-3-one is hindered by the limited availability of public data, the principles of spectroscopic comparison are discussed.

Spectroscopic Data and Comparison

The following tables summarize the available experimental spectroscopic data for this compound. The data for the comparative compound, 4-(4-nitrophenyl)morpholin-3-one, is not included due to the absence of publicly available experimental spectra in the searched resources.

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound 4-(4-Nitrophenyl)morpholin-3-one
Solvent DMSO-d₆Data not available
Aromatic Protons (H-2', H-6') 7.49 ppm (d, J=5.2 Hz, 2H)Data not available
Aromatic Protons (H-3', H-5') 6.54 ppm (d, J=5.6 Hz, 2H)Data not available
-NH₂ Protons 5.35 ppm (s, 2H)Data not available
-CH₂-C=O Protons (H-2) 7.00 ppm (s, 2H) (Assignment as per source, may be misassigned and correspond to other protons)Data not available
-O-CH₂- Protons (H-5) Data not available in this sourceData not available
-N-CH₂- Protons (H-6) Data not available in this sourceData not available

Note: The assignment of the singlet at 7.00 ppm to the H-2 protons in the morpholinone ring from the source appears unusual and may be subject to alternative interpretation.

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound 4-(4-Nitrophenyl)morpholin-3-one
Solvent DMSO-d₆Data not available
C=O (C-3) 168.8 ppmData not available
**Aromatic C-4' (C-NH₂) **151.4 ppmData not available
Aromatic C-1' (C-N) 129.4 ppmData not available
Aromatic C-2', C-6' 120.8 ppmData not available
Aromatic C-3', C-5' 110.8 ppmData not available
-CH₂-C=O (C-2) Data not available in this sourceData not available
-O-CH₂- (C-5) Data not available in this sourceData not available
-N-CH₂- (C-6) Data not available in this sourceData not available

Table 3: IR Spectroscopic Data

Functional Group Expected Wavenumber (cm⁻¹) This compound 4-(4-Nitrophenyl)morpholin-3-one
N-H Stretch (Amine) 3500-3300 (two bands for primary amine)Data not availableData not available
C-H Stretch (Aromatic) 3100-3000Data not availableData not available
C-H Stretch (Aliphatic) 3000-2850Data not availableData not available
C=O Stretch (Amide) 1680-1630Data not availableData not available
C=C Stretch (Aromatic) 1600-1450Data not availableData not available
NO₂ Stretch (Asymmetric) Not ApplicableNot ApplicableData not available
NO₂ Stretch (Symmetric) Not ApplicableNot ApplicableData not available
C-N Stretch (Aromatic Amine) 1340-1250Data not availableData not available
C-O-C Stretch (Ether) 1275-1020Data not availableData not available

Table 4: Mass Spectrometry Data

Parameter This compound 4-(4-Nitrophenyl)morpholin-3-one
Molecular Weight 192.21 g/mol 222.19 g/mol
Ionization Mode Electron Impact (EI) - ExpectedData not available
Molecular Ion (M⁺) m/z 192 (Expected)Data not available
Key Fragments Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small quantity of the solid sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is also common.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in a sample holder in the IR spectrometer.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. The IR beam is directed into the crystal and undergoes multiple internal reflections, with an evanescent wave penetrating a short distance into the sample at each reflection, allowing for the absorption of IR radiation.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: For a solid sample, it can be introduced directly into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization (Electron Impact - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy can cause the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the logical relationship between the different techniques for structure confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Confirmation_Logic cluster_conclusion Overall Conclusion NMR_Info ¹H & ¹³C NMR - Carbon-Hydrogen Framework - Connectivity (via coupling) - Number of Protons/Carbons Confirmation Unambiguous Structure Confirmation NMR_Info->Confirmation IR_Info IR Spectroscopy - Presence of Functional Groups (Amine, Amide, Ether, Aromatic Ring) IR_Info->Confirmation MS_Info Mass Spectrometry - Molecular Weight - Molecular Formula - Fragmentation corroborates structure MS_Info->Confirmation

Caption: Logical relationship of spectroscopic methods for structure confirmation.

A Comparative Guide to the Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-(4-aminophenyl)morpholin-3-one, a crucial intermediate in the manufacturing of the anticoagulant drug Rivaroxaban, has been approached through various synthetic routes.[1] This guide provides a comparative analysis of the most common methods, offering insights into their efficiency, safety, and scalability for researchers, scientists, and professionals in drug development.

Comparison of Synthetic Routes

The primary strategies for synthesizing this compound predominantly involve the construction of the morpholin-3-one (B89469) ring followed by the reduction of a nitro group to the desired amine. The key differences lie in the starting materials and the sequence of reactions. Below is a summary of the quantitative data for different synthetic pathways.

RouteStarting MaterialsKey IntermediatesReagents and ConditionsOverall YieldPurityReferences
1N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride4-Phenylmorpholin-3-one, 4-(4-Nitrophenyl)morpholin-3-one (B139987)Nitration (e.g., HNO₃/H₂SO₄), Reduction (e.g., H₂/Pd-C in ethanol (B145695) at 80°C)~52%High[2]
24-Nitro-fluorobenzene, Morpholin-2-one4-(4-Nitrophenyl)morpholin-3-oneCoupling (e.g., NaH in N-methylpyrrolidone), Reduction (e.g., H₂/Pd-C in THF at 70°C)<7%Not specified[2]
34-Nitroaniline, 2-(2-Chloroethoxy)acetyl chloride2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide, 4-(4-Nitrophenyl)morpholin-3-oneAcylation, Cyclization (e.g., K₂CO₃ in acetonitrile), Reduction (e.g., H₂/Pd-C in methanol)Not specifiedNot specified[2]
42-(2-Chloroethoxy)acetic acid, 4-Nitroaniline2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide, 4-(4-Nitrophenyl)morpholin-3-oneCondensation, Cyclization, Reduction (e.g., Ammonium formate, catalyst)40-55%>99.5% (HPLC)[3]
5p-Nitroaniline, Di-haloether4-(4-Nitrophenyl)-morpholine, 4-(4-Nitrophenyl)-morpholin-3-oneCyclization, Oxidation (e.g., organic hydroperoxide), Reduction>49%Not specified[4]

Experimental Protocols

Representative Protocol: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

This protocol details the final reduction step, which is common to several synthetic routes and is critical for obtaining the target compound.

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Palladium on activated carbon (5% or 10%)

  • Solvent (e.g., Ethanol, Water, Ethyl Acetate (B1210297), or a mixture)

  • Hydrogen gas source

  • Pressure reactor (e.g., Parr apparatus)

Procedure:

  • In a pressure-resistant vessel, suspend 4-(4-nitrophenyl)morpholin-3-one (e.g., 6.7 g) in the chosen solvent (e.g., 60 g of water).[5]

  • Add the palladium on activated carbon catalyst (e.g., 340 mg of a 5% preparation).[5]

  • Seal the vessel and purge it with an inert gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 to 8 bar).[2][5]

  • Heat the mixture to the specified temperature (e.g., 60-90°C) with vigorous stirring.[5][6]

  • Monitor the reaction progress by techniques such as TLC or HPLC. The reaction is typically complete within 1.5 to 3 hours.[5][6]

  • After completion, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure to crystallize the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound.[5][6] Yields for this reduction step are typically high, ranging from 93% to 97.8%.[6][7]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway for this compound, starting from the formation of the key intermediate 4-(4-nitrophenyl)morpholin-3-one and its subsequent reduction.

SynthesisWorkflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Start Starting Materials (e.g., 4-Nitroaniline and 2-(2-Chloroethoxy)acetyl chloride) Acylation Acylation Start->Acylation Step 1 Cyclization Intramolecular Cyclization Acylation->Cyclization Step 2 Intermediate 4-(4-Nitrophenyl)morpholin-3-one Cyclization->Intermediate Formation Reduction Nitro Group Reduction (e.g., H₂ / Pd-C) Intermediate->Reduction Step 3 Purification Purification (e.g., Recrystallization) Reduction->Purification Step 4 FinalProduct This compound Purification->FinalProduct Isolation

References

Comparative Guide to Analytical Method Validation for 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantitative determination of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban (B1684504).[1][2][3] The presented methods are based on High-Performance Liquid Chromatography (HPLC), a widely used technique in pharmaceutical analysis for its high resolution, sensitivity, and accuracy.

Introduction to this compound

This compound (CAS No: 438056-69-0) is a chemical intermediate used in the synthesis of various morpholine-based pharmaceuticals.[3][4] Its purity and concentration must be carefully controlled during the manufacturing process to ensure the quality and safety of the final drug product. This guide details a validated HPLC method and compares it with a potential alternative, providing researchers, scientists, and drug development professionals with the necessary information to establish robust analytical procedures.

Method 1: High-Performance Liquid Chromatography (HPLC) for Related Substances

A well-established method for the analysis of Rivaroxaban and its related substances can be adapted and validated for the specific quantification of this compound.[5] This method utilizes Reversed-Phase HPLC (RP-HPLC) for the separation and quantification of impurities.

Experimental Protocol

A detailed experimental protocol for this method is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ultimate LP-C18 (250 mm × 4.6 mm, 5 μm).[5]

  • Mobile Phase: A gradient elution system of acetonitrile (B52724) and 0.01 mol·L⁻¹ phosphoric acid.[5]

  • Flow Rate: 1.0 mL·min⁻¹.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 250 nm.[5]

  • Injection Volume: 10 µL.

Validation Parameters

The performance of this method for a similar compound (Rivaroxaban) has been validated, and the key parameters are summarized below. These parameters would need to be re-validated specifically for this compound.

ParameterResult for Rivaroxaban
Linearity Range 0.0096 - 0.167 mg·mL⁻¹[5]
Average Recovery 99.7% (n=9)[5]
Maximum Single Impurity Detected 0.03% - 0.14%[5]
Total Impurities Detected 0.10% - 0.19%[5]

Experimental Workflow

HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Method Execution (Gradient Elution) C->D E Data Acquisition (250 nm) D->E F Linearity Assessment E->F G Accuracy (Recovery Studies) E->G H Precision (Repeatability) E->H I Specificity E->I

Caption: Workflow for the validation of the HPLC method.

Method 2: Alternative HPLC Method (Isocratic Elution)

For routine quality control where a simpler and faster method is desired, an isocratic HPLC method could be developed and validated. This method would use a constant mobile phase composition, potentially reducing run times and simplifying solvent preparation.

Experimental Protocol (Hypothetical)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A pre-mixed, constant composition of acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Flow Rate: 1.0 - 1.5 mL·min⁻¹.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: 250 nm (or a wavelength determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Comparison of Methods
FeatureMethod 1 (Gradient RP-HPLC)Method 2 (Isocratic HPLC)
Principle Mobile phase composition changes during the run.Constant mobile phase composition.
Resolution Generally higher, capable of separating complex mixtures.May be lower, suitable for simpler samples.
Run Time Can be longer due to gradient re-equilibration.Potentially shorter run times.
Method Development More complex to develop and optimize.Simpler to develop.
Application Ideal for stability studies and impurity profiling.Suitable for routine quality control and content uniformity.
Signaling Pathway of Analysis

The logical flow from sample to result in an analytical validation context can be visualized as a signaling pathway.

Analytical_Method_Validation_Pathway cluster_input Inputs cluster_process Validation Process cluster_output Outputs Analyte 4-(4-Aminophenyl) morpholin-3-one Specificity Specificity Analyte->Specificity Method Analytical Method (e.g., HPLC) Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method Report Validation Report Validated_Method->Report

Caption: Logical pathway for analytical method validation.

Conclusion

The choice of an analytical method for the validation of this compound will depend on the specific requirements of the analysis. The gradient RP-HPLC method, adapted from the analysis of Rivaroxaban and its related substances, offers a robust and high-resolution approach suitable for comprehensive impurity profiling and stability studies.[5] For routine analysis, a simpler isocratic HPLC method could be developed and validated, offering a faster and more economical alternative. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the reliability and accuracy of the results.

References

Benchmarking Purity Standards of 4-(4-Aminophenyl)morpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of commercially available purity standards for 4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0), a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] This document presents quantitative data from various suppliers, detailed experimental protocols for purity assessment, and visualizations of key processes to aid in the selection of the most suitable grade of this critical compound.

Comparative Analysis of Purity Standards

The purity of this compound can vary between suppliers, impacting its suitability for different research and development applications. High-purity grades are essential for pharmaceutical synthesis to ensure the final product's safety and efficacy.[1] The following table summarizes the purity standards of this compound available from a selection of commercial suppliers.

SupplierPurity SpecificationAnalytical Method
MedchemExpress99.97%[3]LCMS[3]
Clearsynth99.12%[4]HPLC[4]
V & V Pharma Industries≥99%[1]Not Specified
Aaopen Global≥99%, ≥98%, ≥95%[2]Not Specified
BioCrick>98%[5]HPLC, MS, NMR[5]
Tokyo Chemical Industry>98.0%GC
Darshan Healthcare98% - 100%[6]Not Specified
Shaanxi Dideu New Materials98.0%[7]Not Specified
Fisher Scientific (TCI)≥98.0%[8]GC, Titration
Sigma-Aldrich95%[9]Not Specified

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose. While specific protocols may vary slightly between laboratories, the following section outlines a comprehensive and adaptable methodology for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established principles of reverse-phase chromatography, commonly used for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standard of known purity.

  • Sample of this compound to be tested.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 251 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the peak area of the reference standard.

5. Calculation of Purity:

Purity (%) = (Area of Sample Peak / Total Area of All Peaks in Sample) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for confirming the chemical structure and assessing the purity of this compound. The presence of unexpected signals may indicate impurities.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • This compound sample.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

4. Data Analysis:

  • Integrate the peaks in the spectrum. The ratio of the integrals of the protons corresponding to the molecule should be consistent with its chemical structure.

  • The presence of impurity peaks can be identified and, with the use of an internal standard of known concentration, can be quantified.

Visualizing Key Processes

To further clarify the context and procedures involved with this compound, the following diagrams illustrate its role in drug synthesis and the workflow for its purity analysis.

G cluster_synthesis Synthesis of Rivaroxaban A This compound C Chemical Synthesis Steps A->C B Other Reagents B->C D Rivaroxaban (API) C->D

Caption: Role of this compound in Rivaroxaban Synthesis.

G cluster_workflow Purity Analysis Workflow prep Sample Preparation - Weighing - Dissolution - Filtration hplc HPLC Analysis - Injection - Chromatographic Separation - UV Detection prep->hplc data Data Processing - Peak Integration - Purity Calculation hplc->data report Certificate of Analysis data->report

Caption: Workflow for HPLC-based Purity Analysis.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the production of pharmaceuticals such as Rivaroxaban, is a critical process where catalyst selection significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of various catalytic systems used for the synthesis of this compound, with a focus on the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987), the most prevalent synthetic route.

Catalyst Performance Comparison

The primary method for synthesizing this compound involves the catalytic hydrogenation of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one. The choice of catalyst, solvent, and reaction conditions are paramount in achieving high yields and purity. Below is a summary of experimental data from various reported methods.

CatalystCatalyst LoadingSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
5% Palladium on Activated Carbon~5% w/wWater9081.5 - 294[1]
Palladium on Activated CarbonNot SpecifiedTetrahydrofuran70Not SpecifiedNot Specified37.6[1][2]
5% Palladium on Activated Carbon5% w/wEthanol (B145695)805193[2]
Palladium on CarbonNot SpecifiedAqueous Acetic Acid20 - 301Not SpecifiedNot Specified[3]
Palladium on Carbon23.6% w/wEthanol60~4397.8[4]
Palladium on Carbon0.5 - 5% w/wNot Specified20 - 502 - 43 - 6>85.3 (overall)[5]
Raney Nickel5 - 25% w/wNot Specified20 - 502 - 43 - 6>85.3 (overall)[5]
Tin(II) ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Key Observations:

  • Palladium on Activated Carbon (Pd/C) is the most widely employed and effective catalyst for this transformation.

  • Solvent choice plays a crucial role in reaction efficiency. Reactions conducted in ethanol or water demonstrate significantly higher yields compared to those in tetrahydrofuran.[1][2] Aqueous systems are also highlighted as being environmentally favorable.

  • Reaction conditions such as temperature and pressure can be optimized to achieve high yields in shorter reaction times. For instance, the use of ethanol at 80°C and 5 bar pressure leads to a 93% yield in just one hour.[2]

  • Raney Nickel is presented as a viable alternative to palladium catalysts.[5]

  • While Tin(II) Chloride has been used for nitro group reductions, it is generally considered less favorable for industrial-scale synthesis due to the generation of stoichiometric tin waste.[1]

Reaction Pathway

The predominant synthetic route involves the reduction of a nitro-aromatic precursor.

G cluster_0 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one This compound This compound 4-(4-nitrophenyl)morpholin-3-one->this compound H2, Catalyst Solvent, Temp, Pressure Catalyst Catalyst

Caption: Catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Protocol 1: Catalytic Hydrogenation in Water with Pd/C

  • Reactants: 6.7 g of 4-(4-nitrophenyl)morpholin-3-one are suspended in 60 g of water.

  • Catalyst: 340 mg of a 5% palladium on activated carbon preparation is added.

  • Procedure: The mixture is transferred to a Parr pressure apparatus and heated to 90°C with stirring. A hydrogen pressure of 8 bar is applied. The reaction progress is monitored, and upon completion (typically after 1.5 to 2 hours), the mixture is cooled to room temperature. The apparatus is depressurized.

  • Work-up: The resulting suspension is mixed with 100 ml of ethyl acetate (B1210297) for product isolation. This method yields 5.4 g (94%) of this compound.[1]

Protocol 2: Catalytic Hydrogenation in Ethanol with Pd/C

  • Reactants: 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone are suspended in 480 g of ethanol.

  • Catalyst: 3 g of 5% palladium on activated carbon is added.

  • Procedure: The suspension is subjected to a hydrogen pressure of 5 bar at 80°C for one hour.

  • Work-up: After the hydrogenation is complete, the suspension is mixed with 80 g of ethanol and 270 g of water and heated to 40°C. The catalyst is then removed by filtration. The product is isolated by concentrating the solution under reduced pressure. The remaining solid is dried at 50°C under reduced pressure. This process yields 48.4 g (93%) of a white to slightly reddish-colored solid.[2]

Experimental Workflow

The general workflow for the synthesis of this compound via catalytic hydrogenation is outlined below.

G A Charge Reactor B Add 4-(4-nitrophenyl)morpholin-3-one and Solvent A->B C Add Catalyst (e.g., Pd/C) B->C D Pressurize with H2 and Heat C->D E Monitor Reaction D->E F Cool and Depressurize E->F G Catalyst Filtration F->G H Product Isolation (e.g., Crystallization, Concentration) G->H I Drying H->I J Final Product I->J

Caption: General experimental workflow for catalytic hydrogenation.

Alternative Synthetic Strategies

While catalytic hydrogenation of the nitro-precursor is the most documented method, other synthetic approaches are conceivable. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, could potentially be employed.[6][7][8] This would likely involve the coupling of a morpholin-3-one (B89469) derivative with a protected aniline (B41778) derivative bearing a leaving group (e.g., a halide) at the para position. However, specific experimental data for the application of this method to the synthesis of this compound is not as readily available in the reviewed literature. The development of such a route could offer advantages in terms of substrate scope and functional group tolerance.[6]

References

A Comparative Guide to the 4-(4-Aminophenyl)morpholin-3-one Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive comparison and performance overview of the 4-(4-Aminophenyl)morpholin-3-one reference standard, a critical impurity and key starting material in the synthesis of the anticoagulant drug, Rivaroxaban.[1][2] This document details its physicochemical properties, compares its analytical performance against Rivaroxaban and other impurities, and provides standardized experimental protocols for its detection and quantification.

Physicochemical Properties and Purity of this compound

The this compound reference standard is a well-characterized compound used to ensure the accuracy and reliability of analytical methods in pharmaceutical quality control.[3] High purity of the reference standard is essential for the precise quantification of this impurity in Rivaroxaban drug substances and products.[1][2] The table below summarizes the key physicochemical properties and purity specifications from various suppliers.

PropertyValueReference(s)
CAS Number 438056-69-0[4][5]
Molecular Formula C₁₀H₁₂N₂O₂[4][5][6]
Molecular Weight 192.21 g/mol [4][5][6]
Appearance White to off-white or light yellow solid/powder[2][6]
Melting Point 170-175 °C[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Purity (by HPLC/GC) >98.0% to 99.12%[4]
Storage Room temperature or refrigerated (2-8°C) for long-term storage[4]

Role in Rivaroxaban Synthesis

This compound is a pivotal intermediate in several synthetic routes to Rivaroxaban.[1] Its structural integrity and purity at this stage directly impact the quality and impurity profile of the final API. The following diagram illustrates a common synthetic pathway.

Rivaroxaban_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Further Reactions cluster_final Final API 4-Nitrophenyl-morpholin-3-one 4-Nitrophenyl-morpholin-3-one 4-APM This compound 4-Nitrophenyl-morpholin-3-one->4-APM Reduction Hydrogen Hydrogen Hydrogen->4-APM Coupling_Acylation Coupling & Acylation Steps 4-APM->Coupling_Acylation Oxazolidinone_Moiety Protected (S)-5-(aminomethyl) -2-oxooxazolidin-3-yl moiety Oxazolidinone_Moiety->Coupling_Acylation Rivaroxaban Rivaroxaban Coupling_Acylation->Rivaroxaban

Synthesis of Rivaroxaban from this compound.

Comparative Analytical Performance

The utility of a reference standard is defined by its performance in validated analytical methods. The following tables provide a comparison of the chromatographic behavior of this compound (often an impurity) relative to the parent API, Rivaroxaban, and other known impurities. This data is crucial for method development, validation, and routine quality control testing.

Table 1: Performance in a Stability-Indicating RP-HPLC Method

This method is designed to separate Rivaroxaban from its process-related impurities and degradation products.

Compound/ImpurityRetention Time (min)LOD (ppm)LOQ (ppm)
Impurity G2.79--
Impurity D3.50--
Impurity H5.32--
Impurity C6.14--
Impurity E8.36--
Impurity A9.03--
Impurity F9.49--
Rivaroxaban 12.20 0.30 1.0

Data extracted from a study by S. Ashfaq et al. (2024). Note: this compound is not explicitly identified with a retention time in this specific study but would be one of the impurities separated under these or similar conditions.[8]

Table 2: Performance in an Alternative RP-HPLC Method for Impurity Profiling

This method highlights the separation of a different set of impurities under varied chromatographic conditions.

Compound/ImpurityRetention Time (min)
Rivaroxaban 4.893
Impurity 1-10Spiked at 0.15% level

Data from a study by V. Srinivasrao et al. (2018), which focused on developing a method to separate ten known impurities.[9]

The data demonstrates that validated HPLC methods can effectively separate this compound from Rivaroxaban and other related substances, allowing for its accurate quantification. The performance of the reference standard is benchmarked by its consistent retention time and response, which enables reliable peak identification and area measurement.

Experimental Protocols

Detailed methodologies are critical for replicating analytical results. Below are protocols for a validated RP-HPLC method for the analysis of Rivaroxaban and its impurities.

Stability-Indicating RP-HPLC Method Protocol

This protocol is optimized for the comprehensive profiling of process-related impurities and stress-induced degradation products of Rivaroxaban.[8][10]

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detector
Column Thermo Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 25 mM Monobasic Potassium Phosphate (pH 2.9) in a 30:70 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 249 nm
Injection Volume 15 µL
Column Temperature Ambient
Run Time Sufficient to elute all impurities and the main peak (e.g., >15 min)

General Workflow for Impurity Analysis

The use of a reference standard like this compound is an integral part of the pharmaceutical impurity analysis workflow. This process ensures that the identity and quantity of impurities are accurately determined, meeting regulatory requirements.

Impurity_Analysis_Workflow Sample_Prep Sample Preparation (API or Drug Product) Analysis Chromatographic Analysis Sample_Prep->Analysis Std_Prep Reference Standard Preparation (e.g., 4-APM) Std_Prep->Analysis Method_Dev Analytical Method Development & Validation (e.g., HPLC, LC-MS) Method_Dev->Analysis Data_Acq Data Acquisition (Chromatogram) Analysis->Data_Acq Peak_ID Peak Identification (Compare Rt with Standard) Data_Acq->Peak_ID Quant Quantification (External Standard Method) Peak_ID->Quant Reporting Reporting & Specification Compliance Check Quant->Reporting

Generalized workflow for pharmaceutical impurity analysis using a reference standard.

Conclusion

The this compound reference standard is an indispensable tool for the quality control of Rivaroxaban. Its high purity and well-characterized properties enable its effective use in validated analytical methods, such as RP-HPLC, for the identification and quantification of this specific impurity. While direct "alternative" reference standards for this compound are not applicable, this guide demonstrates its robust performance in the context of separating and quantifying multiple process-related impurities and degradation products of Rivaroxaban. The provided data and protocols serve as a valuable resource for analytical scientists and drug development professionals, ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.

References

Impurity Profiling of 4-(4-Aminophenyl)morpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Understanding and controlling impurities in this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols to aid in the development and validation of robust analytical methods.

Introduction to this compound and its Impurities

This compound is a crucial building block in the manufacturing of Rivaroxaban.[][2][3] The synthetic route and storage conditions can introduce various impurities, including starting materials, by-products, intermediates, and degradation products. Rigorous impurity profiling is therefore essential to meet regulatory requirements and ensure the purity of the final drug product.

Potential Impurities in this compound

Based on the common synthetic pathways for Rivaroxaban, the following table summarizes the potential process-related impurities that may be present in this compound.

Impurity NameStructureCAS Number
4-(4-Nitrophenyl)morpholin-3-oneO=C(COCC1)N1C2=CC=C(N(=O)=O)C=C2446292-04-2
4-(3-Aminophenyl)morpholin-3-oneO=C(COCC1)N1C2=CC=CC(N)=C21082495-22-4
N,N'-bis[4-(3-oxomorpholin-4-yl)phenyl]ureaO=C(N(C1=CC=C(N(C(COCC2)=O)C2)C=C1)C3=CC=C(N4C(COCC4)=O)C=C3)1855920-51-2
4-NitroanilineO=N(=O)C1=CC=C(N)C=C1100-01-6
2-(2-Chloroethoxy)acetic acidClCCOOC(=O)C6290-33-1

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound and its related impurities. Gas Chromatography (GC) is generally less suitable for this specific compound due to its low volatility but can be valuable for the analysis of residual solvents.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with stationary phase.Separation by HPLC followed by mass-based detection.Separation based on volatility and boiling point.
Applicability to this compound Excellent for quantification and separation of known impurities.Excellent for identification of unknown impurities and confirmation of known ones.Limited to volatile impurities and residual solvents.
Sensitivity High, especially with UV or DAD detectors.Very high, allowing for trace-level detection.High, particularly with FID for organic compounds.
Specificity Good, but can be limited by co-eluting peaks.Excellent, provides mass-to-charge ratio for identification.Good for volatile compounds.
Quantitative Analysis Gold standard for accurate quantification.Can be used for quantification, often requires reference standards.Excellent for quantification of volatile analytes.
Typical Purity Levels Detected Commercial grades often show purity >99% by HPLC.[4]Can detect impurities at much lower levels than HPLC-UV.Not typically used for the main compound's purity assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and LC-MS analysis, which can be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (50:50 v/v) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is suitable for the identification and confirmation of impurities.

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent with ESI source

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 4000 V

    • Gas Temperature: 350 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-1000

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the impurity profiling process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Reporting Sample 4-(4-Aminophenyl) morpholin-3-one Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMS->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (LC-MS) Data_Acquisition->Impurity_Identification Report Final Report Peak_Integration->Report Impurity_Identification->Report synthesis_and_impurity_formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Nitroaniline 4-Nitroaniline Intermediate 4-(4-Nitrophenyl)morpholin-3-one Nitroaniline->Intermediate Impurity1 Unreacted 4-Nitroaniline Nitroaniline->Impurity1 Chloroethoxyacetic_acid 2-(2-Chloroethoxy)acetic acid Chloroethoxyacetic_acid->Intermediate Main_Compound This compound Intermediate->Main_Compound Reduction Impurity2 Positional Isomers Main_Compound->Impurity2 Impurity3 Over-reaction Products Main_Compound->Impurity3 Impurity4 Degradation Products Main_Compound->Impurity4

References

Assessing the Economic Viability of Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(4-Aminophenyl)morpholin-3-one is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. The economic viability of Rivaroxaban production is significantly influenced by the efficiency and cost-effectiveness of the synthesis of this key building block. This guide provides a comparative analysis of four prominent synthesis routes to this compound, evaluating their economic feasibility based on starting material costs, reaction yields, and process complexity.

Executive Summary

Four primary synthetic strategies for this compound are evaluated:

  • Route 1: Starting from 4-nitro-fluorobenzene and morpholin-2-one.

  • Route 2: Involving the nitration of 4-phenylmorpholin-3-one, which is synthesized from 2-anilinoethanol (B49455) and chloroacetyl chloride.

  • Route 3: A process beginning with the condensation of 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.

  • Route 4: A more recent and reportedly greener approach starting from the oxidation of 2-(2-chloroethoxy)ethanol (B196239), followed by reaction with 4-nitroaniline.

The economic viability of each route is dependent on a combination of factors, including the fluctuating costs of raw materials, the overall process yield, the complexity of the synthetic steps, and the associated safety and environmental considerations. This guide aims to provide a clear comparison to aid in the selection of the most suitable route for industrial-scale production.

Comparison of Synthesis Routes

Parameter Route 1: From 4-Nitro-fluorobenzene Route 2: From 2-Anilinoethanol Route 3: From 2-(2-Chloroethoxy)acetic acid Route 4: From 2-(2-Chloroethoxy)ethanol
Starting Materials 4-Nitro-fluorobenzene, Morpholin-2-one, Sodium Hydride, N-Methyl-pyrrolidone2-Anilinoethanol, Chloroacetyl Chloride, Nitrating agents2-(2-Chloroethoxy)acetic acid, 4-Nitroaniline, Boric acid or other catalysts2-(2-Chloroethoxy)ethanol, 4-Nitroaniline, Oxidizing agent (e.g., NaOCl), Phenylboronic acid
Overall Yield < 7%[1]~52%[1]33.8% - 55%[1][2]~68%[1]
Key Process Steps 1. Coupling of 4-nitro-fluorobenzene and morpholin-2-one. 2. Reduction of the nitro group.1. Synthesis of 4-phenylmorpholin-3-one. 2. Nitration. 3. Reduction of the nitro group.1. Condensation of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline. 2. Cyclization. 3. Reduction of the nitro group.1. Oxidation of 2-(2-chloroethoxy)ethanol. 2. Condensation with 4-nitroaniline. 3. Cyclization. 4. Reduction of the nitro group.
Economic Viability Low, due to very low overall yield.Moderate, but with significant safety concerns and equipment requirements for industrial-scale nitration.Moderate to good, with yields varying based on specific catalysts and conditions.Potentially high, due to higher overall yield and use of less hazardous reagents.
Environmental & Safety Notes Use of hazardous sodium hydride.Industrial-scale nitration is problematic and requires specialized equipment.[1]Use of acyl chlorides can be environmentally unfriendly.[2]Avoids nitration and uses a more environmentally benign oxidation step.[1]

Experimental Protocols

Route 4: Synthesis from 2-(2-Chloroethoxy)ethanol

This route is highlighted due to its high reported yield and improved environmental profile.

Step 1: Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid

  • 2-(2-chloroethoxy)ethanol is dissolved in a suitable solvent.

  • An aqueous solution of sodium or calcium hypochlorite (B82951) is added as the oxidizing agent in the presence of a catalyst (e.g., 2,2,6,6-tetramethylpiperidinyloxyl).

  • The reaction mixture is stirred, maintaining the pH between 8 and 12, until the oxidation is complete.

  • The resulting 2-(2-chloroethoxy)acetic acid is obtained with a reported yield of 71%.[1]

Step 2: Condensation with 4-nitroaniline

  • To the obtained 2-(2-chloroethoxy)acetic acid, a high-boiling point solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) is added.

  • 4-nitroaniline (0.85-1 equivalent) and a phenylboronic acid catalyst (5-50 mol%) are added to the mixture.

  • The reaction is heated to reflux, and the water formed is removed by azeotropic distillation.

  • After the reaction, an alcohol (e.g., ethylene (B1197577) glycol) is added to convert the boronic acid catalyst into a soluble ester.

  • The mixture is cooled, and the precipitated product, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is filtered, washed, and dried. The reported yield is 83% based on 4-nitroaniline.[1]

Step 3: Cyclization to 4-(4-nitrophenyl)morpholin-3-one (B139987)

  • The 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is boiled in acetonitrile (B52724) with potassium carbonate. This can be performed as a "one-pot" procedure following the condensation step.[1]

Step 4: Reduction to this compound

  • The 4-(4-nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid.

  • The solution is hydrogenated under hydrogen overpressure (1-5 bar) using a palladium on carbon catalyst.

  • The reaction is typically carried out at a temperature between 15-70°C.

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is changed to 2-propanol by distillation, from which the final product, this compound, crystallizes.[1]

Visualizing the Synthesis Pathways

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 cluster_route4 Route 4 R1_start1 4-Nitro-fluorobenzene R1_int1 Coupling R1_start1->R1_int1 R1_start2 Morpholin-2-one R1_start2->R1_int1 R1_int2 4-(4-Nitrophenyl)morpholin-3-one R1_int1->R1_int2 NaH, NMP R1_final This compound R1_int2->R1_final Reduction (e.g., Pd/C, H2) R2_start1 2-Anilinoethanol R2_int1 4-Phenylmorpholin-3-one R2_start1->R2_int1 R2_start2 Chloroacetyl Chloride R2_start2->R2_int1 R2_int2 Nitration R2_int1->R2_int2 R2_int3 4-(4-Nitrophenyl)morpholin-3-one R2_int2->R2_int3 R2_final This compound R2_int3->R2_final Reduction (e.g., Pd/C, H2) R3_start1 2-(2-Chloroethoxy)acetic acid R3_int1 Condensation R3_start1->R3_int1 R3_start2 4-Nitroaniline R3_start2->R3_int1 R3_int2 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide R3_int1->R3_int2 R3_int3 Cyclization R3_int2->R3_int3 R3_int4 4-(4-Nitrophenyl)morpholin-3-one R3_int3->R3_int4 R3_final This compound R3_int4->R3_final Reduction (e.g., Pd/C, H2) R4_start1 2-(2-Chloroethoxy)ethanol R4_int1 Oxidation R4_start1->R4_int1 R4_int2 2-(2-Chloroethoxy)acetic acid R4_int1->R4_int2 NaOCl, Catalyst R4_int3 Condensation R4_int2->R4_int3 R4_start2 4-Nitroaniline R4_start2->R4_int3 R4_int4 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide R4_int3->R4_int4 Phenylboronic acid R4_int5 Cyclization R4_int4->R4_int5 R4_int6 4-(4-Nitrophenyl)morpholin-3-one R4_int5->R4_int6 R4_final This compound R4_int6->R4_final Reduction (e.g., Pd/C, H2)

Caption: Comparative workflow of four synthesis routes for this compound.

Conclusion

The economic viability of synthesizing this compound is a multi-faceted issue where the cost of raw materials, process efficiency (yield), and operational safety are paramount. While traditional routes exist, newer methods, such as the one starting from 2-(2-chloroethoxy)ethanol (Route 4), appear to offer a more economically and environmentally sound approach for industrial-scale production due to a significantly higher overall yield and the avoidance of hazardous nitration steps. A thorough cost analysis, considering local raw material prices and the scale of production, is recommended before committing to a specific synthetic route.

References

A Comparative Analysis of Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one: Reaction Time and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-(4-aminophenyl)morpholin-3-one, a crucial intermediate in the manufacturing of the anticoagulant medication Rivaroxaban, can be achieved through various chemical pathways. This guide provides a comparative overview of different synthetic methods, with a focus on their respective reaction times, supported by experimental data from published literature. The objective is to offer researchers, scientists, and professionals in drug development a clear and concise comparison to aid in the selection of the most efficient synthesis strategy.

Comparative Summary of Reaction Times

The synthesis of this compound typically involves the formation of a substituted morpholin-3-one (B89469) ring structure, followed by the reduction of a nitro group to an amine. The overall efficiency of the synthesis is significantly influenced by the reaction times of these key steps. The following table summarizes the reaction times for different synthetic approaches.

Synthetic Step Reactants/Reagents Catalyst/Conditions Reaction Time Reference
Reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) 4-(4-nitrophenyl)morpholin-3-one, HydrogenPd/C, Ethanol (B145695), 60°C, 3000.3 Torr3 hours[1]
4-(4-nitrophenyl)morpholin-3-one, Hydrogen5% Palladium on activated charcoal, Water, 90°C, 8 bar1.5 - 2 hours[2]
4-(4-nitrophenyl)morpholin-3-one, Hydrogen5% Palladium on activated carbon, Ethanol, 80°C, 5 bar1 hour[3]
Oxidation of 4-(4-nitrophenyl)morpholine (B78992) 4-(4-nitrophenyl)morpholine, Sodium Chlorite (B76162)Sodium dihydrogen phosphate (B84403) dihydrate, Acetonitrile (B52724), 40°C6 hours[4]
4-(4-nitrophenyl)morpholine, tert-butyl hydroperoxideEthyl acetoacetate (B1235776) manganese salt, Tetrahydrofuran, Reflux4.5 hours[5]
4-(4-nitrophenyl)morpholine, isopropyl hydroperoxideEthyl acetoacetate manganese salt, Tetrahydrofuran, Reflux3.5 hours[5]
4-(4-nitrophenyl)morpholine, pentyl hydroperoxide4-cyclohexylbutyric acid manganese salt, 1,4-Dioxane, Reflux4 hours[5]
Nitration of 4-phenyl-3-morpholinone 4-phenyl-3-morpholinone, Nitric acidSulfuric acid, -5°C1 hour[3]
Condensation to form 4-(4-nitrophenyl)morpholine p-nitroaniline, dichloroethyl etherReflux1 - 2.5 hours[5]
p-nitroaniline, dibromoethyl etherReflux3 hours[5]
p-chloronitrobenzene, morpholineSodium carbonate, 100°C5 hours[4]
Ullmann Condensation morpholin-3-one, bromobenzeneCopper iodide, 1,2-diaminocyclohexane, Potassium carbonate, 1,4-dioxane, 110°C~36 hours[6]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on the information available in the cited literature.

1. Reduction of 4-(4-nitrophenyl)morpholin-3-one to this compound

  • Method A (Ethanol Solvent): 1.57 g of 4-(4-nitrophenyl)-3-morpholinone and 0.37 g of palladium on carbon are added to an autoclave with 20 mL of absolute ethanol. The air in the vessel is replaced with hydrogen three times. The reaction is stirred at 60°C under a hydrogen pressure of 0.4 MPa for 3 hours. After the reaction, the palladium on carbon is removed by suction filtration, and the filtrate is concentrated under reduced pressure. The final product is obtained by recrystallization from ethanol.[1]

  • Method B (Water Solvent): 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one are suspended in 60 g of water and treated with 340 mg of a 5% preparation of palladium on activated charcoal. The mixture is heated to 90°C in a Parr pressure apparatus with stirring under a hydrogen pressure of 8 bar. The reaction is monitored for completion (typically 1.5 to 2 hours). After cooling to room temperature and depressurizing, the suspension is mixed with 100 ml of ethyl acetate (B1210297) for workup.[2]

  • Method C (Rapid Reduction in Ethanol): 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone are suspended in 480 g of ethanol, followed by the addition of 3 g of palladium on activated carbon (5%). The mixture is subjected to a hydrogen pressure of 5 bar at 80°C for one hour. After the hydrogenation is complete, the suspension is mixed with 80 g of ethanol and 270 g of water, heated to 40°C, and the catalyst is filtered off. The solution is then concentrated under reduced pressure to yield the product.[3]

2. Synthesis of 4-(4-nitrophenyl)morpholin-3-one via Oxidation

  • Method A (Sodium Chlorite Oxidation): 10.4g (0.05mol) of 4-(4-nitrophenyl)morpholine, 23.4g (0.15mol) of sodium dihydrogen phosphate dihydrate, and 300mL of acetonitrile are added to a reaction flask and heated to 40°C. An aqueous solution of sodium chlorite is added dropwise over about 10 minutes. The reaction proceeds at 40°C for 6 hours. After completion, the mixture is allowed to stand and layer. The organic phase is collected, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium sulfite (B76179) solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to give the product.[4]

  • Method B (Peroxide Oxidation): 20.8g (0.1mol) of 4-(4-nitrophenyl)-morpholine, 22.5g (0.25mol) of tert-butyl hydroperoxide, and 2.3g of ethyl acetoacetate manganese salt are added to tetrahydrofuran. The mixture is heated to reflux and reacted for 4.5 hours. After completion, activated carbon is added, and the mixture is stirred and filtered. The filtrate is washed with saturated aqueous sodium carbonate, dried with anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[5]

3. Synthesis of 4-(4-nitrophenyl)morpholine via Condensation

  • Method A (from p-nitroaniline): 13.8g (0.1mol) of p-nitroaniline and 20.3g (0.14mol) of dichloroethyl ether are added to a reactor, heated to reflux, and reacted for 1 hour. The resulting solid is washed with acetone (B3395972) and dried to obtain 4-(4-nitrophenyl)-morpholine.[5]

  • Method B (from p-chloronitrobenzene): 31.5g (0.2mol) of p-chloronitrobenzene, 87g (1mol) of morpholine, and 12.7g (0.12mol) of sodium carbonate are added to a reaction bottle. The mixture is heated to 100°C and reacted for 5 hours. After monitoring by HPLC, the mixture is concentrated under reduced pressure to obtain a yellow solid. Water is added, and the mixture is stirred and filtered. The filter cake is washed with water and dried to yield the product.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthetic routes to this compound.

cluster_0 Route 1: Oxidation of Substituted Morpholine A1 p-Nitroaniline C1 4-(4-nitrophenyl)morpholine A1->C1 Condensation (1-3h) B1 Dichloroethyl ether B1->C1 E1 4-(4-nitrophenyl)morpholin-3-one C1->E1 Oxidation (3.5-6h) D1 Oxidizing Agent (e.g., NaClO2, Peroxide) D1->E1 G1 This compound E1->G1 Reduction (1-3h) F1 Reducing Agent (e.g., H2, Pd/C) F1->G1

Caption: Synthetic pathway starting from p-nitroaniline via oxidation.

cluster_1 Route 2: Nitration of Phenylmorpholinone A2 2-Anilinoethanol C2 4-Phenyl-3-morpholinone A2->C2 Cyclization B2 Chloroacetyl chloride B2->C2 E2 4-(4-nitrophenyl)morpholin-3-one C2->E2 Nitration (~1h) D2 Nitrating Agent (HNO3/H2SO4) D2->E2 G2 This compound E2->G2 Reduction (1-3h) F2 Reducing Agent (e.g., H2, Pd/C) F2->G2

Caption: Synthetic pathway involving nitration of a morpholinone precursor.

cluster_2 Route 3: Ullmann Condensation A3 Morpholin-3-one C3 4-Phenylmorpholin-3-one A3->C3 Ullmann Condensation (~36h) B3 Bromobenzene B3->C3 E3 4-(4-nitrophenyl)morpholin-3-one C3->E3 Nitration D3 Nitrating Agent D3->E3 G3 This compound E3->G3 Reduction F3 Reducing Agent F3->G3

Caption: A longer synthetic route utilizing an Ullmann condensation step.

References

Comparative Guide to Structural Analogs of 4-(4-Aminophenyl)morpholin-3-one as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of structural analogs of 4-(4-aminophenyl)morpholin-3-one, a key scaffold in the development of anticoagulants targeting Factor Xa (FXa). The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of novel antithrombotic agents.

Introduction

This compound is a crucial building block for the synthesis of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[1] The morpholinone moiety plays a significant role in the binding of these inhibitors to the S4 pocket of the FXa active site, with the oxygen atom acting as a hydrogen bond donor, enhancing the compound's complementarity to the enzyme.[2] This guide explores the structure-activity relationships (SAR) of analogs based on this core structure, comparing their in vitro efficacy as FXa inhibitors and their effects on coagulation parameters.

Performance Comparison of Structural Analogs

The following tables summarize the in vitro activity of various structural analogs of this compound. The data is compiled from studies investigating novel Factor Xa inhibitors.

Table 1: In Vitro Factor Xa (FXa) Inhibitory Activity

CompoundModification from this compound CoreFXa IC50 (nM)Reference
Rivaroxaban Integrated into a larger structure with an oxazolidinone and a 5-chlorothiophene group.0.7[3]
Analog 1 Phenyl group of the aminophenyl moiety replaced with a 4-chlorophenyl group.23 ± 8[2]
Analog 2 Phenyl group of the aminophenyl moiety replaced with a 4-bromophenyl group.13.4[2]
Analog 3 Phenyl group of the aminophenyl moiety replaced with a 4-methoxyphenyl (B3050149) group.25.0[2]
NSC635393 A different scaffold, 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide, identified via virtual screening.2.02[4][5]

Table 2: In Vitro Anticoagulant Activity

CompoundProthrombin Time (PT) - Concentration to Double Clotting Time (µM)Activated Partial Thromboplastin (B12709170) Time (aPTT) - Concentration to Double Clotting Time (µM)Reference
Rivaroxaban 0.2 (Human Plasma)-[2]
Analog 1 8.7-[2]
Analog 2 4.2 (Human Plasma)-[2]
Analog 3 12.8 (Human Plasma)-[2]
NSC635393 Prolonged (data not quantified for doubling time)Prolonged (data not quantified for doubling time)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Factor Xa (FXa) Inhibition Assay

Principle: This is a chromogenic assay that measures the ability of a compound to inhibit the enzymatic activity of human Factor Xa. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Human Factor Xa is diluted to a working concentration (e.g., 0.125 ng/µl) in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • The test compounds (analogs) are prepared in a series of dilutions.

  • In a 96-well microplate, the diluted Factor Xa is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • A chromogenic substrate specific for Factor Xa (e.g., S-2222) is added to each well to initiate the enzymatic reaction.

  • The absorbance at 405 nm is measured kinetically or at a fixed time point using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (vehicle) reaction.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.

Protocol:

  • Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • The plasma sample is incubated with the test compound at various concentrations for a specified period.

  • The plasma-inhibitor mixture is warmed to 37°C.

  • A pre-warmed thromboplastin-calcium reagent is added to the plasma, and the time to clot formation is measured using a coagulometer.

  • The concentration of the compound required to double the clotting time compared to a control sample is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and calcium to a plasma sample.

Protocol:

  • Platelet-poor plasma is prepared from citrated whole blood.

  • The plasma sample is incubated with the test compound at various concentrations.

  • The plasma-inhibitor mixture is incubated at 37°C with a contact activator and a phospholipid reagent (partial thromboplastin).

  • Pre-warmed calcium chloride is added to initiate the clotting cascade, and the time to clot formation is recorded.

  • The concentration of the compound required to double the clotting time is calculated.

Signaling Pathways and Experimental Workflows

Coagulation Cascade

The following diagram illustrates the blood coagulation cascade, highlighting the central role of Factor Xa, the target of the discussed compounds.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa + VII VII VII Xa Xa VIIa->Xa + X XII XII XIIa XIIa XII->XIIa XIa XIa XIIa->XIa + XI XI XI IXa IXa XIa->IXa + IX IX IX IXa->Xa + VIIIa VIIIa VIIIa Thrombin (IIa) Thrombin (IIa) Xa->Thrombin (IIa) + Va, Prothrombin X X Prothrombin (II) Prothrombin (II) Fibrin (Ia) Fibrin (Ia) Thrombin (IIa)->Fibrin (Ia) + Fibrinogen Fibrinogen (I) Fibrinogen (I) Inhibitors Inhibitors Inhibitors->Xa

Caption: The Coagulation Cascade and the Target of this compound Analogs.

Experimental Workflow for In Vitro Evaluation

The logical flow for the in vitro assessment of novel this compound analogs is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 4-(4-Aminophenyl) morpholin-3-one Core Modification Chemical Modification of Core Structure Start->Modification Analogs Novel Structural Analogs Modification->Analogs FXa_Assay Factor Xa Inhibition Assay (IC50 Determination) Analogs->FXa_Assay PT_Assay Prothrombin Time (PT) Assay FXa_Assay->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay PT_Assay->aPTT_Assay SAR Structure-Activity Relationship (SAR) Analysis aPTT_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Analysis of the Biological Activity of 4-(4-Aminophenyl)morpholin-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(4-Aminophenyl)morpholin-3-one is a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] However, recent research has unveiled the potential of its derivatives as a source of novel therapeutic agents with a range of biological activities. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by available experimental data and detailed methodologies.

Antimicrobial Activity: A Promising Avenue for Derivatives

While the parent compound, this compound, is not primarily investigated for its antimicrobial properties, its derivatives, particularly Schiff bases and sulfonamides, have demonstrated notable antibacterial and antifungal activities.

Schiff Base Derivatives

Schiff base derivatives of 4-(4-aminophenyl)morpholine, a closely related analog, have been synthesized and evaluated for their antimicrobial potential. One notable study reported the synthesis of a series of Schiff bases and their screening against a panel of bacteria and fungi.

Key Findings:

A specific derivative, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, emerged as the most potent antimicrobial agent among the tested compounds.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine [4]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 9144)Gram-positive Bacteria25
Staphylococcus epidermidis (ATCC 155)Gram-positive Bacteria19
Bacillus cereus (ATCC 11778)Gram-positive Bacteria21
Micrococcus luteus (ATCC 4678)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria29
Candida albicans (ATCC 2091)Fungus20
Aspergillus niger (ATCC 9029)Fungus40

Other Schiff base derivatives of 4-(2-aminophenyl)morpholines have also shown promising antimicrobial activity, with MIC values ranging from 3.5 to 8.0 µg/mL against various bacterial and fungal strains.[5]

Sulfonamide Derivatives

Other Potential Biological Activities

Beyond antimicrobial effects, the core morpholine (B109124) structure is present in molecules with a wide array of biological activities, suggesting that derivatives of this compound could be explored for other therapeutic applications.[7]

  • Anti-inflammatory Activity: Morpholine derivatives have been investigated for their anti-inflammatory properties.[8] The mechanism of action for some anti-inflammatory compounds involves the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are critical in the inflammatory response.[9]

  • Anticancer Activity: Various derivatives containing the morpholine scaffold have been synthesized and evaluated for their anticancer activity against different cancer cell lines.[2][10] The proposed mechanisms of action for some anticancer agents include the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and survival.[3][11]

Experimental Protocols

Synthesis of Schiff Base Derivatives of 4-(4-aminophenyl)morpholine

A general procedure for the synthesis of Schiff base derivatives involves the condensation reaction between 4-(4-aminophenyl)morpholine and a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid.

General Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-(4-Aminophenyl)morpholine E Reflux A->E B Substituted Aldehyde B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Glacial Acetic Acid) D->E F Schiff Base Derivative E->F

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)

The minimum inhibitory concentration (MIC) is determined by the agar (B569324) streak dilution method.

Experimental Workflow for MIC Determination:

G A Prepare serial dilutions of test compounds B Incorporate dilutions into molten agar A->B C Pour into Petri dishes and allow to solidify B->C D Inoculate with microbial suspension C->D E Incubate under appropriate conditions D->E F Observe for visible growth E->F G Determine MIC (lowest concentration with no growth) F->G

Caption: Workflow for MIC determination by agar streak dilution.

Signaling Pathways in Antimicrobial Action

The precise signaling pathways modulated by the antimicrobial derivatives of this compound are not yet fully elucidated. However, the mechanism of action for the broader class of morpholine antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[12][13] For antibacterial sulfonamide derivatives, the mechanism is the inhibition of the folic acid synthesis pathway.[6]

Potential Antibacterial Mechanism of Action (Sulfonamides):

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate (B1496061) Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid Catalyzes Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibits DNA Bacterial DNA Replication FolicAcid->DNA

Caption: Inhibition of folic acid synthesis by sulfonamide derivatives.

Conclusion

The derivatization of this compound presents a promising strategy for the development of novel therapeutic agents. While the parent compound serves as a crucial building block for anticoagulants, its derivatives, particularly Schiff bases and sulfonamides, exhibit significant antimicrobial properties. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and potential of these derivatives in other therapeutic areas such as oncology and inflammatory diseases. The provided data and protocols offer a foundation for researchers to build upon in the quest for new and effective pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenyl)morpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 4-(4-Aminophenyl)morpholin-3-one, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for protecting personnel and the environment.

Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Signal Word: Warning[1][3]

The safety data sheets (SDS) indicate that this substance should be handled with care, utilizing appropriate personal protective equipment (PPE).[1][2][4]

Personal Protective Equipment (PPE) for Handling and Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the following PPE to minimize exposure risks:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[1][2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be required.[1][5]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust or aerosols are generated.[4]
Body Protection Laboratory coat. For larger spills, flame-retardant antistatic protective clothing may be necessary.[5]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[2][5] The following steps provide a general framework for its disposal:

  • Consult Regulations : Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1][4] These regulations will provide specific requirements for your location.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and tightly sealed container.[1]

    • Avoid mixing with other incompatible waste materials. This compound is incompatible with oxidizing agents.[4][6]

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition.[1]

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Arrange for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][5]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Incineration (if permissible) :

    • In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4][5] This should only be performed by a licensed facility in accordance with regulations.

  • Container Disposal :

    • Do not reuse empty containers.[1]

    • Dispose of contaminated packaging as unused product, following the same procedures for the chemical itself.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the area.[4]

  • Ventilate : Ensure adequate ventilation in the spill area.[1]

  • Containment : Prevent the spill from entering drains or waterways.[1][2][4]

  • Cleanup :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

    • Absorb liquid spills with an inert material (e.g., sand, earth) and place in a disposal container.[1]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE : All personnel involved in the cleanup must wear the appropriate PPE.[1][2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation This compound B Consult Local, State, and Federal Regulations A->B C Collect in Labeled, Sealed Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D I Dispose of Empty Container as Hazardous Waste C->I E Contact Licensed Waste Disposal Company D->E F Provide SDS to Disposal Company E->F G Arrange for Pickup and Disposal F->G H Final Disposal Method (e.g., Incineration) G->H

References

Essential Safety and Operational Guide for Handling 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is classified as a hazardous substance.[1] It is known to cause skin irritation and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.[1]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn to minimize the risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing (in ventilated enclosure) Safety glasses with side-shields conforming to EN166 or NIOSH approved.[4]Chemical-resistant gloves (e.g., Nitrile rubber).[1][4]Laboratory coat.Not generally required with adequate local exhaust ventilation.[5]
High-Volume Handling / Potential for Dusting Chemical safety goggles. A face shield is recommended if there is a splash hazard.[1][6][7]Chemical-resistant gloves (e.g., Nitrile rubber).[1][4]Chemical-resistant apron or gown.[1]A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.[8]
Spill Cleanup Chemical safety goggles and a face shield.[1][6]Heavy-duty, chemical-resistant gloves.Impermeable gown or coveralls.[9]A fit-tested NIOSH-approved respirator appropriate for the level of exposure.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling is critical to minimize risks. The following guidance outlines the key procedures from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name, CAS number (438056-69-0), and appropriate hazard warnings.[1]

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10]

  • Keep the container tightly closed.[2] The substance is noted to be air-sensitive, so storage under an inert gas is recommended.[4][10]

3. Preparation and Weighing:

  • All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to prevent dust dispersion.[1][4]

  • Before handling, ensure all required PPE is donned correctly.

  • Use tools and techniques that minimize the generation of dust.

4. Experimental Use:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][10]

5. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound (Minimize Dust) prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe disp_container Collect in Labeled Hazardous Waste Container cleanup_waste->disp_container cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end disp_licensed Dispose via Licensed Disposal Company disp_container->disp_licensed disp_licensed->end start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 2
4-(4-Aminophenyl)morpholin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。